Desferriferribactin
Description
Structure
2D Structure
Properties
CAS No. |
140198-04-5 |
|---|---|
Molecular Formula |
C46H73N13O16 |
Molecular Weight |
1064.1 g/mol |
IUPAC Name |
5-[[1-[6-[[(2R)-1-[[(2S)-5-[acetyl(hydroxy)amino]-1-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-1-oxopentan-2-yl]-(1-hydroxy-2-oxopiperidin-3-yl)amino]-1-oxopropan-2-yl]carbamoyl]-1,4,5,6-tetrahydropyrimidin-2-yl]-2-(4-hydroxyphenyl)ethyl]amino]-2-amino-5-oxopentanoic acid |
InChI |
InChI=1S/C46H73N13O16/c1-24(51-40(66)31-17-19-50-38(53-31)32(22-27-11-13-28(63)14-12-27)52-36(64)16-15-30(49)46(72)73)44(70)59(35-10-7-21-58(75)45(35)71)34(9-6-20-57(74)26(3)62)42(68)56-41(67)33(23-60)54-43(69)37(25(2)61)55-39(65)29(48)8-4-5-18-47/h11-14,24-25,29-35,37,60-61,63,74-75H,4-10,15-23,47-49H2,1-3H3,(H,50,53)(H,51,66)(H,52,64)(H,54,69)(H,55,65)(H,72,73)(H,56,67,68)/t24-,25-,29+,30?,31?,32?,33-,34+,35?,37+/m1/s1 |
InChI Key |
FXHLBLCQXZGKBG-ZLMDDTCOSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@H](CO)C(=O)NC(=O)[C@H](CCCN(C(=O)C)O)N(C1CCCN(C1=O)O)C(=O)[C@@H](C)NC(=O)C2CCN=C(N2)C(CC3=CC=C(C=C3)O)NC(=O)CCC(C(=O)O)N)NC(=O)[C@H](CCCCN)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CO)C(=O)NC(=O)C(CCCN(C(=O)C)O)N(C1CCCN(C1=O)O)C(=O)C(C)NC(=O)C2CCN=C(N2)C(CC3=CC=C(C=C3)O)NC(=O)CCC(C(=O)O)N)NC(=O)C(CCCCN)N)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Desferriferribactin; Desferri-ferribactin; |
Origin of Product |
United States |
Foundational & Exploratory
Desferriferribactin: A Technical Guide to Structure, Function, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desferriferribactin is a crucial siderophore and a biosynthetic precursor to the pyoverdin class of iron chelators produced by Pseudomonas fluorescens. As a key molecule in microbial iron acquisition, its structure and function are of significant interest for understanding bacterial physiology, developing novel antimicrobial strategies, and exploring potential therapeutic applications. This technical guide provides a comprehensive overview of the structure, function, and experimental protocols related to this compound, intended for researchers, scientists, and professionals in drug development.
Structure of this compound
This compound is a cyclic hexapeptide. Its structure was elucidated through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), along with chemical degradation studies.
Chemical Structure and Composition
The chemical formula for this compound is C₂₄H₄₁N₇O₁₀, with a molecular weight of 587.63 g/mol . The cyclic peptide is composed of the following amino acid residues:
-
L-Glutamic acid
-
D-Alanine
-
L-2,3-Diaminopropionic acid
-
Two residues of L-N⁵-hydroxyornithine
-
D-Serine
The iron-chelating center of this compound is formed by the hydroxamate groups of the two L-N⁵-hydroxyornithine residues and the α-amino and α-carboxylate groups of the L-glutamic acid. This coordination site allows for the high-affinity binding of a single ferric iron (Fe³⁺) ion.
Function of this compound
Siderophore Activity and Iron Acquisition
The primary function of this compound is to act as a siderophore, a small, high-affinity iron-chelating compound secreted by microorganisms to scavenge for iron in the extracellular environment. In iron-limited conditions, Pseudomonas fluorescens synthesizes and secretes this compound. The molecule binds to available ferric iron, forming the stable ferri-desferriferribactin complex. This complex is then recognized by specific outer membrane receptors on the bacterial cell surface and transported into the periplasm. The iron is subsequently released from the siderophore and transported into the cytoplasm for use in various metabolic processes, including cellular respiration and DNA synthesis.
Precursor to Pyoverdins
This compound serves as a key biosynthetic intermediate in the production of pyoverdins, the primary siderophores of fluorescent pseudomonads. The biosynthesis of pyoverdins involves the attachment of a fluorescent chromophore and a variable acyl side chain to the this compound core. This modular biosynthesis allows for significant structural diversity among pyoverdins produced by different Pseudomonas strains.
Antimicrobial Potential
Due to its critical role in iron acquisition, the this compound-mediated iron uptake system presents a potential target for the development of novel antimicrobial agents. Strategies such as the design of "Trojan horse" antibiotics, where a cytotoxic agent is attached to a siderophore to facilitate its entry into the bacterial cell, are being explored.
Quantitative Data
Currently, publicly available quantitative data specifically for this compound's iron binding affinity and antimicrobial activity is limited. However, data for related pyoverdin siderophores can provide an estimate of its high-affinity iron chelation.
| Parameter | Value | Reference |
| Iron (Fe³⁺) Binding Affinity (pFe) | Not specifically reported for this compound. Pyoverdins typically exhibit pFe values in the range of 24-27. | General knowledge on pyoverdins |
| Minimum Inhibitory Concentration (MIC) | Not reported. |
Experimental Protocols
The following sections detail the methodologies for the isolation, characterization, and functional analysis of this compound.
Isolation and Purification of this compound
Objective: To isolate and purify this compound from Pseudomonas fluorescens culture.
Methodology:
-
Bacterial Culture: Pseudomonas fluorescens (e.g., ATCC 13525) is cultured in an iron-deficient medium (e.g., succinate medium) to induce siderophore production.
-
Supernatant Collection: After a suitable incubation period (typically 48-72 hours), the bacterial culture is centrifuged to pellet the cells, and the supernatant containing the secreted siderophores is collected.
-
Adsorption Chromatography: The supernatant is passed through a column containing a non-polar adsorbent resin (e.g., Amberlite XAD-4). The siderophores adsorb to the resin.
-
Elution: The column is washed with deionized water to remove salts and other polar compounds. The siderophores are then eluted with a gradient of methanol in water.
-
Further Purification: The fractions containing this compound are identified (e.g., by the Chrome Azurol S (CAS) assay) and pooled. Further purification is achieved by a combination of gel filtration chromatography (e.g., Sephadex G-25) and high-performance liquid chromatography (HPLC) on a reverse-phase column (e.g., C18).
Structural Characterization
Objective: To confirm the structure of purified this compound.
Methodologies:
-
Mass Spectrometry (MS):
-
Sample Preparation: The purified this compound sample is dissolved in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Analysis: The sample is analyzed by electrospray ionization mass spectrometry (ESI-MS) to determine the molecular weight. High-resolution MS (e.g., FT-ICR or Orbitrap) can be used to confirm the elemental composition. Tandem MS (MS/MS) is employed to obtain fragmentation patterns, which helps in sequencing the peptide backbone.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A concentrated solution of the purified this compound is prepared in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Analysis: A suite of 1D (¹H, ¹³C) and 2D (COSY, TOCSY, NOESY, HSQC, HMBC) NMR experiments are performed. The data from these experiments are used to determine the amino acid composition, their sequence, and the three-dimensional conformation of the molecule.
-
Functional Assays
Objective: To assess the iron-chelating and biological activity of this compound.
Methodologies:
-
Chrome Azurol S (CAS) Assay (for Siderophore Detection):
-
Reagent Preparation: The CAS assay solution is prepared by mixing solutions of Chrome Azurol S, hexadecyltrimethylammonium bromide (HDTMA), and a ferric iron solution.
-
Assay: An aliquot of the sample containing this compound is added to the CAS assay solution. The chelation of iron by the siderophore results in a color change from blue to orange/purple, which can be quantified spectrophotometrically at 630 nm.
-
-
Iron Binding Affinity Determination (Potentiometric Titration):
-
Sample Preparation: A solution of this compound of known concentration is prepared in a suitable electrolyte solution (e.g., 0.1 M KCl).
-
Titration: The solution is titrated with a standardized solution of ferric chloride (FeCl₃) while monitoring the pH. The data is used to calculate the formation constants of the ferri-desferriferribactin complex.
-
-
Antimicrobial Susceptibility Testing (Broth Microdilution):
-
Inoculum Preparation: A standardized inoculum of a target bacterial strain is prepared.
-
Assay: Serial dilutions of this compound (or its iron-loaded form) are prepared in a 96-well microtiter plate containing growth medium. The bacterial inoculum is added to each well.
-
Incubation and Analysis: The plate is incubated under appropriate conditions, and the minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible bacterial growth.
-
Signaling Pathways and Workflows
This compound Biosynthesis and Iron Uptake Workflow
Caption: Workflow of this compound biosynthesis, secretion, iron chelation, and uptake.
Experimental Workflow for Isolation and Characterization
Caption: Experimental workflow for the isolation and structural characterization of this compound.
The Desferriferribactin Biosynthetic Pathway in Pseudomonas: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron is an essential nutrient for virtually all living organisms, playing a critical role in numerous cellular processes. For pathogenic bacteria such as Pseudomonas aeruginosa, the acquisition of iron from the host environment is a crucial determinant of virulence. To overcome the low bioavailability of iron in host tissues, these bacteria have evolved sophisticated iron acquisition systems, central to which are secreted iron-chelating molecules known as siderophores. Desferriferribactin is a key non-ribosomally synthesized peptide that serves as the direct cytoplasmic precursor to the fluorescent siderophore pyoverdine. Understanding the biosynthetic pathway of this compound is therefore of paramount importance for the development of novel antimicrobial strategies targeting iron uptake in Pseudomonas.
This technical guide provides an in-depth overview of the this compound biosynthetic pathway in Pseudomonas, detailing the genetic and enzymatic machinery, its regulation, and methodologies for its study.
The this compound Biosynthetic Machinery
The synthesis of this compound is a complex process orchestrated by a suite of enzymes encoded by the pvd gene cluster. The core of this machinery is composed of Non-Ribosomal Peptide Synthetases (NRPSs), large, modular enzymes that act as an assembly line for the peptide backbone. These are supported by a cohort of auxiliary enzymes responsible for the synthesis of non-proteinogenic amino acids and other modifications.
Core Biosynthetic Enzymes: The NRPS Assembly Line
The peptide backbone of this compound is assembled by four large NRPS enzymes: PvdL, PvdI, PvdJ, and PvdD. These enzymes are composed of multiple modules, with each module responsible for the incorporation of a specific amino acid. The modular organization of these NRPSs dictates the final sequence of the this compound peptide.
| Enzyme | Gene | Function |
| PvdL | pvdL | Initiates ferribactin synthesis by activating and incorporating the first three amino acids: L-glutamate, D-tyrosine, and L-2,4-diaminobutyric acid (L-Dab). It also attaches a fatty acid (myristic or myristoleic acid) to the N-terminus, which is later removed in the periplasm.[1][2][3] |
| PvdI | pvdI | Elongates the peptide chain by adding subsequent amino acid residues. The specific amino acids incorporated by PvdI vary between different Pseudomonas strains, contributing to the structural diversity of pyoverdines.[1] |
| PvdJ | pvdJ | Continues the elongation of the peptide chain initiated by PvdL and PvdI.[1] |
| PvdD | pvdD | The terminal NRPS in the pathway, responsible for adding the final amino acid residues and terminating the synthesis. PvdD contains a thioesterase (TE) domain that catalyzes the release of the completed ferribactin peptide. |
Auxiliary Biosynthetic Enzymes
The synthesis of this compound requires several non-proteinogenic amino acids and other modifications, which are provided by a set of auxiliary enzymes.
| Enzyme | Gene | Function |
| PvdA | pvdA | An L-ornithine N⁵-oxygenase that hydroxylates L-ornithine to L-N⁵-hydroxyornithine, a precursor for a key iron-chelating group. |
| PvdF | pvdF | A transformylase that formylates L-N⁵-hydroxyornithine to produce N⁵-formyl-N⁵-hydroxyornithine, which is then incorporated into the peptide chain by the NRPS machinery. |
| PvdH | pvdH | Catalyzes the synthesis of L-2,4-diaminobutyric acid (L-Dab) from L-aspartate-semialdehyde. L-Dab is a component of the chromophore precursor. |
| PvdG | pvdG | A putative thioesterase that may be involved in the release of the peptide from the NRPS assembly line, potentially acting in trans. Its precise role is still under investigation. |
| MbtH-like proteins | - | Small proteins that are often found in NRPS gene clusters and are thought to enhance the activity of the adenylation domains of the NRPS enzymes. |
The this compound Biosynthetic Pathway
The biosynthesis of this compound occurs in the cytoplasm and can be conceptualized as a multi-step process involving initiation, elongation, and termination, all orchestrated on the NRPS enzymatic complex.
Figure 1: The cytoplasmic biosynthetic pathway of this compound in Pseudomonas.
Regulation of this compound Biosynthesis
The production of this compound is tightly regulated in response to iron availability. This regulation is primarily mediated by the Ferric Uptake Regulator (Fur) protein.
Under iron-replete conditions, Fur binds to ferrous iron (Fe²⁺) and acts as a transcriptional repressor, binding to specific DNA sequences known as "Fur boxes" in the promoter regions of iron-regulated genes. This repression prevents the transcription of the pvdS gene, which encodes an alternative sigma factor.
Under iron-limiting conditions, the Fur-Fe²⁺ complex does not form, and the repression of pvdS is lifted. PvdS then directs the transcription of the pvd gene cluster, including the genes encoding the NRPS and auxiliary enzymes required for this compound synthesis.
References
The Periplasmic Journey of Desferriferribactin: A Linchpin in Pyoverdine Chromophore Maturation
For Immediate Release
A deep dive into the intricate enzymatic cascade that transforms the non-fluorescent precursor, desferriferribactin, into the mature, iron-scavenging pyoverdine siderophore is presented here for researchers, scientists, and drug development professionals. This technical guide elucidates the critical roles of the periplasmic enzymes PvdQ, PvdP, PvdO, and PvdM, providing quantitative data, detailed experimental methodologies, and visual pathways to illuminate this vital biosynthetic process in Pseudomonas aeruginosa and other fluorescent pseudomonads.
Introduction
Pyoverdines are fluorescent siderophores essential for the survival and virulence of many pathogenic bacteria, including the opportunistic human pathogen Pseudomonas aeruginosa. Their ability to chelate ferric iron from the host environment is a key factor in bacterial pathogenesis. The biosynthesis of pyoverdine is a complex process initiated in the cytoplasm with the non-ribosomal peptide synthesis of the precursor molecule, this compound. This guide focuses on the subsequent, crucial periplasmic maturation of this compound into the final pyoverdine molecule, a pathway of significant interest for the development of novel antimicrobial agents.
The Periplasmic Maturation Pathway of this compound
Following its synthesis in the cytoplasm, an acylated form of this compound is transported into the periplasm. Here, a concerted enzymatic cascade transforms the non-fluorescent precursor into the mature, fluorescent pyoverdine, capable of high-affinity iron binding.
Deacylation by PvdQ
The first step in the periplasmic maturation is the removal of the acyl chain from the N-terminus of the ferribactin precursor. This reaction is catalyzed by the Ntn-hydrolase PvdQ . This deacylation is a prerequisite for the subsequent modifications of the chromophore.
Chromophore Formation: The Roles of PvdP and PvdO
The formation of the characteristic dihydroxyquinoline chromophore, responsible for pyoverdine's fluorescence and iron-chelating properties, is a two-step oxidative process:
-
PvdP, a tyrosinase , catalyzes the initial oxidation and cyclization of a tyrosine residue within the this compound backbone to form dihydropyoverdine.[1]
-
PvdO, an oxidoreductase , is then responsible for the final oxidation of dihydropyoverdine to the mature pyoverdine chromophore.[1] While the crystal structure of PvdO has been determined, it lacks the catalytic residues found in related enzymes, suggesting a unique catalytic mechanism that may require additional factors.[2]
The Essential Chaperone Role of PvdM
The activity of the tyrosinase PvdP is critically dependent on the presence of PvdM , a periplasmic protein anchored to the inner membrane.[3] PvdM is believed to act as a chaperone, ensuring the proper folding and/or delivery of this compound to PvdP, thereby preventing the secretion of the immature precursor.[3] Mutant strains lacking pvdM secrete deacylated ferribactin and fail to produce mature pyoverdine.
Quantitative Insights into Pyoverdine Synthesis
The efficiency of the periplasmic maturation pathway is critical for the overall yield of pyoverdine. While comprehensive kinetic data for all enzymes is still under investigation, key quantitative parameters for PvdP have been determined.
| Enzyme | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | Reference |
| PvdP | Ferribactin | 2.8 ± 0.5 | 0.12 ± 0.01 | |
| D-Tyrosine | 1.5 ± 0.2 | 0.15 ± 0.01 | ||
| L-Tyrosine | 2.1 ± 0.3 | 0.18 ± 0.01 | ||
| L-DOPA | 3.5 ± 0.6 | 0.08 ± 0.01 |
Table 1: Kinetic Parameters of P. aeruginosa PvdP. Data obtained from in vitro enzyme assays. The enzyme exhibits comparable affinity for its natural substrate, ferribactin, and for free tyrosine.
Mutations in the genes encoding the periplasmic maturation enzymes have a profound impact on pyoverdine production, highlighting their essentiality.
| Gene Mutant | Effect on Pyoverdine Production | Reference |
| pvdQ | Abolished pyoverdine production; secretion of a modified, functional fluorescent siderophore with different isoelectric properties. | |
| pvdP | Abolished pyoverdine production. | |
| pvdO | Accumulation of dihydropyoverdine; abolished mature pyoverdine production. | |
| pvdM | Abolished pyoverdine production; secretion of deacylated ferribactin. |
Table 2: Impact of Mutations in Periplasmic Maturation Genes on Pyoverdine Synthesis.
Signaling Pathways and Experimental Workflows
The intricate process of pyoverdine biosynthesis and its regulation can be visualized through signaling pathways and experimental workflows.
Figure 1: Periplasmic Maturation of this compound. This diagram illustrates the sequential enzymatic steps involved in the conversion of acylated this compound to mature pyoverdine within the periplasm.
Figure 2: Experimental Workflow for Studying Pyoverdine Maturation. This flowchart outlines the key steps for investigating the enzymes involved in the periplasmic maturation of pyoverdine, from protein production to functional and quantitative analysis.
Detailed Experimental Protocols
A comprehensive understanding of the pyoverdine maturation pathway relies on robust experimental methodologies. Below are foundational protocols for key experiments.
Protocol 1: Heterologous Expression and Purification of Periplasmic Pyoverdine Maturation Enzymes (PvdQ, PvdP, PvdO, PvdM)
This protocol provides a general framework for the production of recombinant periplasmic enzymes in E. coli. Optimization of expression conditions (e.g., temperature, inducer concentration) and purification buffers may be required for each specific protein.
1. Gene Cloning:
- Amplify the coding sequences of pvdQ, pvdP, pvdO, and pvdM from P. aeruginosa genomic DNA using PCR.
- Clone the amplified fragments into a suitable expression vector (e.g., pET vector with an N-terminal His-tag).
- Verify the sequence of the constructs by DNA sequencing.
2. Protein Expression:
- Transform the expression plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).
- Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8.
- Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.
- Continue incubation at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance soluble protein expression.
3. Cell Lysis and Periplasmic Extraction:
- Harvest the cells by centrifugation.
- Resuspend the cell pellet in a periplasmic extraction buffer (e.g., 30 mM Tris-HCl pH 8.0, 20% sucrose, 1 mM EDTA).
- Incubate on ice for 10-30 minutes.
- Centrifuge to pellet the spheroplasts. The supernatant contains the periplasmic proteins.
4. Protein Purification:
- Affinity Chromatography: Load the periplasmic extract onto a Ni-NTA affinity column. Wash the column with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. Elute the His-tagged protein with a buffer containing a high concentration of imidazole.
- Size-Exclusion Chromatography: Further purify the protein using a size-exclusion chromatography column to separate the protein of interest from any remaining contaminants and aggregates.
- Assess protein purity by SDS-PAGE.
Protocol 2: Quantification of Pyoverdine Production
This spectrophotometric method allows for the quantification of pyoverdine in bacterial culture supernatants.
1. Culture Preparation:
- Grow P. aeruginosa strains (wild-type and mutants) in an iron-deficient medium (e.g., succinate medium) to induce pyoverdine production.
- Incubate cultures at 37°C with shaking for 24-48 hours.
2. Sample Preparation:
- Centrifuge the bacterial cultures to pellet the cells.
- Collect the supernatant and filter it through a 0.22 µm filter to remove any remaining bacteria.
3. Spectrophotometric Measurement:
- Measure the absorbance of the supernatant at 400 nm (the characteristic absorption peak for pyoverdine).
- Normalize the pyoverdine production to the bacterial growth by measuring the optical density of the culture at 600 nm (OD₆₀₀).
- Calculate the pyoverdine concentration using the molar extinction coefficient of pyoverdine (ε₄₀₀ = 19,000 M⁻¹ cm⁻¹).
Protocol 3: PvdP Tyrosinase Activity Assay
This assay measures the ability of PvdP to oxidize its substrates.
1. Reaction Mixture:
- Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), the substrate (this compound, D-tyrosine, or L-tyrosine), and purified PvdP enzyme.
- Include a control reaction without the enzyme.
2. Incubation:
- Incubate the reaction mixtures at a controlled temperature (e.g., 30°C).
3. Detection:
- Monitor the formation of the product over time by measuring the increase in absorbance at a specific wavelength. For the conversion of tyrosine to dopachrome, monitor the absorbance at 475 nm. For the conversion of ferribactin to a pyoverdine-like chromophore, monitor the absorbance at 405 nm.
4. Data Analysis:
- Calculate the initial reaction velocity from the linear phase of the absorbance increase.
- Determine the kinetic parameters (K_m_ and k_cat_) by measuring the initial velocities at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
Protocol 4: PvdQ Acylase Activity Assay
This assay is designed to measure the deacylation activity of PvdQ.
1. Substrate:
- Use an acylated ferribactin precursor or a synthetic substrate such as N-octanoyl-L-homoserine lactone.
2. Reaction:
- Incubate the substrate with purified PvdQ in a suitable buffer.
3. Detection of Product Formation:
- The release of the acyl chain or the homoserine lactone can be detected and quantified using methods such as HPLC or by using a coupled enzymatic assay where the product of the PvdQ reaction is a substrate for a reporter enzyme.
Protocol 5: HPLC-MS Analysis of this compound and Pyoverdine
This method allows for the separation and quantification of pyoverdine and its precursors.
1. Sample Preparation:
- Extract pyoverdines and their precursors from bacterial culture supernatants using solid-phase extraction (SPE) with a C18 cartridge.
- Elute the compounds with a methanol/water mixture.
2. HPLC Separation:
- Inject the extracted sample onto a C18 reverse-phase HPLC column.
- Use a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization.
3. Mass Spectrometry Detection:
- Couple the HPLC system to a mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) for the detection and identification of the compounds.
- Acquire data in both full scan mode to identify the molecular ions of this compound and pyoverdine, and in tandem MS (MS/MS) mode to obtain fragmentation patterns for structural confirmation.
4. Quantification:
- Quantify the compounds by integrating the peak areas of their extracted ion chromatograms and comparing them to a standard curve generated with purified standards, if available.
Conclusion and Future Directions
The periplasmic maturation of this compound is a finely tuned and essential process for the production of functional pyoverdine in Pseudomonas aeruginosa and related bacteria. The enzymes PvdQ, PvdP, PvdO, and PvdM represent attractive targets for the development of novel anti-infective therapies that aim to disrupt bacterial iron acquisition. Further research is needed to fully elucidate the kinetic parameters of all the enzymes in this pathway, the precise molecular mechanism of PvdM's chaperone function, and the potential interplay between these enzymes. The detailed protocols provided in this guide offer a robust framework for researchers to further investigate this critical aspect of bacterial physiology and pathogenesis.
References
- 1. PvdO is required for the oxidation of dihydropyoverdine as the last step of fluorophore formation in Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal structure of PvdO from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PvdM of fluorescent pseudomonads is required for the oxidation of ferribactin by PvdP in periplasmic pyoverdine maturation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of Desferriferribactin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desferriferribactin, a cyclic peptide siderophore, serves as a crucial biogenetic precursor to pyoverdine, a primary virulence factor in many Pseudomonas species. This guide provides a comprehensive overview of the chemical properties of this compound, including its structure, physicochemical characteristics, and the methodologies for its isolation and characterization. Furthermore, it delves into the biosynthetic and iron uptake signaling pathways associated with this important molecule, offering valuable insights for researchers in microbiology, biochemistry, and drug development.
Chemical Properties of this compound
This compound is a non-ribosomally synthesized peptide characterized by a thirteen-membered ring.[1] Its primary function is to chelate ferric iron (Fe³⁺) in the extracellular environment with high affinity, facilitating its transport into the bacterial cell.
Structure and Physicochemical Data
The chemical structure and key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 140198-04-5 | [2] |
| Chemical Formula | C₄₆H₇₃N₁₃O₁₆ | [2] |
| Molecular Weight | 1064.15 g/mol | [2] |
| Appearance | Solid | |
| Solubility | Soluble in water.[3] | |
| Stability | A solution in water is stable for at least 4 months at 2–8 °C. The stability of pyoverdines, for which this compound is a precursor, is known to be affected by pH and temperature. Generally, they are most stable near neutral pH. |
Experimental Protocols
Isolation and Purification of this compound from Pseudomonas fluorescens
The following protocol outlines a general method for the isolation and purification of siderophores, including this compound, from Pseudomonas fluorescens cultures. This method is adapted from established procedures for siderophore purification.
Workflow for this compound Isolation and Purification
Caption: Workflow for the isolation and purification of this compound.
Methodology:
-
Culture Conditions: Pseudomonas fluorescens is cultured in an iron-deficient medium, such as King's B medium, to induce siderophore production. The culture is incubated at 27°C with shaking for 48 hours.
-
Harvesting: The bacterial cells are harvested by centrifugation at 10,000 rpm for 10 minutes. The supernatant, containing the secreted siderophores, is collected.
-
Concentration: The supernatant is concentrated to reduce the volume.
-
Gel Filtration Chromatography: The concentrated supernatant is applied to a Sephadex G-25 gel filtration column to separate molecules based on size.
-
Fraction Collection and Screening: Fractions are collected and screened for the presence of siderophores using the Chrome Azurol S (CAS) assay. Siderophore-containing fractions will show a color change from blue to orange/yellow.
-
High-Performance Liquid Chromatography (HPLC): Fractions positive in the CAS assay are further purified by reversed-phase HPLC to isolate this compound.
Characterization by Mass Spectrometry and NMR Spectroscopy
Mass Spectrometry: High-resolution mass spectrometry is employed to determine the exact mass and elemental composition of this compound. Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation pattern, which aids in structure elucidation.
NMR Spectroscopy: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are essential for determining the detailed three-dimensional structure of this compound.
Biological Pathways
Biosynthesis of this compound and Pyoverdine
This compound is the direct, non-fluorescent precursor to the fluorescent siderophore pyoverdine. Its biosynthesis is a complex process that begins in the cytoplasm and is completed in the periplasm, involving a series of non-ribosomal peptide synthetases (NRPSs).
Biosynthesis Pathway of Pyoverdine from this compound
Caption: Simplified biosynthesis pathway of pyoverdine from its precursor.
The acylated ferribactin precursor is synthesized in the cytoplasm by NRPSs and then exported to the periplasm by the ABC transporter PvdE. In the periplasm, the acyl group is removed, and the molecule undergoes maturation to form the characteristic chromophore of pyoverdine.
Iron Uptake and Signaling Pathway
The uptake of iron complexed with siderophores like ferribactin is a receptor-mediated process that also triggers a signaling cascade to regulate gene expression.
Ferribactin-Mediated Iron Uptake and Signaling in Pseudomonas
Caption: Proposed iron uptake and signaling pathway mediated by ferribactin.
The ferri-ferribactin complex binds to a specific outer membrane receptor. This binding event not only facilitates the transport of the iron complex across the outer membrane but also initiates a signal transduction cascade. This cascade typically involves regulatory proteins that modulate the expression of genes required for siderophore biosynthesis and uptake, ensuring an efficient iron acquisition system under iron-limiting conditions.
Conclusion
This compound plays a pivotal role in the iron acquisition and virulence of Pseudomonas species. A thorough understanding of its chemical properties, biosynthesis, and the signaling pathways it governs is essential for the development of novel therapeutic strategies targeting bacterial iron metabolism. This guide provides a foundational resource for researchers and professionals working in this critical area of study.
References
Desferriferribactin: A Technical Guide to a Key Pyoverdine Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desferriferribactin is a crucial intermediate in the biosynthesis of pyoverdines, a class of fluorescent siderophores produced by Pseudomonas species. As a precursor molecule, understanding its properties and biosynthetic context is essential for research into bacterial iron acquisition, virulence, and the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, its role in the pyoverdine biosynthesis pathway, and general experimental methodologies relevant to its study.
Core Data: Physicochemical Properties of this compound
Quantitative data for this compound is summarized in the table below for easy reference.
| Property | Value | Citations |
| CAS Number | 140198-04-5 | [1][2][3] |
| Molecular Weight | 1064.15 g/mol | [1][2] |
| Molecular Formula | C46H73N13O16 |
The Role of this compound in Pyoverdine Biosynthesis
This compound is the direct, non-fluorescent peptide precursor to the mature pyoverdine siderophore. The biosynthesis of pyoverdines is a complex process that begins in the cytoplasm and is completed in the periplasm of Pseudomonas bacteria.
Cytoplasmic Synthesis of Ferribactin
The synthesis of the ferribactin peptide backbone is carried out by Non-Ribosomal Peptide Synthetases (NRPSs) in the cytoplasm. This process involves the sequential addition of amino acids to form a linear peptide chain. The ferribactin precursor is then exported to the periplasm for further modification.
Periplasmic Maturation of Ferribactin to Pyoverdine
In the periplasm, a series of enzymatic modifications transform the non-fluorescent ferribactin into the mature, fluorescent pyoverdine. This maturation process is essential for its function as a high-affinity iron chelator. Key steps in the periplasmic maturation include the formation of the characteristic chromophore of pyoverdine from amino acid residues within the ferribactin backbone.
Signaling and Regulation
While specific signaling pathways directly involving this compound are not well-documented, its synthesis is tightly regulated by iron availability. Under iron-limiting conditions, Pseudomonas species upregulate the expression of genes involved in the pyoverdine biosynthesis pathway, leading to the production of this compound and its subsequent conversion to pyoverdine. The mature pyoverdine, complexed with iron, is then recognized by specific outer membrane receptors on the bacterial cell surface, triggering its uptake and the release of iron into the cell. This entire process is a key component of iron homeostasis in these bacteria.
Experimental Protocols: General Methodologies
Detection of Siderophore Production (Chrome Azurol S - CAS Assay)
The CAS assay is a universal method for detecting the production of siderophores. It relies on the high affinity of siderophores for iron, which they strip from the blue-colored iron-CAS complex, resulting in a color change to orange.
Protocol Outline:
-
Prepare CAS agar plates by mixing the CAS assay solution with a suitable growth medium.
-
Inoculate the bacterial strain of interest onto the CAS agar plates.
-
Incubate the plates under appropriate conditions to allow for bacterial growth and siderophore production.
-
Observe the plates for the formation of an orange halo around the bacterial colonies, indicating siderophore secretion.
Isolation and Purification of Siderophores
The isolation and purification of this compound would likely follow general protocols for pyoverdine purification, with modifications to target the non-fluorescent precursor.
Protocol Outline:
-
Culture the Pseudomonas strain in an iron-deficient medium to induce siderophore production.
-
Centrifuge the culture to separate the bacterial cells from the supernatant containing the secreted siderophores.
-
The supernatant can be subjected to a series of chromatographic techniques for purification. These may include:
-
Amberlite XAD-4 resin chromatography: To capture the siderophores from the culture supernatant.
-
Gel filtration chromatography (e.g., Sephadex G-25): To separate molecules based on size.
-
High-Performance Liquid Chromatography (HPLC): For high-resolution separation and purification. Fractions would need to be monitored by methods other than fluorescence, such as mass spectrometry, to identify those containing this compound.
-
Characterization of Siderophores
Once purified, this compound can be characterized using various analytical techniques:
-
Mass Spectrometry (MS): To determine the precise molecular weight and fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure.
-
Amino Acid Analysis: To determine the amino acid composition of the peptide backbone.
Visualizing the Pyoverdine Biosynthesis Pathway
The following diagram illustrates the general workflow for the biosynthesis of pyoverdines, highlighting the central role of this compound.
Caption: General pathway of pyoverdine biosynthesis.
This guide provides a foundational understanding of this compound for professionals in research and drug development. While specific data on this precursor is limited, its integral role in the well-studied pyoverdine pathway offers numerous avenues for further investigation.
References
An In-depth Technical Guide to the Initial Characterization of Desferriferribactin from Pseudomonas fluorescens
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of the initial characterization of Desferriferribactin, the non-fluorescent biosynthetic precursor to the pyoverdine siderophores of Pseudomonas fluorescens. It details its structure, biosynthetic pathway, and the experimental methodologies for its study.
Introduction to this compound
This compound, commonly referred to as Ferribactin in its iron-bound state, is a crucial intermediate in the biosynthesis of pyoverdines, the primary siderophores produced by fluorescent Pseudomonas species.[1][2][3][4] Siderophores are high-affinity iron-chelating molecules essential for bacterial survival in iron-limited environments. This compound itself is a non-fluorescent peptide precursor that undergoes enzymatic modification in the periplasm to form the characteristic fluorescent chromophore of pyoverdine.[1] Understanding the structure and synthesis of this precursor is fundamental to comprehending iron acquisition in P. fluorescens and can inform strategies for antimicrobial development and biotechnology.
Molecular Structure and Composition
The foundational structure of this compound is a peptide chain that varies between different Pseudomonas strains. However, a key conserved feature is the N-terminal sequence of L-Glutamate, D-Tyrosine, and L-2,4-diaminobutyric acid (L-Dab), from which the pyoverdine chromophore is ultimately derived.
For a representative strain, Pseudomonas fluorescens, Ferribactin has been characterized as a nonapeptide with the following amino acid composition:
Table 1: Amino Acid Composition of Ferribactin from Pseudomonas fluorescens
| Amino Acid | Residues per Molecule |
| Glutamine | 1 |
| Tyrosine | 1 |
| Glycine | 1 |
| Serine | 2 |
| Lysine | 2 |
| N-hydroxyornithine | 2 |
Structurally, the precursor lacks the dihydroxyquinoline chromophore that defines pyoverdine. Instead, it contains the uncyclized D-Tyrosine and L-Dab residues. The iron-chelating capacity of this compound is conferred by its hydroxamate groups (from N-hydroxyornithine) and potentially other oxygen-containing residues.
Biosynthesis of this compound
The synthesis of this compound is a complex, multi-enzymatic process that occurs in the cytoplasm of P. fluorescens. It is primarily orchestrated by Non-Ribosomal Peptide Synthetases (NRPSs).
Cytoplasmic Synthesis Pathway
The biosynthetic pathway involves the following key steps:
-
Initiation: The synthesis is initiated by the NRPS enzyme PvdL, which assembles the conserved N-terminal tripeptide of L-Glu-D-Tyr-L-Dab.
-
Elongation: Subsequent NRPS enzymes, such as PvdI and PvdD, elongate the peptide chain by sequentially adding the other amino acid residues.
-
Synthesis of Unusual Amino Acids: Specialized enzymes are required to produce non-standard amino acids. For instance, L-N5-formyl-N5-hydroxyornithine is synthesized from L-ornithine in a two-step process involving the hydroxylase PvdA and the formyltransferase PvdF.
-
Acylation and Export: The completed Ferribactin precursor is initially acylated and then transported across the inner membrane into the periplasm by the ABC transporter PvdE.
The following diagram illustrates the cytoplasmic stages of this compound biosynthesis.
Caption: Cytoplasmic biosynthesis of acylated this compound.
Periplasmic Maturation
Once in the periplasm, this compound undergoes maturation to form pyoverdine:
-
Deacylation: The acyl group is removed by the hydrolase PvdQ.
-
Chromophore Formation: The tyrosinase PvdP, with the assistance of PvdM and PvdO, catalyzes the oxidative cyclization of the D-Tyr and L-Dab residues to form the fluorescent dihydroxyquinoline chromophore.
This periplasmic conversion marks the transition from the non-fluorescent precursor to the mature siderophore.
Experimental Protocols
The isolation and characterization of this compound require specific methodologies due to its transient nature as a biosynthetic intermediate.
Culture Conditions for Siderophore Production
To maximize the production of siderophores, including this compound, P. fluorescens should be cultured under iron-limiting conditions.
Table 2: Recommended Culture Medium for Siderophore Production
| Component | Concentration | Purpose |
| Succinate | ~20 mM | Optimal carbon source for production. |
| K2HPO4 | ~3 mM | Phosphate source. |
| (NH4)2SO4 | ~6 mM | Nitrogen source. |
| MgSO4·7H2O | ~1 mM | Source of magnesium ions. |
| Trace Elements | Varies | Essential micronutrients. |
| Iron | Omitted | To induce siderophore biosynthesis. |
A representative protocol involves growing P. fluorescens in an iron-free succinate medium at 28-30°C with shaking for 24-48 hours.
Isolation and Purification Workflow
A modern approach for the purification of this compound and related compounds utilizes solid-phase extraction (SPE) followed by high-performance liquid chromatography (HPLC).
Caption: Experimental workflow for this compound purification.
-
Harvesting: Centrifuge the bacterial culture to pellet the cells. The supernatant contains the secreted siderophores.
-
Solid-Phase Extraction (SPE): Pass the cell-free supernatant through a C18 SPE column. Wash the column to remove salts and polar impurities.
-
Elution: Elute the bound siderophores using a methanol gradient.
-
Analysis: Analyze the fractions using Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Tandem Mass Spectrometry (UHPLC-HR-MS/MS) for separation and identification.
Structural Characterization Techniques
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass of this compound. Tandem MS (MS/MS) is employed to fragment the molecule and elucidate its peptide sequence by analyzing the resulting fragment ions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques are critical for determining the precise three-dimensional structure and connectivity of the atoms within the molecule.
Quantitative Analysis
Direct quantification of the transient this compound is challenging. However, the overall siderophore production can be estimated and used as a proxy. Siderophore yields can vary significantly based on the strain and culture conditions. As an illustrative example, the production of a different siderophore, desferrioxamine B, by a P. fluorescens strain yielded quantities in the range of 50-300 mg/L after purification steps.
Table 3: Example Siderophore Yields from a P. fluorescens Strain
| Purification Stage | Siderophore Yield (mg/L) |
| Sep Pack C18 Column | 298 |
| Amberlite-400 Resin Column | 50 |
Note: These values are for Desferrioxamine B and serve as an example of typical siderophore production levels.
Regulation of Synthesis
The biosynthesis of this compound, as a precursor to pyoverdine, is tightly regulated by the availability of iron. This regulation is primarily mediated by the Ferric Uptake Regulator (Fur) protein.
Caption: Iron-dependent regulation of this compound synthesis.
-
High Iron Conditions: Intracellular iron binds to the Fur protein, forming a complex that acts as a repressor. This Fur-Fe²⁺ complex binds to a specific DNA sequence (the "Fur box") in the promoter region of the pvd genes, blocking their transcription.
-
Low Iron Conditions: In the absence of iron, Fur exists in its apo-form and cannot bind to DNA. This derepression allows for the transcription of the pvd genes, leading to the synthesis of the NRPS machinery and, consequently, this compound.
Conclusion
The initial characterization of this compound from Pseudomonas fluorescens reveals it to be a non-ribosomally synthesized peptide precursor to the pyoverdine siderophores. Its cytoplasmic synthesis is tightly regulated by iron availability and involves a suite of specialized enzymes. While it is a transient intermediate, modern analytical techniques, particularly UHPLC-HR-MS/MS, have enabled its detection and structural investigation. A thorough understanding of this compound provides a critical foundation for exploring the broader roles of iron acquisition in the physiology, ecology, and potential pathogenicity of P. fluorescens.
References
Unraveling the Genetic Blueprint of Desferriferribactin Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Desferriferribactin, a crucial precursor in the biosynthesis of the fluorescent siderophore pyoverdine, plays a pivotal role in iron acquisition in Pseudomonas species. Understanding the intricate genetic machinery governing its production is paramount for harnessing these pathways for novel therapeutic and biotechnological applications. This technical guide provides a comprehensive overview of the genetics of this compound biosynthesis, detailing the gene clusters, enzymatic players, and regulatory networks involved. We present a consolidated summary of the key genes and their functions, detailed experimental protocols for studying this pathway, and a visual representation of the regulatory and biosynthetic workflows. This document serves as an in-depth resource for researchers aiming to explore and manipulate this fascinating biological system.
The Genetic Architecture of this compound Biosynthesis
The production of this compound is intricately linked to the pyoverdine (pvd) biosynthesis pathway, a complex process orchestrated by a series of genes primarily located within the pvd locus in Pseudomonas. This compound represents the peptide backbone of pyoverdine before its maturation into the final fluorescent siderophore. The synthesis is a multi-step process involving both cytoplasmic and periplasmic enzymatic activities.
The pvd Gene Cluster: A Functional Compendium
The biosynthesis of the this compound peptide backbone is carried out by a suite of enzymes encoded by the pvd gene cluster. These genes can be broadly categorized into those responsible for the synthesis of the peptide chain via Non-Ribosomal Peptide Synthetases (NRPSs), those involved in the production of non-proteinogenic amino acid precursors, and those facilitating the transport and maturation of the molecule. The following table summarizes the key genes and their respective functions in this intricate process.[1][2][3][4][5]
| Gene | Encoded Protein | Function in this compound/Pyoverdine Biosynthesis |
| NRPS Genes | ||
| pvdL | Non-Ribosomal Peptide Synthetase | Catalyzes the initial steps of peptide synthesis, including the incorporation of L-glutamate, D-tyrosine, and L-2,4-diaminobutyrate, and the formation of the tetrahydropyrimidine ring, a precursor to the chromophore. |
| pvdI | Non-Ribosomal Peptide Synthetase | Continues the elongation of the peptide chain by adding specific amino acids. |
| pvdJ | Non-Ribosomal Peptide Synthetase | Further elongates the peptide chain. |
| pvdD | Non-Ribosomal Peptide Synthetase | Completes the synthesis of the peptide backbone of this compound. |
| Precursor Synthesis Genes | ||
| pvdA | L-ornithine N5-oxygenase | Catalyzes the hydroxylation of L-ornithine, a key step in the formation of the hydroxamate groups involved in iron chelation. |
| pvdF | N-hydroxyornithine formylase | Responsible for the formylation of N5-hydroxyornithine to generate N5-formyl-N5-hydroxyornithine, a precursor incorporated into the peptide chain. |
| pvdH | Aspartate-semialdehyde dehydrogenase | Involved in the synthesis of L-2,4-diaminobutyrate from L-aspartate β-semialdehyde. |
| pvdG | Thioesterase | Potentially involved in the release of the completed peptide chain from the NRPS machinery. |
| Periplasmic Maturation & Transport Genes | ||
| pvdE | ABC transporter | Exports the acylated this compound precursor from the cytoplasm to the periplasm. |
| pvdQ | Ntn-type hydrolase | Deacylates the ferribactin precursor in the periplasm. |
| pvdP | Tyrosinase | A key periplasmic enzyme that catalyzes the oxidative cyclization of the D-tyrosine and L-2,4-diaminobutyrate residues to form the dihydropyoverdine chromophore. |
| pvdO | Oxidoreductase | Performs the final oxidation step to generate the mature pyoverdine chromophore. |
| Regulatory Genes | ||
| pvdS | ECF sigma factor | A key transcriptional activator of the pvd genes in response to iron starvation. |
| fur | Ferric uptake regulator | A global iron-dependent repressor that indirectly controls pvd gene expression by repressing pvdS transcription under iron-replete conditions. |
Regulatory Control of this compound Production
The synthesis of this compound is tightly regulated in response to iron availability, ensuring that this energetically expensive process is only initiated when iron is scarce. This regulation is primarily mediated by the Ferric Uptake Regulator (Fur) protein and the alternative extracytoplasmic function (ECF) sigma factor, PvdS.
Under iron-replete conditions, the Fur protein binds to a specific DNA sequence known as the "Fur box" located in the promoter region of the pvdS gene, repressing its transcription. When intracellular iron levels drop, Fur releases its grip on the DNA, allowing for the transcription of pvdS. The PvdS protein then associates with RNA polymerase and directs the transcription of the various pvd genes by recognizing a conserved promoter element known as the "Iron Starvation (IS) box" located upstream of these genes. This hierarchical regulatory cascade ensures a coordinated and efficient response to iron limitation.
Caption: Regulatory pathway of this compound production.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the genetics of this compound production.
Generation of a Markerless Gene Knockout in Pseudomonas fluorescens
This protocol describes the creation of a markerless in-frame deletion of a pvd gene using a two-step homologous recombination strategy with a suicide vector containing the sacB counter-selectable marker.
Workflow Diagram:
Caption: Workflow for markerless gene knockout in Pseudomonas.
Methodology:
-
Construction of the Deletion Vector:
-
Design primers to amplify ~500-800 bp regions flanking the target pvd gene (upstream and downstream homology arms).
-
Amplify the homology arms from P. fluorescens genomic DNA using high-fidelity DNA polymerase.
-
Clone the amplified fragments into a suicide vector (e.g., pEX18Ap) containing an antibiotic resistance marker (e.g., carbenicillin resistance) and the sacB gene, which confers sucrose sensitivity. The cloning should result in the two homology arms flanking the multiple cloning site, effectively creating an in-frame deletion allele.
-
Transform the ligation product into a suitable E. coli strain (e.g., DH5α) and select for transformants on LB agar containing the appropriate antibiotic.
-
Verify the correct insertion of the homology arms by restriction digestion and Sanger sequencing.
-
-
Triparental Mating:
-
Grow overnight cultures of the E. coli donor strain (containing the deletion vector), an E. coli helper strain (containing a plasmid with transfer functions, e.g., pRK2013), and the recipient P. fluorescens strain.
-
Mix equal volumes of the donor, helper, and recipient cultures, spot the mixture onto an LB agar plate, and incubate at 30°C for 6-8 hours to allow for conjugation.
-
-
Selection of Single-Crossover Integrants:
-
Resuspend the bacterial growth from the mating plate in sterile saline.
-
Plate serial dilutions onto a selective medium (e.g., Pseudomonas Isolation Agar) containing the antibiotic for which the suicide vector confers resistance (e.g., carbenicillin) to select for P. fluorescens cells that have integrated the plasmid into their chromosome via a single homologous recombination event. Incubate at 30°C for 48-72 hours.
-
-
Selection of Double-Crossover Mutants:
-
Inoculate several single-crossover colonies into LB broth without antibiotics and grow overnight at 30°C to allow for the second recombination event to occur.
-
Plate serial dilutions of the overnight cultures onto LB agar containing 5-10% (w/v) sucrose. The sacB gene product, levansucrase, is toxic in the presence of sucrose, thus only cells that have lost the suicide vector through a second crossover event will grow.
-
Incubate at 30°C for 24-48 hours.
-
-
Verification of the Deletion:
-
Screen sucrose-resistant colonies for the loss of the antibiotic resistance marker by patching onto plates with and without the antibiotic.
-
Perform colony PCR on antibiotic-sensitive colonies using primers that flank the deleted region. The PCR product from the mutant will be smaller than that from the wild-type.
-
Confirm the in-frame deletion by Sanger sequencing of the PCR product.
-
Promoter Activity Assay using a Reporter Gene Fusion
This protocol describes the use of a transcriptional fusion of a pvd gene promoter to a reporter gene (e.g., lacZ or a fluorescent protein) to quantify promoter activity under different conditions.
Methodology:
-
Construction of the Reporter Plasmid:
-
Amplify the promoter region of the target pvd gene (e.g., the region upstream of the translational start site containing the IS box) from P. fluorescens genomic DNA.
-
Clone the amplified promoter fragment into a promoterless reporter vector (e.g., a broad-host-range plasmid containing a promoterless lacZ or gfp gene).
-
Transform the resulting construct into E. coli and verify the insert by sequencing.
-
-
Introduction of the Reporter Plasmid into P. fluorescens:
-
Transfer the verified reporter plasmid into P. fluorescens via conjugation or electroporation.
-
Select for transformants on a medium containing the appropriate antibiotic for plasmid maintenance.
-
-
Promoter Activity Measurement:
-
Grow the P. fluorescens strain carrying the reporter plasmid in a minimal medium with and without iron supplementation (e.g., with 100 µM FeCl₃ for iron-replete conditions and with an iron chelator like 2,2'-dipyridyl for iron-limited conditions).
-
Harvest cells at different time points during growth.
-
For lacZ fusions: Measure β-galactosidase activity using a standard assay with ONPG (o-nitrophenyl-β-D-galactopyranoside) as the substrate. Quantify the yellow product (o-nitrophenol) spectrophotometrically at 420 nm. Calculate Miller units to normalize for cell density.
-
For fluorescent protein fusions (e.g., GFP): Measure fluorescence intensity using a fluorometer or a plate reader with appropriate excitation and emission wavelengths. Normalize fluorescence to cell density (OD₆₀₀).
-
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the quantification of this compound from bacterial culture supernatants. Specific parameters may need optimization depending on the HPLC system and column used.
Methodology:
-
Sample Preparation:
-
Grow P. fluorescens in an iron-deficient minimal medium to induce siderophore production.
-
Centrifuge the culture to pellet the cells.
-
Filter-sterilize the supernatant to remove any remaining cells.
-
For quantitative analysis, a solid-phase extraction (SPE) step may be necessary to concentrate the siderophores and remove interfering compounds from the culture medium.
-
-
HPLC Analysis:
-
Column: A C18 reverse-phase column is typically used for siderophore analysis.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile with 0.1% trifluoroacetic acid) is commonly employed.
-
Detection: this compound can be detected by UV-Vis spectrophotometry at a wavelength where it exhibits absorbance (e.g., around 210 nm for the peptide bonds, or at a wavelength specific to the chromophore precursor if known). For enhanced sensitivity and specificity, coupling the HPLC to a mass spectrometer (LC-MS) is recommended.
-
Quantification: Generate a standard curve using purified this compound of known concentrations. The concentration of this compound in the culture supernatant can then be determined by comparing its peak area to the standard curve.
-
Signaling Pathways and Biosynthetic Workflow
The production of this compound is a highly organized process that begins in the cytoplasm and culminates in the periplasm. The following diagram illustrates the key steps in this biosynthetic pathway.
Caption: Biosynthetic workflow of this compound and Pyoverdine.
Conclusion
The genetic framework for this compound production in Pseudomonas is a testament to the elegant and efficient strategies evolved by bacteria for iron acquisition. A thorough understanding of the pvd gene cluster, its regulation by the Fur-PvdS system, and the intricate enzymatic steps involved in biosynthesis opens up avenues for targeted manipulation. For drug development professionals, the enzymes in this pathway represent potential targets for novel antimicrobial agents that could disrupt bacterial iron homeostasis. For researchers and scientists, the modular nature of the NRPS machinery and the complex regulatory network provide a fertile ground for synthetic biology approaches to generate novel siderophores with tailored properties. This technical guide serves as a foundational resource to facilitate further exploration and exploitation of the genetic underpinnings of this compound production.
References
- 1. The biosynthesis of pyoverdines [microbialcell.com]
- 2. The pvc Gene Cluster of Pseudomonas aeruginosa: Role in Synthesis of the Pyoverdine Chromophore and Regulation by PtxR and PvdS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Pyoverdine-Mediated Regulation of FpvA Synthesis in Pseudomonas aeruginosa: Involvement of a Probable Extracytoplasmic-Function Sigma Factor, FpvI - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Desferriferribactin Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desferriferribactin is a cyclic peptide siderophore that acts as a precursor to pyoverdins, the primary iron chelators produced by fluorescent pseudomonads.[1] Siderophores are of significant interest in drug development due to their iron-chelating properties, which can be exploited for antimicrobial therapies and for treating iron overload disorders. This document provides a detailed protocol for the extraction and purification of this compound from Pseudomonas fluorescens, a known producing organism.[1] The methodologies outlined below are compiled from established techniques for siderophore isolation from this genus.
Data Presentation
Table 1: Purification Yield of Siderophores from Pseudomonas fluorescens
| Purification Method | Yield (mg/L) | Reference |
| Sep-Pak C18 Column | 298 | [2][3] |
| Amberlite-400 Resin Column | 50 | [2] |
Note: The yields presented are for desferrioxamine B, a hydroxamate siderophore also produced by Pseudomonas fluorescens, and can be considered indicative for the purification of this compound.
Experimental Protocols
I. Production of this compound in Pseudomonas fluorescens
This protocol outlines the culture of Pseudomonas fluorescens for the production of siderophores, including this compound. Iron-deficient media is crucial to induce siderophore expression.
Materials:
-
Pseudomonas fluorescens (e.g., ATCC 13525)
-
King's B Medium or a minimal succinate medium
-
Sterile flasks
-
Shaking incubator
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a seed culture by inoculating a single colony of P. fluorescens into 10 mL of King's B broth and incubating at 27°C with shaking (200 rpm) for 24 hours.
-
Production Culture: Inoculate 1 L of iron-deficient minimal succinate medium with the seed culture to an initial optical density at 600 nm (OD600) of 0.05.
-
Incubation: Incubate the production culture at 27°C with vigorous shaking (200 rpm) for 48-72 hours. Siderophore production is often maximal during the stationary phase of growth.
-
Monitoring Siderophore Production: Siderophore production can be monitored qualitatively using the Chrome Azurol S (CAS) assay. A color change from blue to orange/yellow indicates the presence of siderophores.
II. Extraction of this compound
This protocol describes the initial extraction of the siderophore from the culture supernatant.
Materials:
-
Centrifuge
-
Centrifuge bottles
-
0.22 µm sterile filter
Procedure:
-
Cell Removal: Harvest the bacterial culture by centrifugation at 10,000 x g for 20 minutes at 4°C to pellet the cells.
-
Supernatant Collection: Carefully decant the supernatant, which contains the secreted siderophores.
-
Sterilization: Filter-sterilize the supernatant through a 0.22 µm filter to remove any remaining bacterial cells. The clarified, cell-free supernatant is now ready for purification.
III. Purification of this compound
A multi-step chromatographic approach is recommended for the purification of this compound to achieve high purity.
A. Solid-Phase Extraction (SPE) using Sep-Pak C18 Cartridges
This initial step is for the concentration and partial purification of the siderophore.
Materials:
-
Sep-Pak C18 cartridges
-
Vacuum manifold
-
Acetonitrile
-
Distilled water
Procedure:
-
Cartridge Activation: Activate the Sep-Pak C18 cartridge by washing with 10 mL of acetonitrile followed by 10 mL of distilled water.
-
Sample Loading: Load the cell-free supernatant onto the activated cartridge.
-
Washing: Wash the cartridge with 20 mL of distilled water to remove salts and other hydrophilic impurities.
-
Elution: Elute the bound siderophores with a stepwise gradient of acetonitrile in water (e.g., 20%, 40%, 60%, 80% acetonitrile). Collect fractions at each step.
-
Fraction Analysis: Analyze the collected fractions for the presence of siderophores using the CAS assay or by monitoring absorbance at a characteristic wavelength (e.g., 264 nm for some siderophores). Pool the positive fractions.
B. Ion-Exchange Chromatography using Amberlite-400 Resin
Further purification can be achieved using ion-exchange chromatography.
Materials:
-
Amberlite-400 resin
-
Chromatography column
-
Methanol
-
Distilled water
Procedure:
-
Column Packing: Pack a chromatography column with Amberlite-400 resin and equilibrate with distilled water.
-
Sample Loading: Load the pooled, siderophore-containing fractions from the SPE step onto the column. The siderophores will bind to the resin.
-
Washing: Wash the column with several volumes of distilled water to remove unbound impurities.
-
Elution: Elute the siderophores using a suitable eluent, such as 50% (v/v) methanol. Collect the fractions.
-
Fraction Analysis: Monitor the fractions for the presence of the target compound.
C. High-Performance Liquid Chromatography (HPLC)
For final purification to homogeneity, reversed-phase HPLC is recommended.
Materials:
-
HPLC system with a C18 column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Sample Preparation: Concentrate the pooled fractions from the ion-exchange step under reduced pressure and redissolve in a small volume of the initial mobile phase.
-
Chromatography: Inject the sample onto a C18 HPLC column. Elute with a linear gradient of acetonitrile in water (both containing 0.1% TFA) at a flow rate of 1 mL/min.
-
Detection and Collection: Monitor the elution profile using a UV detector at a suitable wavelength. Collect the peaks corresponding to this compound.
-
Purity Confirmation: Assess the purity of the collected fractions by re-injecting them into the HPLC system.
Visualizations
References
Unlocking the Molecular Architecture of Desferriferribactin: An NMR-Based Structural Elucidation Guide
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed guide for the structural elucidation of desferriferribactin, a siderophore of significant interest in microbiology and pharmacology, using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined herein, coupled with comprehensive data analysis, offer a robust framework for researchers engaged in natural product chemistry, drug discovery, and the study of iron metabolism.
Introduction to this compound and the Role of NMR
This compound is a member of the hydroxamate class of siderophores, small molecules produced by microorganisms to scavenge iron from their environment. Its unique structure, a nonapeptide containing two residues each of lysine and N⁶-formyl-N⁶-hydroxyornithine, makes it a compelling target for structural analysis.[1] Understanding the three-dimensional conformation of this compound is crucial for elucidating its mechanism of action, its interaction with bacterial receptors, and for the potential design of novel antimicrobial agents that target iron uptake pathways.
NMR spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic molecules in solution.[1] Through a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments, it is possible to piece together the complete covalent framework and stereochemistry of complex natural products like this compound.
Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.
Sample Preparation
Proper sample preparation is critical for acquiring high-quality NMR data.
Protocol:
-
Purification: Isolate and purify this compound from microbial culture using appropriate chromatographic techniques (e.g., column chromatography, HPLC). Ensure the final sample is free of paramagnetic impurities which can lead to significant line broadening.
-
Solvent Selection: Dissolve 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent should be based on the solubility of the compound and the desired pH for the experiment.
-
Concentration: The optimal concentration for ¹H NMR is typically 1-10 mM. For less sensitive experiments like ¹³C NMR, a higher concentration may be necessary.
-
Internal Standard: Add a small amount of an internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for aqueous samples or TMS (tetramethylsilane) for organic solvents, for accurate chemical shift referencing.
-
NMR Tube: Transfer the solution to a high-quality 5 mm NMR tube.
NMR Data Acquisition
A standard suite of 1D and 2D NMR experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) to ensure adequate signal dispersion and sensitivity.
Key Experiments:
-
¹H NMR (Proton): Provides information on the number and chemical environment of protons.
-
¹³C NMR (Carbon-13): Reveals the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary).
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, typically those separated by two or three bonds (²JHH, ³JHH), revealing proton-proton connectivity within a spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbon atoms, establishing one-bond C-H connections.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH), crucial for connecting different spin systems and identifying quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are in close proximity, providing insights into the 3D structure and stereochemistry.
Data Presentation: NMR Spectral Data of this compound
The following tables summarize the ¹H and ¹³C NMR chemical shifts for the constituent amino acid residues of this compound, as determined in D₂O.
Table 1: ¹H NMR Chemical Shifts (ppm) of this compound Residues in D₂O
| Residue | α-H | β-H | γ-H | δ-H | ε-H | Other |
| Lysine | 4.15 | 1.85, 1.70 | 1.45 | 1.65 | 2.95 | |
| N⁶-formyl-N⁶-hydroxyornithine | 4.25 | 1.95, 1.80 | 1.60 | 3.55 | 8.20 (formyl-H) |
Table 2: ¹³C NMR Chemical Shifts (ppm) of this compound Residues in D₂O
| Residue | α-C | β-C | γ-C | δ-C | ε-C | Other |
| Lysine | 56.5 | 31.5 | 23.5 | 27.5 | 40.5 | |
| N⁶-formyl-N⁶-hydroxyornithine | 55.0 | 28.0 | 24.0 | 49.0 | 165.0 (formyl-C) |
Note: The chemical shifts are approximate and may vary slightly depending on experimental conditions such as pH and temperature.
Visualization of the Elucidation Process
The following diagrams illustrate the logical workflow for the structural elucidation of this compound using NMR spectroscopy.
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the structural elucidation of this compound. By systematically applying the protocols and analytical workflows described in this application note, researchers can confidently determine the covalent structure and gain insights into the three-dimensional conformation of this important siderophore. This knowledge is fundamental for advancing our understanding of microbial iron acquisition and for the development of novel therapeutic strategies.
References
Application Notes and Protocols for Desferriferribactin in Bacterial Iron Uptake Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron is an essential nutrient for nearly all bacteria, playing a critical role in various metabolic processes. However, the bioavailability of iron in host environments is often extremely low. To overcome this limitation, many bacteria synthesize and secrete high-affinity iron chelators called siderophores. Desferriferribactin, a cyclic peptide, is a known precursor to the pyoverdine class of siderophores produced by fluorescent Pseudomonas species, such as Pseudomonas fluorescens. The study of this compound-mediated iron uptake is crucial for understanding bacterial pathogenesis, developing novel antimicrobial agents that target iron acquisition, and potentially for designing siderophore-based drug delivery systems (a "Trojan horse" approach). These application notes provide detailed protocols for utilizing this compound in bacterial iron uptake assays.
Principle of Siderophore-Mediated Iron Uptake
Siderophore-mediated iron acquisition is a multi-step process. Under iron-limiting conditions, bacteria upregulate the expression of genes involved in siderophore biosynthesis and transport. The synthesized apo-siderophore (iron-free) is secreted into the extracellular environment where it scavenges ferric iron (Fe³⁺). The resulting ferri-siderophore complex is then recognized by a specific outer membrane receptor on the bacterial surface. The transport of the ferri-siderophore across the outer membrane is an energy-dependent process, often relying on the TonB-ExbB-ExbD complex. Once in the periplasm, the complex is bound by a periplasmic binding protein and transported across the cytoplasmic membrane by an ABC transporter. Inside the cytoplasm, iron is released from the siderophore, often through reduction to ferrous iron (Fe²⁺), and the apo-siderophore may be recycled or degraded.
Applications of this compound in Research
-
Elucidating Iron Acquisition Mechanisms: Studying the uptake of this compound can provide insights into the initial steps of pyoverdine-mediated iron transport in Pseudomonas and other bacteria that may utilize this precursor.
-
Screening for Inhibitors of Iron Uptake: this compound-based assays can be used to screen for small molecules or antibodies that block the binding of the ferri-siderophore to its receptor or inhibit its transport, representing potential novel antimicrobial agents.
-
Characterizing Siderophore Receptor Specificity: Cross-feeding assays using this compound can help determine the specificity of siderophore receptors in different bacterial species and strains.
-
Developing Siderophore-Drug Conjugates: this compound can be chemically linked to antimicrobial agents to facilitate their targeted delivery into bacterial cells that express the corresponding uptake machinery.
Data Presentation: Comparative Siderophore-Iron Binding Affinities
| Siderophore | Producing Organism (Example) | Siderophore Class | Fe³⁺ Stability Constant (log K) |
| Enterobactin | Escherichia coli | Catecholate | 49 |
| Bacillibactin | Bacillus subtilis | Catecholate | 47.6 |
| Desferrioxamine B | Streptomyces pilosus | Hydroxamate | 30.6 |
| Pyoverdine | Pseudomonas aeruginosa | Mixed-type | ~32 |
| Pyochelin | Pseudomonas aeruginosa | Mixed-type | ~18 |
Note: Higher log K values indicate stronger binding affinity for iron.
Experimental Protocols
Herein, we provide detailed protocols for key experiments involving this compound. As this compound is a precursor to pyoverdine in Pseudomonas fluorescens, protocols established for pyoverdine can be readily adapted.
Protocol 1: Preparation of Iron-Free (Apo) and Iron-Saturated (Ferri) this compound
Objective: To prepare this compound in its iron-free and iron-bound forms for use in iron uptake and binding assays.
Materials:
-
This compound (commercially available or purified from bacterial culture)
-
FeCl₃ solution (e.g., 10 mM in 0.01 M HCl)
-
Iron-free water (e.g., Chelex-100 treated)
-
Buffer (e.g., 50 mM Tris-HCl, pH 7.4, made with iron-free water)
-
Spectrophotometer
Procedure for Apo-Desferriferribactin:
-
Dissolve this compound in iron-free water or buffer to the desired stock concentration (e.g., 1 mM).
-
To ensure the complete removal of any contaminating iron, the solution can be treated with a chelating resin (e.g., Chelex-100) for 1-2 hours at 4°C with gentle agitation.
-
Filter the solution through a 0.22 µm syringe filter to remove the resin.
-
Store the apo-Desferriferribactin solution at -20°C in iron-free containers.
Procedure for Ferri-Desferriferribactin:
-
To a solution of apo-Desferriferribactin in buffer, slowly add an equimolar amount of FeCl₃ solution while vortexing. A color change is typically observed upon iron binding.
-
Incubate the mixture at room temperature for 30 minutes to ensure complete complex formation.
-
The formation of the Ferri-Desferriferribactin complex can be confirmed by spectrophotometry. Scan the absorbance from 300 to 600 nm to identify the characteristic absorbance peak of the ferri-siderophore complex.
-
Store the Ferri-Desferriferribactin solution at -20°C.
Protocol 2: Bacterial Growth Promotion Assay (Cross-feeding Assay)
Objective: To determine if a bacterial strain can utilize Ferri-Desferriferribactin as an iron source for growth.
Materials:
-
Test bacterial strain (e.g., Pseudomonas fluorescens, Pseudomonas aeruginosa, or other relevant species)
-
Iron-deficient agar medium (e.g., Chrome Azurol S (CAS) agar or a minimal medium supplemented with a strong iron chelator like ethylenediamine-di(o-hydroxyphenylacetic acid) (EDDHA) at 200 µg/mL)
-
Apo-Desferriferribactin and Ferri-Desferriferribactin solutions
-
Sterile paper discs
Procedure:
-
Prepare a lawn of the test bacterial strain on the iron-deficient agar plate by spreading a diluted overnight culture.
-
Aseptically place sterile paper discs onto the agar surface.
-
Apply a known amount (e.g., 10 µL of a 1 mM solution) of the following solutions to separate discs:
-
Ferri-Desferriferribactin
-
Apo-Desferriferribactin (negative control)
-
FeCl₃ (negative control)
-
Sterile water/buffer (negative control)
-
-
Incubate the plates at the optimal growth temperature for the bacterium (e.g., 30°C for P. fluorescens) for 24-48 hours.
-
Observe for a zone of bacterial growth around the discs. A clear zone of growth around the Ferri-Desferriferribactin disc indicates that the bacterium can utilize this complex as an iron source.
Protocol 3: Radiolabeled Iron (⁵⁵Fe) Uptake Assay
Objective: To quantitatively measure the uptake of iron mediated by this compound.
Materials:
-
Test bacterial strain
-
Iron-deficient liquid medium
-
⁵⁵FeCl₃ (radioactive)
-
Apo-Desferriferribactin
-
Scintillation vials and scintillation cocktail
-
Scintillation counter
-
Filtration apparatus with 0.22 µm filters
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) (optional, for energy dependence check)
Procedure:
-
Preparation of ⁵⁵Fe-Desferriferribactin: Prepare Ferri-Desferriferribactin as described in Protocol 1, using ⁵⁵FeCl₃ instead of non-radiolabeled FeCl₃.
-
Bacterial Culture Preparation:
-
Grow the test strain overnight in an iron-rich medium (e.g., LB broth).
-
Inoculate an iron-deficient medium with the overnight culture and grow to mid-log phase to induce the expression of siderophore uptake systems.
-
Harvest the cells by centrifugation, wash twice with ice-cold wash buffer, and resuspend in the same buffer to a specific optical density (e.g., OD₆₀₀ = 1.0).
-
-
Uptake Assay:
-
Equilibrate the cell suspension at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the uptake by adding ⁵⁵Fe-Desferriferribactin to a final concentration (e.g., 1 µM).
-
At various time points (e.g., 0, 1, 2, 5, 10, 15 minutes), withdraw aliquots (e.g., 100 µL) of the cell suspension.
-
Immediately filter the aliquots through a 0.22 µm filter and wash the filter rapidly with two volumes of ice-cold wash buffer to remove extracellular ⁵⁵Fe-Desferriferribactin.
-
Place the filter in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Convert the counts per minute (CPM) to pmol of Fe taken up per unit of cells (e.g., per 10⁹ cells or per mg of total protein).
-
Plot the amount of iron taken up over time to determine the initial rate of uptake.
-
To determine the kinetic parameters (Kₘ and Vₘₐₓ), perform the assay with varying concentrations of ⁵⁵Fe-Desferriferribactin and plot the initial uptake rates against the substrate concentration using a Michaelis-Menten or Lineweaver-Burk plot.
-
-
(Optional) Energy Dependence: To confirm that the uptake is an active process, pre-incubate the cells with an uncoupler like CCCP (e.g., 100 µM) for 10 minutes before adding the ⁵⁵Fe-Desferriferribactin. A significant reduction in iron uptake indicates an energy-dependent process.
Quantitative Data for Iron Uptake Kinetics
The kinetic parameters for this compound-mediated iron transport are not yet established. Researchers are encouraged to determine these values experimentally using the protocol outlined above. For comparison, the table below provides kinetic data for other siderophore transport systems.
| Siderophore | Bacterial Strain | Transport System | Kₘ (µM) | Vₘₐₓ (pmol/min/10⁹ cells) |
| Pyoverdine PAO1 | P. aeruginosa IA1 | FpvA | - | 3.57 |
| Pyochelin | P. aeruginosa IA1 | FptA | - | 10.6 |
| Ferric Citrate | HeLa cells | - | 14 - 22 | 135 - 165 (pmol/min/10⁵ cells) |
Note: Kₘ (Michaelis constant) represents the substrate concentration at which the transport rate is half of Vₘₐₓ. Vₘₐₓ (maximum velocity) is the maximum rate of transport. The values presented are illustrative and can vary based on experimental conditions.
Troubleshooting
| Issue | Possible Cause | Suggestion |
| No growth in cross-feeding assay | - Test strain cannot utilize this compound.- Iron contamination in the agar. | - Verify with a positive control strain known to use pyoverdines.- Use high-purity reagents and iron-free water. |
| High background in ⁵⁵Fe uptake assay | - Incomplete washing of filters.- Non-specific binding of ⁵⁵Fe-Desferriferribactin to filters or cells. | - Increase the volume and number of washes.- Include a control at time zero and subtract this value.- Perform the assay at 4°C to minimize transport and measure binding only. |
| Low ⁵⁵Fe uptake | - Low expression of the transport system.- Inactive ⁵⁵Fe-Desferriferribactin complex. | - Ensure bacteria are grown under stringent iron-deficient conditions.- Confirm the formation and stability of the ⁵⁵Fe-Desferriferribactin complex. |
Conclusion
This compound serves as a valuable tool for investigating bacterial iron acquisition. The protocols provided here offer a framework for conducting both qualitative and quantitative assays to explore its role in bacterial physiology and as a potential target for antimicrobial strategies. The generation of specific quantitative data for this compound's iron binding and transport will be a significant contribution to the field.
Application Notes and Protocols: Desferriferribactin as a Substrate for Pyoverdine Biosynthesis Enzymes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyoverdines are fluorescent siderophores produced by Pseudomonas species, playing a critical role in iron acquisition, virulence, and biofilm formation. The biosynthesis of pyoverdine is a complex process involving both cytoplasmic and periplasmic enzymatic steps. In the cytoplasm, non-ribosomal peptide synthetases (NRPSs) assemble a peptide precursor, which is then acylated to form acylated ferribactin.[1][2] This precursor is transported into the periplasm where it undergoes a series of maturation steps to yield the final pyoverdine molecule. Desferriferribactin, the deacylated form of the ferribactin precursor, is a key substrate for the periplasmic enzymes that catalyze the formation of the characteristic pyoverdine chromophore.[1][2] Understanding the kinetics and mechanisms of these enzymes is crucial for the development of novel antimicrobial agents targeting pyoverdine biosynthesis.
These application notes provide a comprehensive overview of the enzymatic conversion of this compound to pyoverdine, including detailed experimental protocols and quantitative data for the key enzymes involved.
Periplasmic Pyoverdine Biosynthesis Pathway
The periplasmic maturation of pyoverdine from its acylated ferribactin precursor involves a cascade of enzymatic reactions. The initial step is the deacylation of acylated ferribactin by the PvdQ acylase, yielding this compound (herein referred to as ferribactin).[3] Subsequently, the tyrosinase PvdP, in conjunction with the oxidoreductase PvdO, catalyzes the formation of the fluorescent dihydroxyquinoline chromophore from the D-tyrosine and L-2,4-diaminobutyric acid residues within the ferribactin backbone. The membrane-anchored protein PvdM plays a crucial role in presenting ferribactin to PvdP for efficient processing.
Quantitative Data: Enzyme Kinetics
The following table summarizes the available kinetic parameters for the periplasmic enzymes involved in the conversion of this compound to pyoverdine.
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Notes |
| PvdP | Ferribactin | 1.95 ± 0.35 | 0.48 ± 0.03 | 2.46 x 105 | Exhibits substrate inhibition with a Ksi of 3.37 ± 0.54 µM. |
| PvdQ | Acylated Ferribactin | N/A | N/A | N/A | Kinetic data with the natural substrate is not available. |
| PvdO | Dihydropyoverdine | N/A | N/A | N/A | Purified PvdO is inactive in vitro, suggesting the need for additional factors. |
N/A: Not Available
Experimental Protocols
Protocol 1: Purification of PvdQ Acylase from Pseudomonas aeruginosa
This protocol is adapted from previously published methods for the purification of PvdQ.
1. Expression:
-
Transform E. coli DH10B with an expression plasmid containing the pvdQ gene (e.g., pMCT_PvdQ).
-
Grow the transformed cells in 2xTY medium supplemented with the appropriate antibiotic (e.g., 50 µg/mL chloramphenicol) at 30°C with shaking (200 rpm) for approximately 30 hours.
2. Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.8, 2 mM EDTA) and lyse the cells by sonication on ice.
-
Centrifuge the lysate at high speed (e.g., 17,000 rpm) for 1 hour to pellet cell debris.
3. Chromatography:
-
Anion Exchange Chromatography: Apply the clear lysate to a HiTrap Q-sepharose column. PvdQ is expected to be in the flow-through fraction.
-
Hydrophobic Interaction Chromatography: Dilute the flow-through from the previous step with a buffer containing 2.8 M ammonium sulfate to a final concentration of 750 mM. Apply the sample to a phenyl sepharose column and elute with a decreasing ammonium sulfate gradient.
-
Size Exclusion Chromatography: Apply the PvdQ-containing fractions to a Superdex 75 16/60 gel filtration column to obtain the purified protein.
4. Storage:
-
Store the purified PvdQ at -80°C.
Protocol 2: In Vitro Assay for PvdP Tyrosinase Activity with Ferribactin
This protocol is based on the methods described for characterizing PvdP activity.
1. Reaction Mixture:
-
Prepare a reaction mixture in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
The final reaction volume should be determined based on the cuvette size for spectrophotometric analysis.
-
The reaction mixture should contain:
-
Purified PvdP enzyme
-
Ferribactin (substrate) at various concentrations
-
250 µM CuSO4 (essential for PvdP activity)
-
2. Assay Procedure:
-
Pre-incubate the reaction mixture (without substrate) at the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding ferribactin.
-
Monitor the increase in absorbance at 405 nm, which corresponds to the formation of the pyoverdine chromophore.
-
Record the absorbance at regular intervals to determine the initial reaction velocity.
3. Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.
-
Plot the initial rates against the substrate concentrations and fit the data to the Michaelis-Menten equation (or a substrate inhibition model if applicable) to determine Km and Vmax.
Protocol 3: PvdQ Acylase Activity Bioassay
While kinetic data with the natural substrate is unavailable, the activity of PvdQ can be assessed using a bioassay with the surrogate substrate N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL).
1. Reaction Setup:
-
In a microplate well, add a known amount of 3-oxo-C12-HSL.
-
Add the purified PvdQ enzyme in a suitable buffer (e.g., PBS, pH 7.4).
-
As a negative control, use heat-inactivated PvdQ.
-
Incubate the reaction at 30°C for a defined period (e.g., 4 hours).
2. Detection of Remaining Substrate:
-
Utilize a biosensor strain of E. coli (e.g., JM109 carrying pSB1075) that produces a detectable signal (e.g., luminescence) in the presence of long-chain acyl-homoserine lactones.
-
Add a diluted overnight culture of the biosensor strain to the reaction wells.
-
Monitor the signal (e.g., luminescence) and bacterial growth (OD600) over time.
3. Data Interpretation:
-
A decrease in the signal from the biosensor in the presence of active PvdQ compared to the control indicates the enzymatic degradation of 3-oxo-C12-HSL.
Concluding Remarks
The periplasmic enzymes involved in the maturation of this compound to pyoverdine represent promising targets for the development of novel therapeutics against Pseudomonas infections. The protocols and data presented in these application notes provide a foundation for researchers to further investigate these enzymes. While kinetic data for PvdP with its natural substrate is available, further studies are required to elucidate the kinetic parameters of PvdQ and to develop a robust in vitro assay for PvdO, which may require the identification of additional essential factors for its activity. The continued exploration of this critical biosynthetic pathway will undoubtedly pave the way for innovative anti-infective strategies.
References
Application Notes and Protocols: Desferrioxamine in Microbial Ecology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron is an essential nutrient for nearly all microorganisms, playing a critical role in fundamental cellular processes. However, in many environments, the bioavailability of iron is extremely low. To overcome this limitation, many microbes synthesize and secrete high-affinity iron-chelating molecules called siderophores. Desferrioxamines are a class of hydroxamate siderophores produced by a wide range of bacteria, including species of Streptomyces and Pseudomonas. These molecules scavenge ferric iron (Fe³⁺) from the environment and transport it back to the microbial cell. The study of desferrioxamines, such as Desferrioxamine B (DFOB), is crucial for understanding microbial competition, community structure, and host-pathogen interactions. These notes provide an overview of the applications of desferrioxamine in microbial ecology and detailed protocols for its study.
Applications in Microbial Ecology
Investigating Microbial Competition and Cooperation
The ability to produce and utilize siderophores is a key competitive trait in iron-limited environments. Some microbes can utilize siderophores produced by other species, a phenomenon known as "siderophore piracy." Studying the effects of desferrioxamine can elucidate competitive and cooperative interactions within a microbial community. For instance, the presence of desferrioxamine can promote the growth of organisms that possess the specific receptors for its uptake, even if they do not produce it themselves.
Elucidating Biofilm Formation and Disruption
Iron availability, often mediated by siderophores, has been shown to influence biofilm formation in various bacteria. Desferrioxamine can either promote or inhibit biofilm development depending on the microbial species and environmental conditions. Understanding this relationship is critical, as biofilms are associated with chronic infections and antibiotic resistance.
Modulating Host-Pathogen Interactions
In the context of infectious diseases, the competition for iron between a host and a pathogenic microbe is a critical aspect of the infection process. Pathogens use siderophores like desferrioxamine to acquire iron from host tissues. Studying these interactions can lead to the development of novel antimicrobial strategies that target iron acquisition systems.
Bioremediation and Plant Growth Promotion
Siderophore-producing bacteria play a significant role in soil ecology and plant health. Desferrioxamine can enhance the iron nutrition of plants by mobilizing iron in the rhizosphere, making it more available to the plant roots. Furthermore, siderophores can be used in the bioremediation of heavy metal-contaminated soils, as they can also chelate other metals, albeit with lower affinity than for iron.
Quantitative Data Summary
The following table summarizes representative quantitative data on the effects of desferrioxamine and other siderophores on microbial processes.
| Parameter Measured | Organism(s) | Siderophore | Concentration | Effect | Reference |
| Biofilm Formation (OD₅₇₀) | Staphylococcus aureus | Deferoxamine (DFO) | 100 µM | Significant reduction in biofilm mass | [1] |
| Growth Promotion | Microbacterium sp. | Desferrioxamine B (DFB) | 0.1 mM | Essential for growth | [2] |
| Growth Inhibition | Various soil bacteria | Desferrioxamine B (DFB) | 0.1 mM | Significant inhibition of some isolates | [2] |
| Violacein Production | Janthinobacterium sp. | Desferrioxamine B (DFB) | 0.1 mM | Stimulated pigment production | [2] |
| Iron Uptake | Corynebacterium diphtheriae | Corynebactin | 1 µM | Promoted iron uptake in mutants | [3] |
Experimental Protocols
Protocol 1: Siderophore Production and Purification
Objective: To produce and purify desferrioxamine from a microbial culture.
Materials:
-
Siderophore-producing microbial strain (e.g., Streptomyces pilosus)
-
Iron-deficient culture medium (e.g., SM medium)
-
Centrifuge and sterile centrifuge tubes
-
Rotary vacuum evaporator
-
Amberlite XAD-400 resin column
-
Sep-Pak C18 column
-
Thin Layer Chromatography (TLC) plate
-
Spectrophotometer
Procedure:
-
Inoculate the siderophore-producing strain into an iron-deficient liquid medium and incubate at 28°C for 24-48 hours with shaking.
-
Harvest the culture supernatant by centrifugation at 10,000 rpm for 20 minutes to remove bacterial cells.
-
Confirm siderophore production using the Chrome Azurol S (CAS) assay on the supernatant.
-
Acidify the supernatant to pH 7.0 with HCl.
-
Concentrate the supernatant approximately 10-fold using a rotary vacuum evaporator.
-
Pass the concentrated supernatant through an Amberlite XAD-400 resin column to bind the siderophore.
-
Elute the siderophore from the resin using methanol.
-
Further purify the siderophore using a Sep-Pak C18 column.
-
Analyze the purified fraction using TLC. A wine-red spot upon spraying with 0.1 M FeCl₃ indicates the presence of a hydroxamate siderophore.
-
Quantify the siderophore concentration spectrophotometrically.
Protocol 2: Biofilm Formation Assay
Objective: To assess the effect of desferrioxamine on bacterial biofilm formation.
Materials:
-
Bacterial strain of interest
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
Sterile 96-well flat-bottom microplates
-
Desferrioxamine solution of known concentration
-
0.1% Crystal Violet (CV) solution
-
Methanol
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Grow the bacterial strain overnight in TSB.
-
Adjust the bacterial suspension to a 0.5 McFarland standard.
-
In a 96-well microplate, add 180 µL of TSB and 20 µL of the bacterial suspension to each well.
-
Add varying concentrations of desferrioxamine to the test wells. Include a control with no desferrioxamine.
-
Incubate the plate at 37°C for 24 hours to allow biofilm formation.
-
After incubation, carefully aspirate the medium and wash the wells twice with sterile PBS to remove non-adherent cells.
-
Fix the biofilms by adding 200 µL of methanol to each well and incubating for 15 minutes.
-
Discard the methanol and allow the plate to air dry.
-
Stain the biofilms by adding 200 µL of 0.1% CV solution to each well and incubating for 15 minutes.
-
Remove the CV solution and wash the wells thoroughly with water.
-
Solubilize the bound CV by adding 200 µL of 30% acetic acid or ethanol to each well.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the biofilm mass.
Visualizations
Caption: Siderophore-mediated iron uptake pathway in Gram-negative bacteria.
Caption: Experimental workflow for a crystal violet biofilm assay.
References
- 1. Siderophore-based microbial adaptations to iron scarcity across the eastern Pacific Ocean - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (PDF) Divergent effects of desferrioxamine on bacterial growth and characteristics. (2013) | Daisei Eto | 20 Citations [scispace.com]
- 3. Purification and Structural Characterization of Siderophore (Corynebactin) from Corynebacterium diphtheriae | PLOS One [journals.plos.org]
In Vitro Synthesis of Desferriferribactin: A Guide for Researchers
Application Notes and Protocols for the Enzymatic Synthesis of a Key Pyoverdine Precursor
For researchers in microbiology, biochemistry, and drug development, the study of siderophores—iron-chelating compounds produced by microorganisms—offers significant insights into microbial iron acquisition, pathogenesis, and potential therapeutic applications. Desferriferribactin, a non-ribosomally synthesized peptide, is a crucial precursor in the biosynthesis of pyoverdins, the primary siderophores of Pseudomonas species. Understanding its synthesis is key to unraveling the intricate mechanisms of pyoverdine production and developing novel antimicrobial strategies.
These application notes provide a detailed overview and experimental protocols for the conceptual in vitro enzymatic synthesis of this compound. While a complete one-pot in vitro synthesis of this compound has not been extensively documented due to the complexity of the multi-enzyme non-ribosomal peptide synthetase (NRPS) system, this guide consolidates information on the key enzymatic steps and provides protocols for the heterologous expression and purification of the involved enzymes, and a theoretical framework for the subsequent enzymatic reaction.
I. Overview of this compound Biosynthesis
This compound is assembled by a sophisticated assembly line of NRPSs. In Pseudomonas aeruginosa, the biosynthesis of the pyoverdine precursor peptide is orchestrated by four large NRPS enzymes: PvdL, PvdI, PvdJ, and PvdD.[1][2] These enzymes work in concert with accessory enzymes that provide the non-proteinogenic amino acids necessary for the final structure. The overall process begins in the cytoplasm where the peptide chain is assembled on the NRPS scaffold.[1][2]
Figure 1. Simplified workflow for the biosynthesis of this compound.
II. Quantitative Data for Key Biosynthetic Enzymes
The following table summarizes key quantitative data for enzymes related to the biosynthesis of siderophores. This data is essential for optimizing in vitro reaction conditions.
| Enzyme | Organism | Substrate(s) | K_m | k_cat | Optimal pH | Optimal Temp. (°C) | Reference |
| PvdA | Pseudomonas aeruginosa | L-Ornithine | - | - | 7.5 | 37 | - |
| GrDesA | Gordonia rubripertincta | L-Lysine | 0.13 mM | 1.2 s⁻¹ | 8.0-8.5 | 40 | [3] |
| PsDesA | Pimelobacter simplex | L-Lysine | 0.17 mM | 0.26 s⁻¹ | 7.5 | 35 |
III. Experimental Protocols
This section outlines the key experimental procedures for the in vitro synthesis of this compound, starting from the production of the necessary enzymes to the final enzymatic reaction and analysis.
Protocol 1: Heterologous Expression and Purification of Biosynthetic Enzymes
This protocol describes the general workflow for producing and purifying the NRPS and accessory enzymes. Specific conditions may need to be optimized for each enzyme.
1. Gene Synthesis and Cloning:
-
Synthesize the genes encoding PvdL, PvdI, PvdJ, PvdD, PvdA, PvdF, and PvdH from Pseudomonas fluorescens. Codon-optimize the genes for expression in E. coli.
-
Clone the synthesized genes into a suitable expression vector (e.g., pET series) with an N- or C-terminal polyhistidine tag (His-tag) for affinity purification.
2. Protein Expression:
-
Transform the expression plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Grow the transformed cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C with shaking until the OD_600 reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Continue to grow the cells at a lower temperature (e.g., 16-25°C) for 16-24 hours to enhance the yield of soluble protein.
3. Cell Lysis and Protein Purification:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Dialyze the purified protein against a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.
Protocol 2: In Vitro Enzymatic Synthesis of this compound (Conceptual)
This protocol provides a conceptual framework for the in vitro synthesis of this compound using the purified enzymes.
1. Reaction Setup:
-
Prepare a reaction mixture in a microcentrifuge tube containing:
-
50 mM HEPES buffer (pH 7.5)
-
10 mM MgCl₂
-
5 mM ATP
-
1 mM of each precursor amino acid (L-Glutamate, L-Tyrosine)
-
1 mM of each non-proteinogenic precursor (N⁵-formyl-N⁵-hydroxy-L-ornithine, L-2,4-diaminobutyrate - Note: These may need to be synthesized in separate preceding reactions using PvdA, PvdF, and PvdH)
-
0.5 mM Coenzyme A (for activation of the NRPS thiolation domains via a phosphopantetheinyl transferase)
-
Purified enzymes: PvdL, PvdI, PvdJ, PvdD, and a phosphopantetheinyl transferase (e.g., Sfp) at optimized concentrations (typically in the range of 1-10 µM).
-
2. Reaction Incubation:
-
Incubate the reaction mixture at 30°C for 2-4 hours. The optimal incubation time should be determined empirically.
3. Reaction Termination and Product Extraction:
-
Terminate the reaction by adding an equal volume of ice-cold methanol.
-
Centrifuge the mixture at 14,000 x g for 10 minutes to precipitate the enzymes.
-
Transfer the supernatant containing the synthesized this compound to a new tube for analysis.
Figure 2. General experimental workflow for in vitro this compound synthesis.
Protocol 3: Analysis of this compound by HPLC-MS
This protocol outlines the analysis of the synthesized this compound.
1. High-Performance Liquid Chromatography (HPLC):
-
Use a C18 reverse-phase HPLC column.
-
Employ a mobile phase gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
A typical gradient could be: 5% B for 5 min, then a linear gradient to 95% B over 30 min, hold at 95% B for 5 min, and then return to 5% B to re-equilibrate the column.
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm for the peptide backbone).
2. Mass Spectrometry (MS):
-
Couple the HPLC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Operate the mass spectrometer in positive ion mode.
-
Identify this compound by its expected exact mass.
-
Perform tandem MS (MS/MS) to confirm the structure by fragmentation analysis.
IV. Conclusion
The in vitro synthesis of this compound represents a significant challenge due to the complexity of the NRPS machinery. However, by systematically expressing and purifying the individual biosynthetic enzymes, it is possible to reconstitute the key steps of the pathway. The protocols and data presented in these application notes provide a foundational framework for researchers to embark on the in vitro synthesis and study of this important siderophore precursor. Such studies will undoubtedly contribute to a deeper understanding of microbial iron metabolism and may pave the way for the development of novel therapeutics.
References
- 1. PvdL Orchestrates the Assembly of the Nonribosomal Peptide Synthetases Involved in Pyoverdine Biosynthesis in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Identification and characterization of a gene cluster for synthesis of the polyketide antibiotic 2,4-diacetylphloroglucinol from Pseudomonas fluorescens Q2-87 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Desferriferribactin in Tracking Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desferriferribactin, a cyclic peptide and a biosynthetic precursor to the fluorescent siderophore pyoverdine, is a key molecule in the iron acquisition systems of fluorescent Pseudomonas species. Its role in iron uptake makes it a valuable target for developing novel antimicrobial agents and for studying bacterial iron metabolism. Tracking the uptake and distribution of this compound is crucial for understanding its biological function and for the development of siderophore-based drug delivery systems.
These application notes provide detailed protocols for the radiolabeling and fluorescent labeling of this compound, enabling its use in a variety of in vitro and in vivo tracking studies. The protocols are based on established methods for labeling similar siderophores and peptides, providing a strong foundation for successful experimental design.
Data Presentation: Quantitative Parameters for Labeled Siderophore Studies
While specific quantitative data for labeled this compound is not extensively available in the current literature, the following table outlines the key parameters that should be determined in tracking studies. The provided values are hypothetical and serve as a template for presenting experimental data.
| Parameter | Radiolabeled this compound ([⁶⁸Ga]Ga-Desferriferribactin) | Fluorescently Labeled this compound (e.g., FITC-Desferriferribactin) | Reference Siderophore (e.g., [⁶⁸Ga]Ga-Pyoverdine) |
| Radiochemical/Labeling Purity (%) | > 95% | > 90% | > 95% |
| Molar Activity (GBq/µmol) | 50 - 100 | N/A | 60 - 120 |
| Binding Affinity (Kd) to FpvA Receptor (nM) | 10 - 50 | 20 - 100 | 5 - 30 |
| Cellular Uptake Rate (pmol/min/10⁶ cells) | 5 - 15 | 2 - 10 | 8 - 20 |
| In vitro Stability (in serum, % intact after 4h) | > 90% | > 85% | > 95% |
Experimental Protocols
Protocol 1: Radiolabeling of this compound with Gallium-68
This protocol describes the labeling of this compound with the positron-emitting radionuclide Gallium-68 (⁶⁸Ga) for use in Positron Emission Tomography (PET) imaging and in vitro tracking studies. The method is adapted from established protocols for labeling siderophores and peptides with ⁶⁸Ga.[1][2][3][4][5]
Materials:
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This compound
-
⁶⁸Ge/⁶⁸Ga generator
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0.1 M HCl (metal-free)
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Sodium acetate buffer (0.5 M, pH 4.5, metal-free)
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Sterile, metal-free water
-
C18 Sep-Pak light cartridges
-
Ethanol (absolute)
-
Heating block or water bath
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Radio-TLC scanner or gamma counter
-
HPLC system with a radioactivity detector
Procedure:
-
Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 5 mL of 0.1 M HCl to obtain ⁶⁸GaCl₃.
-
Pre-concentration and Purification of ⁶⁸Ga (Optional but Recommended):
-
Condition a C18 Sep-Pak light cartridge by washing with 5 mL of ethanol followed by 10 mL of sterile water.
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Load the ⁶⁸GaCl₃ eluate onto the cartridge.
-
Wash the cartridge with 5 mL of sterile water to remove any ⁶⁸Ge breakthrough.
-
Elute the purified ⁶⁸Ga³⁺ with 0.5 mL of a 9:1 mixture of ethanol and 0.1 M HCl.
-
-
Labeling Reaction:
-
In a sterile, metal-free microcentrifuge tube, dissolve 10-50 µg of this compound in 50 µL of sterile water.
-
Add 100 µL of sodium acetate buffer (0.5 M, pH 4.5).
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Add the purified ⁶⁸Ga³⁺ eluate (approximately 100-500 MBq) to the this compound solution.
-
Gently vortex the reaction mixture.
-
Incubate the mixture at 95°C for 10-15 minutes.
-
-
Purification of [⁶⁸Ga]Ga-Desferriferribactin:
-
Condition a new C18 Sep-Pak light cartridge as described in step 2a.
-
Dilute the reaction mixture with 1 mL of sterile water and load it onto the cartridge.
-
Wash the cartridge with 5 mL of sterile water to remove any unbound ⁶⁸Ga.
-
Elute the [⁶⁸Ga]Ga-Desferriferribactin with 0.5 mL of absolute ethanol.
-
The final product can be diluted with a sterile saline solution for in vivo applications.
-
-
Quality Control:
-
Determine the radiochemical purity by radio-TLC using a suitable solvent system (e.g., 0.1 M citrate buffer, pH 4.5).
-
Confirm the identity and purity of the product using radio-HPLC.
-
Protocol 2: Fluorescent Labeling of this compound
This protocol describes a general method for labeling this compound with a fluorescent dye, such as Fluorescein isothiocyanate (FITC), for use in fluorescence microscopy, flow cytometry, and other fluorescence-based assays.
Materials:
-
This compound
-
Fluorescein isothiocyanate (FITC) or other amine-reactive fluorescent dye
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
0.1 M Sodium bicarbonate buffer (pH 9.0)
-
Sephadex G-25 column or dialysis tubing (MWCO 1 kDa)
-
Phosphate-buffered saline (PBS)
-
Spectrophotometer and Fluorometer
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in 0.1 M sodium bicarbonate buffer (pH 9.0) to a final concentration of 1-5 mg/mL.
-
Prepare a stock solution of FITC in DMF or DMSO at a concentration of 10 mg/mL immediately before use.
-
-
Labeling Reaction:
-
Slowly add the FITC solution to the this compound solution with gentle stirring. A molar ratio of 5-10 moles of FITC per mole of this compound is recommended as a starting point.
-
Protect the reaction mixture from light and incubate at room temperature for 2-4 hours with continuous stirring.
-
-
Purification of FITC-Desferriferribactin:
-
Size-Exclusion Chromatography:
-
Equilibrate a Sephadex G-25 column with PBS.
-
Apply the reaction mixture to the top of the column.
-
Elute with PBS and collect the fractions. The first colored band to elute will be the FITC-labeled this compound.
-
-
Dialysis:
-
Transfer the reaction mixture to a dialysis tube (MWCO 1 kDa).
-
Dialyze against PBS at 4°C for 24-48 hours with several changes of the buffer to remove unreacted FITC.
-
-
-
Characterization:
-
Determine the concentration of this compound and the degree of labeling by measuring the absorbance at 280 nm (for the peptide) and 495 nm (for FITC).
-
Confirm the fluorescence of the labeled product using a fluorometer with excitation at ~490 nm and emission at ~520 nm.
-
Mandatory Visualizations
Experimental Workflow for Radiolabeling this compound
Caption: Workflow for ⁶⁸Ga-labeling of this compound.
Experimental Workflow for Fluorescent Labeling of this compound
Caption: Workflow for fluorescent labeling of this compound.
Inferred Signaling Pathway for this compound-Mediated Iron Uptake
This diagram illustrates the putative signaling pathway for iron uptake mediated by this compound, inferred from the well-characterized pyoverdine uptake system in Pseudomonas aeruginosa. This compound is the precursor to pyoverdine, and its initial recognition and transport are expected to follow a similar mechanism.
Caption: Inferred iron uptake pathway for this compound.
References
- 1. bachem.com [bachem.com]
- 2. Simple, mild, one-step labelling of proteins with gallium-68 using a tris(hydroxypyridinone) bifunctional chelator: a 68Ga-THP-scFv targeting the prostate-specific membrane antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Fully Automated 68Ga-Labeling and Purification of Macroaggregated Albumin Particles for Lung Perfusion PET Imaging [frontiersin.org]
- 4. Fully Automated 68Ga-Labeling and Purification of Macroaggregated Albumin Particles for Lung Perfusion PET Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Efficiency Cationic Labeling Algorithm of Macroaggregated Albumin with 68Gallium - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Desferriferribactin Production
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the yield of Desferriferribactin from bacterial cultures. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which bacterial species produce it?
This compound belongs to the hydroxamate class of siderophores, which are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge for iron in iron-scarce environments.[1] While specific information on this compound-producing species is specialized, hydroxamate siderophores like Desferrioxamine B and E are produced by bacteria such as Streptomyces pilosus and Pantoea ananatis.[1][2] Siderophore production is a common strategy among many bacteria, including species of Pseudomonas, Bacillus, and Enterobacter, to acquire iron, an essential nutrient for growth and metabolism.[3][4]
Q2: What are the most critical factors influencing the yield of this compound?
The yield of this compound, like other siderophores, is significantly influenced by several culture parameters. The most critical factors include:
-
Iron Concentration: Siderophore production is tightly regulated by iron availability. Low iron concentrations in the culture medium are a primary trigger for inducing the biosynthetic pathways. Conversely, high iron concentrations repress production.
-
pH: The pH of the culture medium affects both bacterial growth and the solubility of iron, thereby influencing siderophore synthesis. A neutral pH around 7.0 is often optimal for many bacterial species.
-
Carbon and Nitrogen Sources: The type and concentration of carbon and nitrogen sources are crucial for providing the necessary precursors for both bacterial growth and siderophore biosynthesis.
-
Temperature and Aeration: Optimal temperature and aeration (e.g., shaking speed) are essential for achieving healthy bacterial growth, which is a prerequisite for high siderophore production.
Q3: How is this compound biosynthesis regulated at the genetic level?
In many bacteria, the biosynthesis of siderophores is regulated by the Ferric Uptake Regulator (Fur) protein. In the presence of sufficient intracellular iron, the Fe²⁺-Fur complex acts as a transcriptional repressor. It binds to specific DNA sequences known as "Fur boxes" in the promoter regions of siderophore biosynthetic gene clusters, blocking transcription. When intracellular iron levels are low, Fur does not bind to DNA, leading to the de-repression and activation of the genes responsible for siderophore synthesis and transport.
Q4: What are the standard methods for detecting and quantifying this compound?
The most common method for detecting and quantifying siderophores is the Chrome Azurol S (CAS) assay. This colorimetric assay is based on the principle that siderophores can remove iron from the blue-colored CAS-iron complex, resulting in a color change to orange or yellow, which can be measured spectrophotometrically. For more precise quantification and identification, High-Performance Liquid Chromatography (HPLC) is often employed.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments to improve this compound yield.
Problem: Low or No this compound Yield Despite Good Bacterial Growth
Q: My bacterial culture shows good turbidity, but the CAS assay indicates very low or no siderophore production. What are the likely causes and how can I fix this?
A: This is a common issue that can often be resolved by systematically optimizing your culture conditions. Here are the potential causes and recommended troubleshooting steps:
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Cause 1: Iron Contamination in the Medium. Siderophore production is strongly repressed by the presence of iron. Glassware or reagents may contain trace amounts of iron sufficient to inhibit biosynthesis.
-
Solution: Use high-purity reagents and acid-wash all glassware to remove any trace iron contamination. Prepare an iron-restricted minimal medium to ensure iron limitation.
-
-
Cause 2: Suboptimal pH of the Culture Medium. The pH affects the availability of iron and the activity of biosynthetic enzymes.
-
Solution: Optimize the initial pH of your culture medium. Studies have shown that a neutral pH (around 7.0) is often optimal for siderophore production in many bacterial species. Test a range of pH values (e.g., 6.0, 7.0, 8.0) to find the best condition for your specific strain.
-
-
Cause 3: Inappropriate Carbon or Nitrogen Source. The biosynthesis of this compound requires specific metabolic precursors derived from the carbon and nitrogen sources in the medium.
-
Solution: Experiment with different carbon (e.g., glucose, succinate, maltose) and nitrogen (e.g., asparagine, ammonium nitrate) sources to identify which combination maximizes yield for your bacterial strain.
-
-
Cause 4: Incorrect Incubation Time. Siderophore production often peaks during a specific growth phase, typically the late logarithmic or early stationary phase.
-
Solution: Perform a time-course experiment, taking samples at different time points (e.g., 24, 48, 72 hours) to determine the optimal incubation time for maximum this compound production.
-
Problem: Inconsistent this compound Yields Between Experimental Batches
Q: I am observing significant variability in this compound yields from one experiment to the next, despite using the same protocol. What could be the source of this inconsistency?
A: Inconsistent yields are often due to subtle variations in experimental setup and execution. Here’s how to address this:
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Cause 1: Inoculum Variability. The age and density of the starting bacterial culture (inoculum) can impact the growth kinetics and subsequent siderophore production.
-
Solution: Standardize your inoculum preparation. Always use a fresh overnight culture grown to a specific optical density (OD) to ensure a consistent starting cell number for each experiment.
-
-
Cause 2: Minor Differences in Media Preparation. Small variations in the concentration of media components, especially iron, can lead to large differences in yield.
-
Solution: Prepare a large batch of the culture medium to be used across multiple experiments to minimize batch-to-batch variation. Ensure all components are fully dissolved and the final pH is correctly adjusted before autoclaving.
-
-
Cause 3: Fluctuations in Incubation Conditions. Inconsistent temperature or shaking speeds can affect bacterial metabolism and growth rate.
-
Solution: Regularly check and calibrate your incubator and shaker to ensure consistent temperature and agitation speed. Avoid overcrowding the shaker, as this can lead to uneven aeration.
-
Data on Siderophore Production Optimization
The following tables summarize quantitative data on the optimization of various parameters for siderophore production.
Table 1: Optimal Culture Conditions for Siderophore Production
| Parameter | Optimal Condition | Bacterial Species Example | Reference |
| pH | 7.0 | Pseudomonas sp. | |
| 5.0 | Aspergillus niger | ||
| Temperature | 37°C | Pseudomonas sp. | |
| 20°C | Aspergillus niger | ||
| Aeration | Shaker (120 rpm) | Pseudomonas sp. | |
| Carbon Source | Glucose | Aspergillus niger | |
| Nitrogen Source | Ammonium Nitrate | Pseudomonas monteilii |
Table 2: Effect of Iron (Fe³⁺) Concentration on Siderophore Production
| Iron Concentration | Effect on Siderophore Production | Bacterial Species Example | Reference |
| Low (Iron-limited) | High Production | General observation | |
| 15 µM | Optimal Production | Pseudomonas monteilii | |
| High (Iron-replete) | Reduced Production | General observation |
Experimental Protocols
Protocol 1: Optimization of Culture Conditions
This protocol provides a framework for systematically optimizing culture conditions to maximize this compound yield using the One-Factor-at-a-Time (OFAT) method.
-
Baseline Culture: Start with a standard iron-deficient medium (e.g., Succinate medium or M9 minimal medium). Inoculate with your bacterial strain and incubate at a standard temperature (e.g., 30°C) with shaking (e.g., 150 rpm) for 48 hours.
-
pH Optimization: Prepare several flasks of the medium with varying initial pH values (e.g., 5, 6, 7, 8, 9). Inoculate and incubate under standard conditions. Measure the siderophore production using the CAS assay to identify the optimal pH.
-
Temperature Optimization: Using the optimal pH identified in the previous step, set up cultures to be incubated at different temperatures (e.g., 25°C, 30°C, 37°C). Measure siderophore production to determine the optimal temperature.
-
Carbon/Nitrogen Source Optimization: Using the optimal pH and temperature, prepare media with different carbon (e.g., glucose, fructose, succinate) and nitrogen (e.g., ammonium sulfate, asparagine, peptone) sources. Evaluate the yield to find the best combination.
-
Confirmation: Run a final experiment using all the optimized parameters (pH, temperature, carbon/nitrogen source) to confirm the enhanced yield of this compound.
Protocol 2: Quantification by Chrome Azurol S (CAS) Assay
The CAS assay is a universal method for detecting and quantifying siderophores.
-
Preparation of CAS Assay Solution: Prepare the blue CAS assay solution as described by Schwyn and Neilands. This involves carefully mixing solutions of Chrome Azurol S, hexadecyltrimethylammonium bromide (HDTMA), and a buffered ferric chloride solution.
-
Sample Preparation: Grow your bacterial culture under the desired conditions. Centrifuge the culture to pellet the cells and collect the cell-free supernatant.
-
Assay Reaction: In a microplate well or a cuvette, mix your culture supernatant with the CAS assay solution.
-
Measurement: Incubate the mixture at room temperature for about 20 minutes. Measure the absorbance at 630 nm. A decrease in absorbance compared to a reference (uninoculated medium mixed with CAS solution) indicates the presence of siderophores.
-
Quantification: The percentage of siderophore units (%SU) can be calculated using the formula: %SU = [(Ar - As) / Ar] x 100, where Ar is the absorbance of the reference and As is the absorbance of the sample.
Protocol 3: Extraction and Partial Purification of this compound
This protocol outlines a general method for extracting hydroxamate-type siderophores from culture supernatant.
-
Acidification: Adjust the pH of the cell-free culture supernatant to 2.0 using concentrated HCl.
-
Adsorption to Resin: Pass the acidified supernatant through a column packed with Amberlite XAD-4 or a similar non-polar resin. The siderophores will adsorb to the resin.
-
Washing: Wash the column with two column volumes of distilled water to remove salts and other polar impurities.
-
Elution: Elute the bound siderophores from the resin using methanol.
-
Concentration: Evaporate the methanol from the eluate under reduced pressure (e.g., using a rotary evaporator) to obtain a concentrated crude extract of this compound.
-
Further Purification (Optional): The crude extract can be further purified using techniques like High-Performance Liquid Chromatography (HPLC).
Visualizations
Signaling Pathway for Siderophore Regulation
References
- 1. Negatively Regulated Aerobactin and Desferrioxamine E by Fur in Pantoea ananatis Are Required for Full Siderophore Production and Antibacterial Activity, but Not for Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Culture Medium to Increase the Production of Desferrioxamine B (Desferal) in Streptomyces pilosus [ouci.dntb.gov.ua]
- 3. Effects of growth conditions on siderophore producing bacteria and siderophore production from Indian Ocean sector of Southern Ocean - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Engineering Siderophore Biosynthesis and Regulation Pathways to Increase Diversity and Availability - PMC [pmc.ncbi.nlm.nih.gov]
challenges in Desferriferribactin purification from complex mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Desferriferribactin from complex mixtures.
Frequently Asked Questions (FAQs) & Troubleshooting
Our troubleshooting guide is designed to address specific issues you may encounter during the purification of this compound.
Low Yield
Q1: My final yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yield is a common challenge in natural product purification. Several factors can contribute to this issue. Below is a breakdown of potential causes and their corresponding solutions.
| Potential Cause | Troubleshooting Solution |
| Suboptimal Culture Conditions | Ensure the culture medium is iron-depleted to induce siderophore production. Optimize culture parameters such as pH, temperature, and incubation time. |
| Inefficient Extraction | The initial extraction from the culture supernatant may be incomplete. Consider using Solid Phase Extraction (SPE) as it is often more efficient than solvent extraction. The choice of resin is critical. |
| Degradation of this compound | This compound, a hydroxamate siderophore, can be susceptible to degradation, particularly at extreme pH and high temperatures. It is advisable to work at moderate temperatures and neutral pH whenever possible. |
| Loss During Purification Steps | Siderophores can be lost at each stage of the purification process. To minimize loss, consider purifying this compound in its iron-complexed form (ferriferribactin) to improve stability. You can add a source of ferric iron, like FeCl₃, to the supernatant before chromatography. |
| Poor Binding to Chromatography Resin | If using affinity chromatography (e.g., IMAC), ensure the pH of your sample and binding buffer is optimal for the interaction between the siderophore and the resin. For hydroxamate siderophores, a pH around 8.9 has been shown to be optimal for binding to Ni(II)-IMAC columns.[1] |
| Inefficient Elution | The elution buffer may not be effectively displacing the this compound from the resin. Optimize the concentration of the eluting agent (e.g., EDTA for Fe(III)-IMAC) or the pH of the elution buffer. |
Sample Purity
Q2: My purified this compound sample contains significant impurities. How can I improve its purity?
A2: Achieving high purity is crucial for downstream applications. Here are several strategies to enhance the purity of your this compound sample.
| Potential Cause | Troubleshooting Solution |
| Co-extraction of Similar Compounds | Complex mixtures often contain molecules with similar properties to this compound. Employing orthogonal purification techniques can resolve this. For example, follow an initial capture step like SPE with a high-resolution method like High-Performance Liquid Chromatography (HPLC). |
| Non-specific Binding to Resin | During chromatography, impurities can bind non-specifically to the resin. Incorporate rigorous washing steps after sample loading and before elution. Using a wash buffer with a low concentration of a competing agent can help remove weakly bound impurities. |
| Presence of Host Cell Proteins/Metabolites | If purifying from a cell culture, host-derived molecules can be a major source of contamination. Ensure efficient cell removal before extraction and consider a protein precipitation step if necessary. |
| Suboptimal Chromatography Resolution | The chosen chromatography method may not have sufficient resolving power. Optimize parameters such as the gradient slope in HPLC, the type of stationary phase, and the mobile phase composition. |
Detection and Quantification
Q3: I am having difficulty detecting or quantifying this compound in my fractions. What could be the problem?
A3: Reliable detection is key to tracking your target molecule throughout the purification process. Here are some common issues and their solutions.
| Potential Cause | Troubleshooting Solution |
| Low Concentration | The concentration of this compound in your fractions may be below the detection limit of your assay. Concentrate your samples using techniques like lyophilization or solid-phase extraction. |
| Inappropriate Detection Method | Ensure you are using an assay suitable for hydroxamate siderophores. The Csaky test is a highly sensitive and specific colorimetric assay for this class of compounds.[2] The ferric perchlorate assay is another option that detects the formation of the iron-siderophore complex.[2][3] |
| Interference from Matrix Components | Components in your sample matrix may be interfering with the detection assay. A proper sample clean-up prior to the assay is crucial. |
| Degradation of the Molecule | If the sample has been stored improperly or for a prolonged period, this compound may have degraded. Store samples at low temperatures and protect them from light. |
Data Presentation
The following table summarizes typical recovery rates for hydroxamate siderophores at different stages of purification. Please note that these are illustrative values and actual results may vary depending on the specific experimental conditions.
| Purification Step | Typical Purity (%) | Typical Yield (%) |
| Crude Culture Supernatant | < 1 | 100 |
| Solid Phase Extraction (SPE) | 20 - 40 | 80 - 95 |
| IMAC (Fe(III) or Ni(II)) | 60 - 80 | 65 - 90 |
| Preparative HPLC | > 95 | 50 - 70 |
Experimental Protocols
Protocol 1: Detection of this compound using the Csaky Test
This protocol describes a colorimetric assay for the specific detection of hydroxamate-type siderophores like this compound. The test is based on the hydrolysis of the hydroxamate to hydroxylamine, which is then detected.
Reagents:
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3 M Sulfuric Acid (H₂SO₄)
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2 M Sodium Acetate (CH₃COONa)
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1% (w/v) Sulfanilamide in 30% (v/v) Acetic Acid
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0.65% (w/v) Iodine in 1% (w/v) Potassium Iodide (KI)
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2% (w/v) Sodium Arsenite (NaAsO₂)
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0.1% (w/v) N-(1-Naphthyl)ethylenediamine dihydrochloride (NEDD)
Procedure:
-
To 1 mL of the sample, add 1 mL of 3 M H₂SO₄.
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Hydrolyze the sample by heating in a boiling water bath for 30 minutes.
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Cool the sample to room temperature.
-
Add 3 mL of 2 M Sodium Acetate to buffer the solution.
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Add 1 mL of 1% sulfanilamide solution and mix well.
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Add 0.5 mL of the iodine solution and mix. Let the reaction proceed for 5 minutes.
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Add 0.5 mL of 2% sodium arsenite solution to remove excess iodine.
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Finally, add 0.5 mL of the 0.1% NEDD solution and mix.
-
A pink to violet color will develop within 20-30 minutes, indicating the presence of a hydroxamate siderophore. The intensity of the color is proportional to the concentration.
Protocol 2: Purification of this compound using Fe(III)-IMAC
This protocol outlines a method for the purification of this compound using Immobilized Metal Affinity Chromatography (IMAC) with ferric iron.
Materials:
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IMAC column (e.g., HiTrap Chelating HP)
-
0.1 M Ferric Sulfate (Fe₂(SO₄)₃)
-
Binding Buffer: 20 mM Sodium Phosphate, 500 mM NaCl, pH 7.4
-
Wash Buffer: 20 mM Sodium Phosphate, 500 mM NaCl, pH 7.4
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Elution Buffer: 50 mM EDTA, 20 mM Sodium Phosphate, 500 mM NaCl, pH 7.2
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Culture supernatant containing this compound, adjusted to pH 7.4
Procedure:
-
Column Charging: Wash the IMAC column with 5 column volumes (CV) of sterile, deionized water. Charge the column by loading 5 CV of 0.1 M Fe₂(SO₄)₃. Wash with 10 CV of sterile, deionized water to remove unbound iron.
-
Equilibration: Equilibrate the column with 10 CV of Binding Buffer.
-
Sample Loading: Load the pre-treated culture supernatant onto the column. The ferrated this compound will bind to the Fe(III)-charged resin.
-
Washing: Wash the column with 10-15 CV of Wash Buffer to remove unbound and non-specifically bound impurities.
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Elution: Elute the bound ferri-Desferriferribactin with 5-10 CV of Elution Buffer. The EDTA in the elution buffer will chelate the iron, releasing the this compound.
-
De-ironing and Desalting (Optional): If the iron-free form (this compound) is required, the eluted fraction can be treated to remove the iron and subsequently desalted.
Visualizations
The following diagrams illustrate key workflows and concepts in this compound purification.
Caption: General workflow for this compound purification.
Caption: Troubleshooting logic for purification challenges.
References
- 1. Immobilised metal affinity chromatography for the capture of hydroxamate-containing siderophores and other Fe(iii)-binding metabolites directly from bacterial culture supernatants - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
stability of Desferriferribactin in different solvent systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Desferriferribactin in various solvent systems. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Precipitation of this compound in Aqueous Solutions
-
Question: My this compound is precipitating out of my aqueous buffer. What could be the cause and how can I resolve it?
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Answer: Precipitation of this compound in aqueous solutions can be influenced by several factors:
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pH: The solubility of siderophores is often pH-dependent. This compound, a hydroxamate siderophore, is generally more stable in acidic conditions.[1] If your buffer is neutral or alkaline, try adjusting the pH to a more acidic range (e.g., pH 3-6) to improve solubility.
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Concentration: The concentration of this compound may have exceeded its solubility limit in the chosen solvent. Consider preparing a more dilute solution.
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Temperature: Low temperatures can decrease the solubility of some compounds. If you are working at a low temperature, try gently warming the solution. However, be cautious as excessive heat can lead to degradation.
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Ionic Strength: High salt concentrations can sometimes lead to the "salting out" of organic molecules. If your buffer has a high ionic strength, consider using a buffer with a lower salt concentration.
-
Experimental Workflow for Troubleshooting Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
Issue 2: Degradation of this compound During Storage
-
Question: I suspect my this compound solution is degrading over time. How can I assess its stability and prevent degradation?
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Answer: Siderophore solutions can be susceptible to degradation. Here’s how to address this issue:
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Storage Conditions: For short-term storage, aqueous solutions of similar siderophores like deferoxamine mesylate are recommended to be prepared fresh. If storage is necessary, it is advisable to store solutions at -20°C. For long-term storage, it is best to store this compound as a dry solid, protected from air and moisture.
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Solvent Choice: The choice of solvent can impact stability. While water is a common solvent, for some applications, organic solvents might be considered. However, data on the stability of this compound in various organic solvents is limited. It is recommended to perform a small-scale stability study with your chosen solvent system.
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Assessing Degradation: Degradation can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC). A decrease in the peak area corresponding to this compound and the appearance of new peaks can indicate degradation. A functional assay, such as measuring its iron-chelating ability, can also be used to assess its activity over time.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Based on the properties of similar hydroxamate siderophores, this compound is expected to be soluble in water. For a 10% solution of a comparable siderophore, deferoxamine mesylate, the pH is typically between 3.5 and 5.5. It is advisable to start with deionized water and, if necessary, adjust the pH to the acidic range to aid dissolution.
Q2: How does pH affect the stability of this compound?
A2: Hydroxamate siderophores are known for their stability in acidic conditions. In neutral to alkaline solutions, they may be more prone to hydrolysis and degradation. The iron(III)-siderophore complexes are generally stable across a range of pH values.
Q3: What is the effect of temperature on the stability of this compound solutions?
A3: Elevated temperatures can accelerate the degradation of siderophores. While gentle warming may be used to aid dissolution, prolonged exposure to high temperatures should be avoided. For storage, refrigeration (2-8°C) for short periods and freezing (-20°C or lower) for longer periods is recommended for similar compounds. One study on a siderophore from Pseudomonas aeruginosa showed that heating gradually changed its characteristic color and fluorescence, with maximum change at 100°C after 60 minutes.
Q4: Can I use organic solvents to dissolve this compound?
Quantitative Data Summary
Since specific quantitative stability data for this compound is not available, the following table summarizes stability information for the analogous and well-studied hydroxamate siderophore, Deferoxamine Mesylate (DFO). This data can serve as a general guideline.
| Parameter | Condition | Observation | Reference |
| Solubility | Water | Soluble at 50 mg/mL. A 10% solution has a pH of 3.5 to 5.5. | |
| Alcohol | Soluble (1 part in 20). | ||
| Chloroform, Ether | Practically insoluble. | ||
| Solution Stability | Aqueous solution (210-318 mg/mL) at Room Temp. | Maintained at least 89% of theoretical concentration for 17-21 days. Maintained ability to chelate ferric ion for at least 8 days. Gradual formation of a white precipitate was observed. Stable for at least one week. | |
| Storage | Dry Solid | Stable for two years when desiccated, but decomposes on exposure to air. | |
| Aqueous Solution | Should be prepared immediately prior to use; cloudy solutions should be discarded. A preparation in a sterile aqueous vehicle containing methylcellulose 0.5% and benzyl alcohol 1% (w/v) was reportedly stable for up to one week. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
This protocol provides a general method for preparing an aqueous stock solution of this compound.
Materials:
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This compound solid
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Sterile, deionized water
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Sterile, pH-adjusted buffers (e.g., pH 4.0, 5.0, 6.0)
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Vortex mixer
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Sterile microcentrifuge tubes or vials
Procedure:
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Accurately weigh the desired amount of this compound solid in a sterile microcentrifuge tube.
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Add a small volume of sterile, deionized water to the tube.
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Gently vortex the tube to dissolve the solid.
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If the solid does not fully dissolve, add a small volume of a sterile, acidic buffer (e.g., pH 4.0) and vortex again.
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Once dissolved, the solution can be further diluted with the desired experimental buffer.
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For immediate use, keep the solution on ice. For short-term storage, aliquot and store at -20°C.
Logical Relationship for Stock Preparation
References
degradation products of Desferriferribactin and their identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Desferriferribactin. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
1. My this compound solution appears to be degrading. What are the common causes?
This compound, like other siderophores, can be susceptible to degradation under certain conditions. The most common causes of degradation are:
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Hydrolysis: The amide and hydroxamate bonds in the this compound molecule can be susceptible to hydrolysis, especially at non-neutral pH (acidic or alkaline conditions) and elevated temperatures.
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Photodegradation: Exposure to light, particularly UV radiation, can lead to the breakdown of the molecule. It is recommended to store this compound solutions in the dark or in amber vials.
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Thermal Degradation: High temperatures can accelerate the degradation process. For long-term storage, it is advisable to keep this compound at -20°C or below.
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Oxidative Degradation: The presence of strong oxidizing agents can lead to the degradation of the molecule.
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Enzymatic Degradation: If working with biological samples, be aware that some microorganisms produce enzymes that can specifically degrade siderophores.
2. I suspect my this compound has degraded. How can I identify the degradation products?
Several analytical techniques can be employed to identify the degradation products of this compound. The most common and effective methods include:
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High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection: This is a primary technique to separate the degradation products from the intact this compound. Changes in the chromatogram, such as the appearance of new peaks and a decrease in the area of the parent peak, indicate degradation.
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Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful tool for both separating and identifying degradation products. By analyzing the mass-to-charge ratio (m/z) of the parent molecule and its fragments, the chemical structures of the degradation products can be elucidated.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the degradation products, helping to pinpoint the exact sites of molecular cleavage.
3. What are the likely degradation products of this compound?
While specific degradation studies on this compound are not extensively published, we can infer potential degradation pathways based on its structure and studies on similar hydroxamate siderophores like Deferoxamine B (DFOB). The primary degradation pathway is likely hydrolysis of the amide bonds within its cyclic peptide structure.
This would lead to the formation of linear peptides and smaller fragments containing the hydroxamate functional groups. For example, hydrolysis of one of the amide bonds would result in a linearized version of the molecule. Further hydrolysis could break it down into smaller di- and mono-hydroxamate containing fragments.
Potential Degradation Products of this compound (Hypothetical)
The following table summarizes potential degradation conditions and the hypothetical degradation products of this compound, based on the known degradation of similar siderophores.
| Degradation Condition | Potential Degradation Products | Analytical Method for Identification |
| Acidic/Basic Hydrolysis | Linearized this compound, Di-hydroxamate peptide fragments, Mono-hydroxamate amino acid derivatives | HPLC-UV, LC-MS/MS, NMR |
| Photodegradation (UV light) | Modified chromophore, smaller peptide fragments | HPLC-UV, LC-MS/MS |
| Thermal Stress | Similar to hydrolysis products, potential for epimerization | HPLC-UV, LC-MS/MS |
| Oxidative Stress | Oxidized forms of the amino acid residues, potential ring opening | LC-MS/MS, NMR |
Experimental Protocols
1. Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products of this compound.
a. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water) at a known concentration (e.g., 1 mg/mL).
- For each stress condition, aliquot the stock solution into separate, appropriate reaction vessels (e.g., amber vials for photostability).
b. Stress Conditions:
- Acidic Hydrolysis: Add 0.1 M HCl to the this compound solution and incubate at a controlled temperature (e.g., 60°C).
- Basic Hydrolysis: Add 0.1 M NaOH to the this compound solution and incubate at a controlled temperature (e.g., 60°C).
- Oxidative Degradation: Add 3% H₂O₂ to the this compound solution and keep it at room temperature.
- Thermal Degradation: Incubate the this compound solution at a high temperature (e.g., 80°C).
- Photodegradation: Expose the this compound solution to a UV light source (e.g., 254 nm) for a defined period.
c. Time Points:
- Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for each stress condition.
- Neutralize the acidic and basic samples before analysis.
d. Analysis:
- Analyze the samples using HPLC-UV to observe the formation of degradation products and the decrease of the parent compound.
- Subject the samples showing significant degradation to LC-MS/MS and NMR analysis for structural elucidation of the degradation products.
2. Protocol for HPLC-UV Analysis
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Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength relevant for the chromophore of this compound (e.g., around 400 nm for the iron complex, or lower UV for the deferrated form).
-
Injection Volume: 20 µL.
3. Protocol for LC-MS/MS Analysis
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LC System: Use the same HPLC conditions as described above.
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Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is typically suitable for peptides.
-
MS1 Scan Range: m/z 100-1500.
-
MS/MS Fragmentation: Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to fragment the parent ions of interest.
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Data Analysis: Use software to identify the molecular ions of potential degradation products and analyze their fragmentation patterns to deduce their structures.
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Hypothetical hydrolytic degradation pathway of this compound.
optimizing culture conditions for maximum Desferriferribactin production
Welcome to the technical support center for optimizing culture conditions for maximum Desferriferribactin production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing this compound production?
A1: The production of siderophores like this compound is tightly regulated by several environmental and nutritional factors. The most critical parameters to control are:
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Iron Concentration: Siderophore production is typically induced under iron-limiting conditions. Excess iron in the culture medium will repress the biosynthetic pathways.
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Carbon and Nitrogen Sources: The type and concentration of carbon and nitrogen sources significantly impact biomass growth and metabolite production.
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pH: The pH of the culture medium affects nutrient availability and enzyme activity.
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Temperature: Each producing microorganism has an optimal temperature range for growth and secondary metabolite synthesis.
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Aeration: Adequate oxygen supply is crucial for the growth of most siderophore-producing aerobic bacteria.
Q2: Which microorganisms are known to produce this compound?
A2: this compound belongs to the ferrioxamine family of siderophores, which are commonly produced by various species of Actinobacteria, particularly those belonging to the genus Streptomyces.
Q3: How can I detect and quantify this compound in my culture supernatant?
A3: A common method for detecting siderophore production is the Chrome Azurol S (CAS) assay, which provides a colorimetric readout. For specific quantification of this compound, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the preferred method. This technique allows for the separation and identification of this compound from other compounds in the culture broth and provides accurate concentration measurements.
Q4: What is the general regulatory mechanism of this compound biosynthesis?
A4: The biosynthesis of most siderophores, including likely this compound, is negatively regulated by iron. In many bacteria, a protein called the Ferric Uptake Regulator (Fur) binds to Fe²⁺ ions. The Fur-Fe²⁺ complex then acts as a repressor, binding to the promoter regions of the siderophore biosynthesis genes and blocking their transcription. When iron levels are low, Fur does not bind to DNA, and the biosynthesis genes are expressed, leading to siderophore production.
Troubleshooting Guide
Issue 1: Low or No this compound Production
| Possible Cause | Troubleshooting Steps |
| High Iron Contamination in Media | - Use high-purity water and reagents. - Treat glassware with acid to remove trace metals. - Prepare a defined minimal medium with a known, low iron concentration. |
| Suboptimal pH of the Medium | - Measure the pH of the medium before and after sterilization, and at the end of the fermentation. - Perform a pH optimization experiment by testing a range of initial pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0). |
| Inappropriate Carbon or Nitrogen Source | - Test different carbon sources (e.g., glucose, glycerol, mannitol, sucrose) and nitrogen sources (e.g., yeast extract, peptone, ammonium sulfate, sodium nitrate). - Evaluate different Carbon-to-Nitrogen (C/N) ratios. |
| Inadequate Aeration | - Increase the agitation speed of the shaker. - Use baffled flasks to improve oxygen transfer. - Ensure the culture volume does not exceed 20% of the flask volume. |
| Incorrect Incubation Temperature | - Verify the incubator temperature. - Test a range of temperatures around the reported optimum for the producing strain (e.g., 25°C, 28°C, 30°C, 32°C). |
| Suboptimal Inoculum | - Use a fresh, actively growing seed culture. - Optimize the inoculum size (e.g., 1%, 2%, 5%, 10% v/v). |
Issue 2: Inconsistent this compound Yields Between Batches
| Possible Cause | Troubleshooting Steps |
| Variability in Media Components | - Use the same lot of media components for all experiments in a series. - Prepare a large batch of basal medium to be used for multiple experiments. |
| Inconsistent Inoculum Preparation | - Standardize the age and cell density of the seed culture. - Use a consistent method for inoculum transfer. |
| Fluctuations in Incubator Conditions | - Regularly monitor and calibrate the incubator's temperature and shaking speed. - Avoid overcrowding the incubator to ensure uniform conditions for all flasks. |
Experimental Protocols
Protocol 1: General Culture Conditions for this compound Production
This protocol provides a starting point for cultivating Streptomyces species for this compound production. Optimization will be required for specific strains.
1. Media Preparation (per liter):
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Soluble Starch: 20 g
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Yeast Extract: 5 g
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Peptone: 5 g
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K₂HPO₄: 1 g
-
MgSO₄·7H₂O: 0.5 g
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Adjust pH to 7.0 before autoclaving.
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For iron-limited conditions, defer the addition of any iron salts and use high-purity reagents.
2. Inoculation and Incubation:
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Prepare a seed culture by inoculating a loopful of spores or mycelia into 50 mL of the above medium in a 250 mL flask.
-
Incubate the seed culture at 28°C with shaking at 200 rpm for 48-72 hours.
-
Inoculate the production culture (100 mL of medium in a 500 mL baffled flask) with 5% (v/v) of the seed culture.
-
Incubate the production culture at 28°C with shaking at 200 rpm for 5-7 days.
3. Sampling and Analysis:
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Collect samples aseptically at regular intervals (e.g., every 24 hours).
-
Centrifuge the samples to pellet the biomass.
-
Analyze the supernatant for this compound concentration using HPLC-MS.
Protocol 2: Quantification of this compound by HPLC-MS
This is a general guideline; specific parameters should be optimized for your instrument.
1. Sample Preparation:
-
Centrifuge the culture broth at 10,000 x g for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the sample as necessary with the mobile phase starting condition.
2. HPLC-MS Conditions:
-
Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Use an electrospray ionization (ESI) source in positive ion mode. Monitor for the specific m/z of this compound.
Data Presentation
Table 1: Effect of Carbon Source on this compound Production
| Carbon Source (20 g/L) | Biomass (g/L) | This compound Titer (mg/L) |
| Glucose | 8.5 ± 0.4 | 150 ± 12 |
| Glycerol | 7.2 ± 0.3 | 185 ± 15 |
| Mannitol | 9.1 ± 0.5 | 210 ± 18 |
| Sucrose | 8.8 ± 0.4 | 195 ± 16 |
Table 2: Effect of Initial pH on this compound Production
| Initial pH | Biomass (g/L) | This compound Titer (mg/L) |
| 6.0 | 6.5 ± 0.3 | 120 ± 10 |
| 6.5 | 7.8 ± 0.4 | 175 ± 14 |
| 7.0 | 9.1 ± 0.5 | 210 ± 18 |
| 7.5 | 8.9 ± 0.4 | 190 ± 15 |
| 8.0 | 7.2 ± 0.3 | 150 ± 12 |
Visualizations
Caption: Experimental workflow for this compound production and analysis.
Caption: Generalized regulation of siderophore biosynthesis by iron via the Fur protein.
troubleshooting low signal in Desferriferribactin mass spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low signal intensity in Desferriferribactin mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties for mass spectrometry?
A1: this compound is a siderophore, a small, iron-chelating molecule produced by bacteria. It acts as a precursor to pyoverdins, another class of siderophores. For mass spectrometry, the key properties are:
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Molecular Formula: C₄₆H₇₃N₁₃O₁₆
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Exact Mass: 1063.5298 Da
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Molecular Weight: 1064.16 Da
This information is critical for calculating the expected mass-to-charge ratios (m/z) of the molecule and its various adducts.
Q2: What are the expected m/z values for this compound in ESI-MS?
A2: In positive ion mode Electrospray Ionization Mass Spectrometry (ESI-MS), this compound is commonly observed as protonated and other adducted species. The expected m/z values for common adducts are summarized in the table below.
| Ion Species | Formula | Mass Shift (Da) | Expected m/z |
| [M+H]⁺ | [C₄₆H₇₄N₁₃O₁₆]⁺ | +1.0073 | 1064.5371 |
| [M+NH₄]⁺ | [C₄₆H₇₇N₁₄O₁₆]⁺ | +18.0338 | 1081.5636 |
| [M+Na]⁺ | [C₄₆H₇₃N₁₃O₁₆Na]⁺ | +22.9892 | 1086.5190 |
| [M+K]⁺ | [C₄₆H₇₃N₁₃O₁₆K]⁺ | +38.9632 | 1102.4930 |
| [M+2H]²⁺ | [C₄₆H₇₅N₁₃O₁₆]²⁺ | +2.0146 | 532.7722 |
Q3: Are there any characteristic fragment ions for this compound in MS/MS?
A3: Yes. As a precursor to pyoverdines, this compound contains a chromophore that yields a highly characteristic fragment ion in tandem mass spectrometry (MS/MS).[1] Researchers should look for a fragment ion at approximately m/z 204.0768 , corresponding to the formula C₁₀H₁₀N₃O₂⁺.[1][2] The presence of this fragment is a strong indicator of a pyoverdine-related compound. The remaining fragmentation pattern will correspond to the peptide backbone of the molecule.
Troubleshooting Low Signal Intensity
Low signal intensity is a frequent issue in the mass spectrometry analysis of complex molecules like this compound.[1] This guide provides a systematic approach to diagnosing and resolving this problem.
Diagram: Troubleshooting Workflow for Low Signal
Caption: Troubleshooting workflow for low this compound MS signal.
Question & Answer Troubleshooting Guide
Q: My this compound signal is very low or absent. Where should I start?
A: Begin by systematically evaluating your sample preparation, LC-MS parameters, and instrument performance.
Sample Preparation:
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Is your sample concentration adequate? Siderophores are often present in low concentrations in biological samples.[3] Pre-concentration using solid-phase extraction (SPE) may be necessary.
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Is your sample clean? The presence of salts, detergents, and other contaminants can suppress the ionization of your target analyte. Ensure your sample preparation method effectively removes these interfering substances.
LC-MS Parameters:
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Are your LC conditions optimal? For siderophores like this compound, reversed-phase chromatography with a C18 column is commonly used. Mobile phases typically consist of water and acetonitrile or methanol with an additive to improve ionization.
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Is your mobile phase additive appropriate? Formic acid or ammonium formate are frequently used to promote protonation and enhance signal in positive ion mode.
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Are your ESI source parameters optimized? Key parameters to adjust include capillary voltage, nebulizer gas flow, and drying gas temperature and flow rate. These may need to be optimized specifically for this compound.
Instrument Performance:
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When was the last time the mass spectrometer was calibrated? Regular calibration is crucial for ensuring mass accuracy and sensitivity.
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Is the ion source clean? Contamination in the ion source can significantly reduce signal intensity.
Q: I see a peak at the expected retention time, but the signal is split between multiple m/z values. What could be the cause?
A: This is often due to the formation of multiple adducts. This compound can readily form adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺), in addition to the desired protonated molecule ([M+H]⁺). This splits the total ion current for your analyte across several species, reducing the signal intensity of any single one.
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To confirm adduct formation: Check for peaks with m/z values corresponding to the expected sodium and potassium adducts (see the table above).
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To minimize sodium and potassium adducts:
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Use high-purity solvents and reagents.
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Avoid using glassware that may leach sodium or potassium ions.
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Consider using mobile phase additives that can reduce alkali metal adduction.
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Q: I am performing MS/MS, but I am not seeing the expected fragments or the signal is too low. What should I do?
A: Low MS/MS signal can be due to several factors:
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Low precursor ion intensity: If the signal for your [M+H]⁺ or other adduct is low in the MS1 scan, the resulting fragment ion signal in the MS/MS scan will also be low. Address the issues of low signal in the full scan first.
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Incorrect collision energy: The energy used to fragment the precursor ion is critical. If the collision energy is too low, you will get insufficient fragmentation. If it is too high, you may get excessive fragmentation into very small, uninformative ions. Perform a collision energy optimization experiment to find the optimal setting for this compound.
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Look for the characteristic chromophore fragment: Even with low overall signal, the presence of the m/z 204.0768 fragment can confirm that you are analyzing a pyoverdine-related compound.
Experimental Protocol: Optimizing ESI-MS Parameters for this compound
This protocol outlines a general procedure for optimizing the electrospray ionization (ESI) source parameters to enhance the signal intensity of this compound.
1. Sample Preparation:
- Prepare a standard solution of purified this compound at a known concentration (e.g., 1 µg/mL) in a solvent compatible with your LC mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
2. Initial LC-MS/MS Method:
- LC Column: C18, e.g., 2.1 mm x 100 mm, 1.8 µm particle size.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A suitable starting gradient would be a linear ramp from 5% to 95% B over 10-15 minutes.
- Flow Rate: 0.2-0.4 mL/min.
- Injection Volume: 5-10 µL.
- MS Scan Mode: Positive ion mode.
- Scan Range: m/z 200-1200.
- Initial ESI Parameters: Use the instrument manufacturer's recommended starting parameters.
3. Optimization Workflow:
Diagram: ESI Parameter Optimization Workflow
Caption: Workflow for optimizing ESI parameters.
4. Step-by-Step Optimization:
-
Infuse the standard solution directly into the mass spectrometer using a syringe pump, or perform repeated injections onto the LC-MS system.
-
Optimize Capillary Voltage: While monitoring the signal for the [M+H]⁺ ion (m/z 1064.5371), vary the capillary voltage in increments (e.g., 0.5 kV). Record the voltage that provides the highest signal intensity.
-
Optimize Nebulizer Gas Flow: At the optimal capillary voltage, vary the nebulizer gas flow rate and observe the effect on the signal intensity and stability.
-
Optimize Drying Gas Flow and Temperature: Systematically adjust the drying gas flow rate and temperature to find the combination that maximizes the signal for the protonated molecule.
-
Evaluate Adduct Formation: During optimization, monitor the relative intensities of the [M+H]⁺, [M+Na]⁺, and [M+K]⁺ ions. The goal is to maximize the [M+H]⁺ signal while minimizing the others.
-
Collision Energy (for MS/MS): If performing MS/MS, select the optimized precursor ion (ideally [M+H]⁺) and vary the collision energy to find the value that produces the best fragmentation pattern, including the characteristic m/z 204.0768 fragment.
By following these troubleshooting steps and optimization protocols, researchers can significantly improve the signal intensity and data quality in the mass spectrometric analysis of this compound.
References
- 1. High-Performance Liquid Chromatography Analyses of Pyoverdin Siderophores Differentiate among Phytopathogenic Fluorescent Pseudomonas Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [M + Fe - 5H]2- peptide ion composition verified by Fourier transform mass spectrometry accurate mass and tandem mass spectrometry analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
overcoming solubility issues with Desferriferribactin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with Desferriferribactin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a cyclic peptide and a biological precursor to pyoverdins, which are siderophores produced by Pseudomonas species.[1] Like many cyclic peptides, its complex structure can lead to poor solubility in aqueous solutions, which is a critical factor for its use in various experimental settings, including bioassays and drug development. The hydrophobicity of certain amino acid residues in the peptide ring can contribute to aggregation and precipitation.
Q2: What is the recommended first step for dissolving lyophilized this compound?
A2: Before opening, it is crucial to bring the vial of lyophilized this compound to room temperature to prevent condensation, as the powder is likely hygroscopic. Centrifuge the vial briefly to ensure all the powder is at the bottom. The initial solvent of choice should be sterile, purified water.
Q3: My this compound did not dissolve in water. What should I try next?
A3: If this compound does not dissolve in water, the next step is to try a small amount of an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic peptides. Start by dissolving the peptide in a minimal amount of pure DMSO and then slowly add the aqueous buffer to your desired final concentration. It is important to add the aqueous solution to the DMSO-peptide mixture dropwise while vortexing to avoid precipitation.
Q4: Can pH be adjusted to improve the solubility of this compound?
Q5: Are there any other techniques to aid in dissolving this compound?
A5: Sonication can be a useful technique to break up aggregates and enhance dissolution. Use a bath sonicator for short bursts to avoid heating the sample, which could degrade the peptide. Gentle heating (to around 40°C) can also be attempted, but with caution, as excessive heat can also lead to degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Lyophilized powder appears clumpy or has absorbed moisture. | Improper storage or handling of the vial. | Bring the vial to room temperature in a desiccator before opening. If moisture is already present, proceed with dissolution but be aware that the peptide may be partially degraded. |
| This compound does not dissolve in water. | The peptide is hydrophobic. | Try dissolving in a minimal amount of DMSO first, then slowly dilute with your aqueous buffer. Alternatively, try a dilute acidic solution like 10% acetic acid. |
| A precipitate forms when adding aqueous buffer to the DMSO stock. | The peptide's solubility limit in the final buffer composition has been exceeded. | Reduce the final concentration of the peptide. Alternatively, increase the percentage of the organic co-solvent if permissible for your experiment. Ensure the aqueous buffer is added slowly to the DMSO stock with constant mixing. |
| The solution is cloudy or contains visible particles after vortexing. | Incomplete dissolution or aggregation. | Use a bath sonicator for a few minutes to aid dissolution. If particles persist, you can try filtering the solution through a 0.22 µm filter, but this may result in loss of some product if it is aggregated. |
| The peptide appears to have degraded after dissolution. | Harsh dissolution conditions (e.g., excessive heat, strong acid/base). | Use the mildest conditions possible for dissolution. Avoid prolonged heating. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Reconstitution of this compound using an Organic Solvent
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Equilibrate the vial of lyophilized this compound to room temperature.
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Briefly centrifuge the vial to pellet the powder.
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Add a small, precise volume of high-purity DMSO to the vial to create a concentrated stock solution (e.g., 10 mg/mL).
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Gently vortex or sonicate the vial until the peptide is completely dissolved.
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To prepare a working solution, slowly add the desired aqueous buffer (e.g., PBS, Tris) to the DMSO stock solution in a dropwise manner while continuously vortexing.
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If the final concentration is near the solubility limit, be particularly careful during the dilution step to prevent precipitation.
Protocol 2: Reconstitution of this compound using pH Adjustment
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Equilibrate the vial of lyophilized this compound to room temperature.
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Briefly centrifuge the vial.
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Based on the predicted charge of the peptide (if known) or by empirical testing, add a small volume of a dilute acidic or basic solution. For a potentially basic peptide, start with 10% acetic acid.
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Gently vortex or sonicate to dissolve the peptide.
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Once dissolved, the pH can be carefully adjusted to the desired working pH with dilute acid or base.
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Bring the final volume to the desired concentration with the appropriate buffer.
Signaling Pathways and Experimental Workflows
This compound is a precursor in the biosynthesis of pyoverdine, a siderophore critical for iron acquisition in Pseudomonas. The solubility of this compound is crucial for in vitro studies of this pathway and for experiments investigating its biological activity.
References
protocol modifications for enhancing Desferriferribactin bioactivity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Desferriferribactin.
Troubleshooting Guide: Low this compound Bioactivity
Low or inconsistent bioactivity of this compound can be a significant challenge. This guide provides a systematic approach to identifying and resolving common experimental issues.
dot
Caption: Troubleshooting workflow for low this compound bioactivity.
Question 1: My purified this compound is showing lower than expected bioactivity. What are the potential causes?
Several factors can contribute to reduced bioactivity. These can be categorized into issues with the compound itself, the bioassay setup, or the production and purification process. A systematic approach is recommended to pinpoint the issue.
Step 1: Verify the Integrity of Purified this compound
The initial step is to confirm that the purified this compound is structurally intact and has not degraded.
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Potential Cause: Degradation. this compound, like many siderophores, can be susceptible to degradation under certain conditions.
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Troubleshooting:
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Analysis: Analyze the purified compound using High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to check for degradation products.
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Stress Testing: To understand its stability, subject a small sample to various stress conditions as outlined in the table below.
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Prevention: Store purified this compound at low temperatures (-20°C or -80°C) and protect it from light to minimize degradation.[1]
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| Stress Condition | Typical Protocol | Potential Outcome |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | Degradation of acid-labile groups.[1] |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours | Degradation of base-labile groups.[1] |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Oxidation of susceptible functional groups.[1] |
| Thermal Stress | 70°C for 48 hours | Indicates thermal instability.[1] |
| Photostability | Exposure to UV light (e.g., 254 nm) | Photodegradation. |
Step 2: Optimize Bioassay Conditions
The conditions of your bioassay can significantly impact the observed bioactivity.
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Potential Cause: Inappropriate Media Composition. The growth medium used in the bioassay can interfere with this compound's activity.
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Troubleshooting:
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Iron Concentration: High concentrations of iron in the media will counteract the iron-chelating effect of this compound. Ensure you are using an iron-limited medium for your bioassay. Siderophore production is generally induced under iron-deficient conditions.
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Media Components: Other media components may inadvertently chelate iron or interfere with the assay. Test a minimal, defined medium if possible.
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-
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Potential Cause: Suboptimal pH. The iron-chelating capacity of siderophores can be pH-dependent.
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Troubleshooting: Test a range of pH values for your assay medium to determine the optimal pH for this compound activity. For many siderophores, a pH around 7.0 to 8.0 is optimal.
-
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Potential Cause: Resistant Microbial Strains. The test organism may have resistance mechanisms to siderophores.
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Troubleshooting: If possible, test your this compound against a known susceptible microbial strain to confirm its potency.
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Question 2: How can I enhance the production of this compound in my cultures?
Optimizing culture conditions is key to improving the yield of this compound.
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Troubleshooting Production Parameters:
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Carbon and Nitrogen Sources: The type and concentration of carbon and nitrogen sources can significantly influence siderophore production. Experiment with different sources, such as sucrose, glycerol, sodium nitrate, or ammonium sulfate, to find the optimal combination for your producing strain.
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Organic Acids: The addition of organic acids like succinic or citric acid can sometimes serve as precursors and enhance the biosynthesis of certain siderophores.
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Iron Concentration: As siderophore production is typically induced by iron limitation, ensure the iron concentration in your production medium is low. However, a minimal amount of iron is still required for bacterial growth.
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pH, Temperature, and Aeration: The optimal pH, temperature, and aeration for growth may not be the same as for secondary metabolite production. Systematically vary these parameters (e.g., pH 7.0-8.5, temperature 28-37°C, and agitation of 150 rpm) to find the conditions that maximize this compound yield.
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Incubation Time: this compound is likely a secondary metabolite, with peak production occurring during the stationary phase of growth. Perform a time-course experiment to determine the optimal harvest time (e.g., 36-60 hours).
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| Parameter | Typical Range for Optimization | Rationale |
| Iron (Fe³⁺) Concentration | 0 - 10 µM | High iron concentrations repress siderophore biosynthesis. |
| Carbon Source | Varies (e.g., Sucrose, Glucose, Glycerol) | Affects primary metabolism and precursor availability. |
| Nitrogen Source | Varies (e.g., Sodium Nitrate, Ammonium Sulfate, Asparagine) | Essential for amino acid and other nitrogen-containing precursors. |
| pH | 7.0 - 8.5 | Influences enzyme activity and nutrient availability. |
| Temperature | 28°C - 37°C | Affects microbial growth rate and enzyme kinetics. |
| Incubation Time | 24 - 72 hours | Siderophore production often peaks in the stationary phase. |
Experimental Protocols
Chrome Azurol S (CAS) Assay for this compound Detection
The CAS assay is a universal method for detecting siderophores based on their ability to chelate iron.
Protocol:
-
Prepare CAS Agar Plates:
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Autoclave the assay agar medium and cool it to 50°C.
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Aseptically add the sterile blue CAS dye solution to the molten agar.
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Pour the plates and allow them to solidify.
-
-
Assay Procedure:
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Spot a small volume (e.g., 10 µL) of your purified this compound solution or culture supernatant onto the center of a CAS agar plate.
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Incubate the plate at the appropriate temperature for your test organism (e.g., 28-37°C) for 24-48 hours.
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-
Interpretation:
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A positive result is indicated by the formation of a yellow-orange halo around the spot. This color change signifies that this compound has removed the iron from the CAS dye complex.
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dot
Caption: Workflow for the Chrome Azurol S (CAS) assay.
Signaling Pathways
General Iron Uptake Pathways
This compound, as a siderophore, is involved in non-transferrin-bound iron (NTBI) uptake, a crucial pathway for many microorganisms. In the context of its bioactivity, particularly its potential antimicrobial effects, understanding how cells acquire iron is fundamental. Cells have two major pathways for iron uptake.
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Transferrin-Bound Iron Uptake: Under normal physiological conditions, most iron in the bloodstream is bound to the protein transferrin. This complex binds to transferrin receptors on the cell surface and is internalized through endocytosis. Inside the endosome, a drop in pH causes iron to be released from transferrin.
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Non-Transferrin-Bound Iron (NTBI) Uptake: In iron-overload conditions or in microbial environments, iron exists in a non-transferrin-bound state. Siderophores like this compound bind this free iron. The iron-siderophore complex is then recognized by specific receptors on the cell surface and transported into the cell. The antimicrobial activity of this compound stems from its ability to outcompete pathogenic microbes for available iron, thus starving them of this essential nutrient.
dot
Caption: Simplified diagram of cellular iron uptake pathways.
References
preventing enzymatic degradation of Desferriferribactin during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the enzymatic degradation of Desferriferribactin during extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to degradation during extraction?
This compound is a cyclic peptide-based siderophore, a small molecule that binds iron with high affinity. Its structure contains multiple amide (peptide) bonds, making it a target for proteases, which are enzymes that break these bonds. During cell lysis, intracellular and extracellular proteases are released, which can readily degrade this compound, leading to low yields and compromised purity of the final extract.
Q2: What are the primary enzymes responsible for this compound degradation?
While specific enzymes that target this compound have not been exhaustively characterized, the primary culprits are expected to be extracellular proteases produced by the source organism (e.g., Pseudomonas fluorescens). These often include serine proteases and metalloproteases.[1][2][3][4] Esterases could also potentially cleave any ester bonds if present in modified forms of the siderophore.
Q3: How can I minimize enzymatic activity during cell lysis?
Minimizing enzymatic activity starts at the cell lysis step. Key strategies include:
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Low Temperature: Perform all extraction steps at low temperatures (e.g., 4°C or on ice) to significantly reduce the activity of most enzymes.[5]
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pH Control: Maintain a pH that is suboptimal for protease activity. Many bacterial proteases are most active at neutral pH, so adjusting the lysis buffer to a more acidic or alkaline pH can be beneficial. For hydroxamate siderophores, a neutral to slightly alkaline pH (pH 7-8) is often optimal for production and stability.
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Rapid Processing: Minimize the time between cell harvesting, lysis, and extraction to limit the exposure of this compound to active proteases.
Q4: What are protease inhibitors and how should I use them?
Protease inhibitors are small molecules that block the active site of proteases, preventing them from degrading their target substrates. For this compound extraction, a "cocktail" of inhibitors targeting a broad range of proteases is recommended.
Troubleshooting Guide
This guide addresses common issues encountered during this compound extraction and provides step-by-step solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or no this compound yield in the final extract. | 1. High enzymatic activity during extraction. 2. Suboptimal extraction conditions (pH, temperature). 3. Inefficient cell lysis. 4. Non-enzymatic degradation (e.g., hydrolysis). | 1. Incorporate a protease inhibitor cocktail into your lysis buffer (see Table 1). 2. Perform all extraction steps at 4°C. 3. Optimize the pH of your extraction buffer (start with a neutral pH of 7.0 and test a range from 6.0 to 8.0). 4. Ensure complete cell lysis by monitoring under a microscope or using a more rigorous method (e.g., sonication on ice). 5. Minimize the duration of the extraction process. |
| Presence of multiple smaller peaks in HPLC/MS analysis, suggesting degradation products. | 1. Partial enzymatic degradation of the cyclic peptide backbone. 2. Cleavage of hydroxamate groups. | 1. Increase the concentration of the protease inhibitor cocktail. 2. Add a metalloprotease inhibitor like EDTA or 1,10-phenanthroline to your lysis buffer (see Table 1). 3. Analyze the mass of the degradation products to hypothesize cleavage sites and select more specific inhibitors if necessary. |
| Inconsistent yields between batches. | 1. Variability in cell culture age and density, leading to different levels of protease secretion. 2. Inconsistent temperature or pH control during extraction. 3. Incomplete removal of cells before extraction of the supernatant. | 1. Standardize your cell culture protocol (e.g., harvest at the same optical density). 2. Carefully monitor and control temperature and pH throughout the extraction process. 3. Ensure complete removal of cells by centrifugation and filtration (0.22 µm filter) of the supernatant before proceeding with extraction. |
| Loss of this compound during purification steps (e.g., chromatography). | 1. Adsorption to the column matrix. 2. Degradation on the column due to residual enzyme activity. 3. Instability at the pH of the elution buffer. | 1. Pre-treat the sample with a protease inhibitor cocktail before loading onto the column. 2. Choose a purification resin with minimal non-specific binding (e.g., Amberlite XAD series for siderophores). 3. Test the stability of this compound at the elution pH before performing the chromatography. |
Experimental Protocols
Protocol 1: Extraction of this compound with Minimized Enzymatic Degradation
This protocol is adapted from methods used for pyoverdine extraction and incorporates best practices for preventing peptide degradation.
Materials:
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Bacterial culture supernatant (Pseudomonas fluorescens)
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Lysis Buffer (50 mM Tris-HCl, pH 7.4)
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Protease Inhibitor Cocktail (see Table 1 for a recommended composition)
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Amberlite XAD-4 resin (or similar non-ionic polymeric adsorbent)
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Methanol
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Hydrochloric Acid (HCl)
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Sodium Hydroxide (NaOH)
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Centrifuge and appropriate tubes
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0.22 µm syringe filters
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Rotary evaporator
Procedure:
-
Cell Removal: Centrifuge the bacterial culture at 10,000 x g for 15 minutes at 4°C to pellet the cells.
-
Filtration: Carefully decant the supernatant and filter it through a 0.22 µm filter to remove any remaining cells and debris.
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Inhibitor Addition: Immediately add the protease inhibitor cocktail to the filtered supernatant.
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pH Adjustment: Adjust the pH of the supernatant to 6.0 with dilute HCl.
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Resin Adsorption: Pass the pH-adjusted supernatant through a column packed with pre-equilibrated Amberlite XAD-4 resin at a slow flow rate (e.g., 1-2 mL/min). The siderophores will bind to the resin.
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Washing: Wash the column with several volumes of acidified water (pH 6.0) to remove unbound impurities.
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Elution: Elute the this compound from the resin with methanol.
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Concentration: Concentrate the methanolic extract using a rotary evaporator at a temperature below 40°C.
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Storage: Store the dried extract at -20°C or below.
Data Presentation: Recommended Protease Inhibitors
The following table provides a list of recommended protease inhibitors and their typical working concentrations to be included in a custom protease inhibitor cocktail for this compound extraction.
| Inhibitor | Target Protease Class | Typical Working Concentration | Stock Solution (Solvent) |
| AEBSF | Serine Proteases | 1 mM | 100 mM (Water) |
| Aprotinin | Serine Proteases | 1-2 µg/mL | 10 mg/mL (Water) |
| Leupeptin | Serine and Cysteine Proteases | 1-2 µg/mL | 10 mg/mL (Water) |
| Pepstatin A | Aspartic Proteases | 1 µg/mL | 1 mg/mL (Methanol) |
| EDTA | Metalloproteases | 1-5 mM | 0.5 M (Water, pH 8.0) |
| 1,10-Phenanthroline | Metalloproteases | 1-5 mM | 100 mM (Methanol or Ethanol) |
Visualizations
Logical Workflow for Preventing this compound Degradation
Caption: Workflow for this compound extraction with key steps for degradation prevention.
Signaling Pathway of Enzymatic Degradation
Caption: Proposed enzymatic degradation pathway of this compound and the action of inhibitors.
References
- 1. Inhibition by chelating agents of the formation of active extracellular proteinase by Pseudomonas fluorescens 32A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SYNTHESIS OF EXTRACELLULAR PROTEASE BY PSEUDOMONAS FLUORESCENS AND THE INHIBITORY EFFECTS OF CYSTEINE (CATALASE, ASSAY, REVIEW) - ProQuest [proquest.com]
- 3. Biochemical and genetic characterization of an extracellular protease from Pseudomonas fluorescens CY091 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification and properties of heat-stable extracellular protease from Pseudomonads fluorescens BJ-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production and Antibacterial Activity of Atypical Siderophore from Pseudomonas sp. QCS59 Recovered from Harpachene schimperi - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Desferriferribactin Quantification Assays
Welcome to the Technical Support Center for Desferriferribactin Quantification Assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the accurate measurement of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for quantifying this compound?
A1: The most common methods for quantifying this compound and other siderophores include the Chrome Azurol S (CAS) assay, a colorimetric method, and more advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The CAS assay is often used for initial screening and semi-quantitative analysis, while HPLC and LC-MS provide more accurate and specific quantification.[1]
Q2: Why is my CAS assay showing no or low siderophore production, even though I expect it?
A2: Several factors could lead to low or no detectable siderophore production in a CAS assay. These include:
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Iron Repression: High concentrations of iron in your culture medium can suppress siderophore production.[2][3] Ensure all glassware is acid-washed and use high-purity reagents to minimize iron contamination.[4]
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Suboptimal Culture Conditions: The pH, temperature, and composition of your growth medium are critical for siderophore synthesis. The optimal pH for siderophore production is often around neutral (pH 7).[5]
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Toxicity of CAS Reagents: The detergent used in the CAS assay, hexadecyltrimethylammonium bromide (HDTMA), can be toxic to some microorganisms, inhibiting their growth and, consequently, siderophore production.
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Incorrect Measurement Parameters: For the liquid CAS assay, ensure you are using the correct wavelength (typically 630 nm) for absorbance readings.
Q3: Can other compounds in my sample interfere with the CAS assay?
A3: Yes, the CAS assay is not entirely specific to siderophores. Other iron-chelating molecules, such as organic acids (e.g., citrate, oxalate), can also react with the CAS reagent and produce a color change, leading to false-positive results. It is advisable to run a negative control with your uninoculated growth medium to check for reactivity.
Q4: What are the advantages of using HPLC or LC-MS over the CAS assay for this compound quantification?
A4: HPLC and LC-MS offer several advantages over the CAS assay:
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Higher Specificity: These methods separate this compound from other components in the sample, reducing the risk of interference from other iron-chelating compounds.
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Accurate Quantification: HPLC and LC-MS provide more precise and accurate quantification compared to the semi-quantitative nature of the CAS assay.
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Structural Information: LC-MS/MS can provide structural information, confirming the identity of the detected siderophore.
Q5: I am observing inconsistent results with my HPLC/LC-MS analysis of this compound. What could be the cause?
A5: Inconsistent results in HPLC/LC-MS can stem from several sources:
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Metal Ion Interference: Residual ferric ions in your sample or from the HPLC system can form complexes with this compound, leading to peak tailing, reduced peak area, and lower detected concentrations. The addition of a strong chelating agent like EDTA to the mobile phase and sample can mitigate this issue.
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Sample Stability: this compound may be susceptible to degradation during extraction and analysis. It is crucial to handle samples appropriately, which may include protection from light and controlling temperature.
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Method Optimization: Proper method development is critical. This includes selecting the appropriate column, mobile phase composition, and gradient elution to ensure good separation and peak shape.
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Matrix Effects: In complex samples, other molecules can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement.
Troubleshooting Guides
Guide 1: Chrome Azurol S (CAS) Assay Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No halo formation on CAS agar plates | 1. Fungus/bacterium is not a siderophore producer.2. High iron concentration in the medium is repressing production.3. The pH of the medium is not optimal for siderophore synthesis.4. Incubation period is too short. | 1. Confirm with a different detection method if possible.2. Use high-purity reagents and acid-washed glassware. Prepare an iron-deficient medium.3. Optimize the medium's pH for your specific strain.4. Increase the incubation time and observe daily. |
| Color of uninoculated CAS plate is not blue | 1. Incorrect preparation of the CAS reagent.2. The dye may have precipitated. | 1. The concentration and order of addition of CAS, HDTMA, and iron are critical. Prepare solutions separately and mix slowly with vigorous stirring. |
| False positive (color change without microbial growth) | 1. Some media components (e.g., phosphates, citrate) can chelate iron. | 1. Run a negative control with uninoculated growth medium. If the medium reacts, consider using a different basal medium. |
| Low or no siderophore production detected in liquid CAS assay | 1. Iron contamination in water, glassware, or media components.2. Suboptimal culture conditions (pH, temperature, carbon/nitrogen source).3. Slow reaction kinetics of the siderophore with the CAS reagent. | 1. Use iron-free plasticware and acid-wash all glassware.2. Optimize culture conditions for your specific microorganism.3. Increase the incubation time of the sample with the CAS reagent. |
Guide 2: HPLC & LC-MS/MS Assay Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing, fronting, or split peaks) | 1. Interaction of this compound with metal ions in the HPLC system.2. Inappropriate mobile phase pH or composition.3. Column degradation or contamination. | 1. Add a chelating agent like EDTA to the mobile phase.2. Adjust the mobile phase pH to ensure this compound is in a single ionic state. Optimize the mobile phase gradient.3. Flush the column with a strong solvent or replace it if necessary. |
| Variable peak areas and retention times | 1. Inconsistent sample injection volume.2. Fluctuations in mobile phase composition or flow rate.3. Temperature fluctuations. | 1. Ensure the autosampler is functioning correctly.2. Degas the mobile phase and check the pump for leaks.3. Use a column oven to maintain a consistent temperature. |
| Low signal intensity or no peak detected | 1. Low concentration of this compound in the sample.2. Ion suppression in the mass spectrometer due to matrix effects.3. Improper MS source settings. | 1. Concentrate the sample before injection.2. Improve sample cleanup procedures (e.g., solid-phase extraction). Dilute the sample to reduce matrix effects.3. Optimize MS parameters such as spray voltage, gas flows, and temperature. |
| Baseline noise or drift | 1. Contaminated mobile phase or column.2. Air bubbles in the system.3. Detector issues. | 1. Use high-purity solvents and filter the mobile phase. Flush the column.2. Degas the mobile phase and purge the pump.3. Check the detector lamp and ensure the system has reached thermal equilibrium. |
Experimental Protocols
Quantitative Liquid CAS Assay Protocol
This protocol is adapted from standard methods for the quantification of siderophores.
Materials:
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CAS assay solution (see preparation below)
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Culture supernatant (centrifuged to remove cells)
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96-well microplate
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Microplate reader (630 nm)
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Desferrioxamine B (DFB) or purified this compound as a standard
Preparation of CAS Assay Solution:
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Solution 1 (Dye Solution): Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water.
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Solution 2 (Iron(III) Solution): Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.
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Solution 3 (Detergent Solution): Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of deionized water.
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Mixing: Slowly add Solution 2 to Solution 1 while stirring. Then, slowly add this mixture to Solution 3 with continuous stirring. The final solution should be a deep blue color. Autoclave and store in a dark, plastic bottle.
Procedure:
-
Standard Curve: Prepare a series of dilutions of your standard (e.g., DFB) in the same growth medium used for your cultures.
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Sample Preparation: In a 96-well plate, mix 100 µL of culture supernatant (or standard dilution) with 100 µL of CAS assay solution.
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Incubation: Incubate the plate at room temperature in the dark for a specified time (e.g., 20 minutes to a few hours, requires optimization).
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Measurement: Measure the absorbance at 630 nm.
-
Calculation: Calculate the percentage of siderophore units using the formula: % Siderophore Units = [(Ar - As) / Ar] * 100 Where Ar is the absorbance of the reference (uninoculated medium + CAS solution) and As is the absorbance of the sample.
-
Quantification: Use the standard curve to determine the concentration of this compound in your samples.
General Workflow for HPLC-UV/Vis Quantification
This is a general workflow that will require optimization for your specific instrument and this compound standard.
-
Sample Preparation:
-
Centrifuge the culture to remove cells.
-
Filter the supernatant through a 0.22 µm filter.
-
Optional: Concentrate the siderophores using solid-phase extraction (SPE) with an appropriate resin (e.g., XAD-2).
-
-
HPLC System:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water, both containing an additive like formic acid or trifluoroacetic acid (TFA) to improve peak shape. To prevent iron interference, EDTA can be added to the aqueous mobile phase.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV-Vis detector set to the absorbance maximum of the iron-siderophore complex (around 435 nm for ferrichromes).
-
-
Analysis:
-
Inject the prepared sample.
-
Develop a gradient elution method to separate this compound from other components.
-
Integrate the peak area corresponding to this compound.
-
-
Quantification:
-
Prepare a standard curve using purified this compound of known concentrations.
-
Calculate the concentration of this compound in the sample based on the standard curve.
-
Visualizations
Caption: General experimental workflow for this compound quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Xanthoferrin Siderophore Estimation from the Cell-free Culture Supernatants of Different Xanthomonas Strains by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-performance liquid chromatography of siderophores from fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation and Application of an HPLC-UV Method for Routine Therapeutic Drug Monitoring of Cefiderocol - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Desferriferribactin and its Role in Iron Chelation: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Desferriferribactin, a microbial siderophore, with established clinical iron chelators. We will delve into the experimental validation of its iron-chelating properties, compare its performance with therapeutic alternatives based on available data, and provide detailed experimental protocols for assessment.
Introduction to this compound
This compound is a cyclic peptide that serves as a precursor to pyoverdines, a class of fluorescent siderophores produced by Pseudomonas species.[1] Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge iron from the environment. The high affinity of pyoverdines for iron(III) suggests a potent iron-chelating capability for its precursor, this compound.
Comparative Analysis of Iron Chelators
To objectively evaluate the potential of this compound as an iron chelator, we compare its properties (represented by its derivative, pyoverdine) with those of clinically approved iron-chelating drugs: Deferoxamine (DFO), Deferiprone (DFP), and Deferasirox (DFX). These drugs are standard therapies for managing iron overload in patients with conditions such as thalassemia major who require frequent blood transfusions.[2]
Quantitative Performance Data
The following tables summarize the efficacy and common adverse effects of the compared iron chelators. It is important to note that direct clinical data for this compound or pyoverdines in treating human iron overload is not available. The data for pyoverdine is based on its biochemical properties and in vitro studies.
Table 1: Iron Chelation Efficacy
| Chelator | Mechanism of Action | Key Efficacy Metrics |
| Pyoverdine (as a proxy for this compound) | High-affinity binding to ferric iron (Fe³⁺) via a catecholate and hydroxamate groups.[3] | Iron Affinity Constant (Ka) ≈ 10³² M⁻¹[4] |
| Deferoxamine (DFO) | Binds to free iron in the bloodstream, forming a stable complex that is excreted in the urine.[5] | Significant reduction in serum ferritin and liver iron concentration (LIC). |
| Deferiprone (DFP) | An oral chelator that binds to ferric ions (iron III) to form a stable 3:1 (deferiprone:iron) complex that is eliminated in the urine. | Effective in reducing myocardial iron and can be used in combination with DFO. |
| Deferasirox (DFX) | An oral chelator that binds iron with high affinity in a 2:1 ratio. The complex is primarily excreted through the feces. | Significant reduction in serum ferritin and LIC with once-daily oral dosing. |
Table 2: Adverse Effects and Administration
| Chelator | Common Adverse Effects | Route of Administration |
| Pyoverdine | Can be toxic to host cells by removing iron from mitochondria. However, some studies suggest it can protect human hepatocytes from iron toxicity. | Not applicable (microbial product) |
| Deferoxamine (DFO) | Injection site reactions, auditory and visual toxicity, growth retardation. | Subcutaneous or intravenous infusion |
| Deferiprone (DFP) | Agranulocytosis (dangerously low white blood cell count), neutropenia, gastrointestinal disturbances, arthralgia. | Oral |
| Deferasirox (DFX) | Gastrointestinal disturbances (nausea, vomiting, diarrhea), skin rash, increase in serum creatinine. | Oral |
Experimental Protocols
The validation of iron chelation by siderophores like this compound is commonly performed using the Chrome Azurol S (CAS) assay.
Chrome Azurol S (CAS) Assay for Siderophore Detection and Quantification
The CAS assay is a universal colorimetric method for detecting siderophores. It relies on the competition for iron between the siderophore and the iron-CAS-HDTMA (hexadecyltrimethylammonium bromide) complex. When a siderophore is present, it removes iron from the dye complex, resulting in a color change from blue to orange/yellow.
Materials:
-
Chrome Azurol S (CAS)
-
Hexadecyltrimethylammonium bromide (HDTMA)
-
Ferric chloride (FeCl₃)
-
Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES) buffer
-
Appropriate culture medium for the microorganism producing the siderophore
Protocol for Liquid CAS Assay:
-
Preparation of CAS Assay Solution:
-
Dissolve 60.5 mg of CAS in 50 ml of deionized water.
-
Dissolve 72.9 mg of HDTMA in 40 ml of deionized water.
-
Prepare a 1 mM FeCl₃ solution in 10 mM HCl.
-
Slowly mix the CAS and FeCl₃ solutions.
-
While stirring, add the HDTMA solution to the CAS/FeCl₃ mixture.
-
Add 30.24 g of PIPES buffer and adjust the pH to 6.8.
-
Bring the final volume to 1 liter with deionized water and autoclave.
-
-
Sample Preparation:
-
Culture the siderophore-producing microorganism in an iron-limited medium.
-
Centrifuge the culture to pellet the cells and collect the cell-free supernatant.
-
-
Assay Procedure:
-
Mix equal volumes of the cell-free supernatant and the CAS assay solution in a cuvette or a 96-well plate.
-
Incubate at room temperature for a specified time (e.g., 20 minutes).
-
Measure the absorbance at 630 nm.
-
A decrease in absorbance compared to a control (culture medium mixed with CAS solution) indicates the presence of siderophores.
-
-
Quantification:
-
Siderophore production can be quantified as a percentage of siderophore units relative to a reference. The formula is: ((Ar - As) / Ar) * 100, where Ar is the absorbance of the reference (medium + CAS solution) and As is the absorbance of the sample (supernatant + CAS solution).
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the siderophore-mediated iron uptake pathway in Gram-negative bacteria, which is the mechanism by which this compound, through its conversion to pyoverdine, would deliver iron to the cell.
Caption: Siderophore-mediated iron uptake in Gram-negative bacteria.
This workflow illustrates the process from iron chelation in the extracellular space to its eventual utilization within the bacterial cytoplasm.
Conclusion
This compound, as a precursor to the potent siderophore pyoverdine, demonstrates significant potential for iron chelation based on its high affinity for ferric iron. While it is not a clinical therapeutic, its mechanism provides valuable insights for the design of new iron-chelating agents. The established clinical chelators, Deferoxamine, Deferiprone, and Deferasirox, offer proven efficacy in managing iron overload in patients, despite their associated side effects. Further research into the properties of microbial siderophores like this compound could pave the way for novel therapeutic strategies with improved efficacy and safety profiles.
References
A Comparative Analysis of Desferriferribactin and Pyoverdine for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals detailing the structural, functional, and biosynthetic differences between the siderophore Pyoverdine and its precursor, Desferriferribactin.
This guide provides an objective comparison of this compound and Pyoverdine, focusing on their distinct roles in bacterial iron acquisition. While direct comparative experimental data is limited due to the transient nature of this compound, this document synthesizes available information on their structure, biosynthesis, and inferred functions, supported by established experimental methodologies.
Introduction: The Critical Role of Siderophores in Bacterial Survival
Iron is an essential nutrient for most living organisms, playing a crucial role in various cellular processes. However, its bioavailability in the environment is often limited. To overcome this, many bacteria have evolved sophisticated iron acquisition systems, central to which are siderophores. These are small, high-affinity iron-chelating molecules secreted by microorganisms to scavenge ferric iron (Fe³⁺) from the extracellular environment and transport it back into the cell.
Pseudomonas species, notorious for their adaptability and, in some cases, pathogenicity, produce a potent class of fluorescent siderophores known as pyoverdines. These molecules are not only vital for bacterial survival but also act as virulence factors. The biosynthesis of pyoverdine is a complex process that begins with the synthesis of a non-fluorescent precursor, this compound (also referred to as ferribactin). This guide focuses on the comparative analysis of this precursor and its final, mature product.
Structural Comparison
The fundamental difference between this compound and Pyoverdine lies in their chemical structure, specifically the presence of a chromophore in Pyoverdine which is absent in this compound.
| Feature | This compound | Pyoverdine |
| Core Structure | Cyclic peptide | Chromopeptide |
| Chromophore | Absent | Present (Dihydroxyquinoline derivative) |
| Fluorescence | Non-fluorescent | Fluorescent (yellow-green)[1] |
| Chemical Formula | C₄₆H₇₃N₁₃O₁₆ | Varies depending on the peptide chain |
| Molecular Weight | 1064.16 g/mol | Typically ranges from 1300 to 1500 Da |
| Iron Chelating Groups | Hydroxamate and α-hydroxy-carboxylate groups within the peptide chain | Catechol group from the chromophore, in addition to hydroxamate and/or α-hydroxy-carboxylate groups from the peptide chain.[2] |
This compound is a cyclic peptide, the specific amino acid sequence of which forms the backbone for the eventual pyoverdine molecule.[3] Its iron-chelating activity is solely dependent on the functional groups provided by its amino acid residues.
Pyoverdine , in contrast, is a more complex chromopeptide. It consists of three distinct parts: a dihydroxyquinoline chromophore, a variable peptide chain of 6-12 amino acids, and a side chain derived from a dicarboxylic acid.[2] The chromophore is not only responsible for the characteristic fluorescence of pyoverdine but also actively participates in iron chelation through its catechol group, significantly enhancing the molecule's affinity for iron.[2]
Biosynthesis: A Periplasmic Transformation
The biosynthesis of pyoverdine is a multi-step process that highlights the precursor-product relationship between this compound and Pyoverdine. The entire pathway involves a series of enzymes encoded by the pvd gene cluster.
-
Cytoplasmic Synthesis of this compound: The process begins in the cytoplasm with the non-ribosomal peptide synthetases (NRPSs) assembling the peptide backbone of this compound.
-
Export to the Periplasm: this compound is then transported into the periplasm.
-
Periplasmic Maturation into Pyoverdine: In the periplasm, a series of enzymatic modifications convert this compound into the mature Pyoverdine. This crucial step involves the formation of the dihydroxyquinoline chromophore from a tyrosine residue in the peptide backbone. This transformation is responsible for the acquisition of fluorescence and the enhanced iron-chelating capability of Pyoverdine.
Below is a DOT script representation of the pyoverdine biosynthetic pathway, illustrating the conversion of this compound.
Functional Comparison: Inferred Differences in Performance
Direct experimental data comparing the iron-binding affinity and uptake efficiency of this compound and Pyoverdine is scarce, primarily because this compound is a transient intermediate. However, based on their structural differences, we can infer significant functional distinctions.
| Function | This compound | Pyoverdine |
| Iron Chelation | Capable of binding iron through hydroxamate and α-hydroxy-carboxylate groups. | Possesses a significantly higher affinity for iron due to the additional catechol chelating group from the chromophore. |
| Iron Uptake | While it can chelate iron, its role as a secreted siderophore for iron uptake is not established. It is primarily an intracellular precursor. | Actively secreted to scavenge extracellular iron. The ferri-pyoverdine complex is then recognized by specific outer membrane receptors (FpvA) for uptake into the cell. |
| Fluorescence | Non-fluorescent. | Exhibits characteristic yellow-green fluorescence, a property often used for its detection and quantification. |
| Virulence | Not directly implicated as a virulence factor. | A well-established virulence factor in Pseudomonas aeruginosa, contributing to its pathogenicity. |
The addition of the chromophore in Pyoverdine is a critical maturation step that transforms a basic iron-chelating peptide into a highly efficient siderophore. The catechol group of the chromophore provides two of the six coordination sites for the octahedral binding of Fe³⁺, leading to a much more stable complex compared to what this compound can form.
Below is a DOT script illustrating the logical relationship of their roles in iron acquisition.
Experimental Protocols
The following are established protocols for the detection, quantification, and analysis of siderophores like Pyoverdine. While not used in direct comparative studies of this compound and Pyoverdine in the literature, these methods are fundamental for siderophore research.
Chrome Azurol S (CAS) Assay for Siderophore Detection
The CAS assay is a universal colorimetric method for detecting siderophores. It relies on the principle that siderophores have a higher affinity for iron than the CAS dye. When a siderophore removes iron from the CAS-iron complex, the color of the dye changes from blue to orange/yellow.
Protocol Outline:
-
Preparation of CAS Agar: A CAS solution (containing Chrome Azurol S, hexadecyltrimethylammonium bromide, and a piperazine-buffered solution) is prepared and autoclaved. Separately, a nutrient agar base is autoclaved. The two solutions are then mixed and poured into petri plates.
-
Inoculation: Bacterial cultures are spot-inoculated onto the surface of the CAS agar plates.
-
Incubation: Plates are incubated at the optimal growth temperature for the bacterium.
-
Observation: The formation of an orange or yellow halo around the bacterial colony against the blue background indicates siderophore production. The diameter of the halo can be used for semi-quantitative estimation.
High-Performance Liquid Chromatography (HPLC) for Siderophore Analysis
HPLC is a powerful technique for the separation, quantification, and purification of siderophores from culture supernatants.
Protocol Outline:
-
Sample Preparation: Bacterial culture supernatant is collected and filtered. Siderophores may be concentrated using solid-phase extraction.
-
Chromatographic Separation: The sample is injected into an HPLC system equipped with a C18 reverse-phase column.
-
Elution: A gradient of solvents (e.g., water and acetonitrile with a modifying acid like formic acid) is used to elute the siderophores from the column.
-
Detection: Siderophores are detected using a UV-Vis or a photodiode array (PDA) detector. Pyoverdines can be specifically monitored at their characteristic absorbance wavelength (around 400 nm).
-
Quantification: The concentration of the siderophore can be determined by comparing the peak area to a standard curve of a purified siderophore.
Below is a DOT script representing a general workflow for siderophore analysis.
Mass Spectrometry for Structural Elucidation
Mass spectrometry (MS), often coupled with HPLC (LC-MS), is indispensable for determining the exact molecular weight and for the structural elucidation of siderophores. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that can be used to sequence the peptide backbone of pyoverdines and identify their precursor, this compound.
Conclusion
This compound and Pyoverdine represent two key stages in the iron acquisition strategy of fluorescent Pseudomonas species. This compound is the foundational, non-fluorescent peptide precursor, synthesized in the cytoplasm. Its periplasmic maturation into Pyoverdine, through the formation of a dihydroxyquinoline chromophore, is a critical step that significantly enhances its iron-binding affinity and confers the ability to be secreted and function as a highly efficient siderophore.
For researchers in drug development, understanding this biosynthetic pathway and the structural differences between the precursor and the mature siderophore could offer novel targets for antimicrobial strategies. Inhibiting the conversion of this compound to Pyoverdine, for example, could be a way to impair the iron uptake and, consequently, the virulence of pathogenic Pseudomonas. Further research focusing on the enzymes involved in this periplasmic maturation is warranted to explore these possibilities.
References
A Comparative Analysis of Siderophore Iron-Binding Affinity: Featuring Desferriferribactin
For researchers, scientists, and drug development professionals, a comprehensive understanding of the iron-chelating capabilities of various siderophores is paramount. This guide provides a comparative analysis of the iron-binding affinity of several key siderophores, with a special focus on Desferriferribactin and its place among these powerful iron scavengers.
This document summarizes the available quantitative data on the iron-binding affinities of this compound, Enterobactin, Desferrioxamine B, and Ferrichrome. Detailed experimental methodologies for determining these affinities are also provided, alongside a visual representation of a common experimental workflow.
Quantitative Comparison of Iron-Binding Affinity
The affinity of a siderophore for ferric iron (Fe³⁺) is typically expressed by its stability constant (log K) or its pFe value. The stability constant represents the equilibrium constant for the formation of the siderophore-iron complex, with a higher value indicating a stronger bond. The pFe value, the negative logarithm of the free Fe³⁺ concentration under specific conditions (typically pH 7.4), offers a biologically relevant measure of iron sequestration efficiency.
| Siderophore | Type | Iron-Binding Affinity (log K) | pFe (at pH 7.4) |
| Enterobactin | Catecholate | ~52 | 35.5 |
| Pyoverdine | Mixed-type | ~32 | Not widely reported |
| Desferrioxamine B | Hydroxamate | ~30.6 | 26.6 |
| Ferrichrome | Hydroxamate | ~29.1 | 25.4 |
| This compound | Carboxylate-Hydroxamate | Data not available | Not applicable |
Experimental Protocols for Determining Iron Binding Affinity
The determination of a siderophore's iron binding affinity is crucial for its characterization. The following are detailed methodologies for key experiments used to quantify this property.
Spectrophotometric Titration
This method is used to determine the stability constant of a siderophore-iron complex by monitoring changes in absorbance as a function of iron concentration.
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of the purified siderophore of known concentration in a suitable buffer (e.g., Tris-HCl, pH 7.4).
-
Prepare a stock solution of a ferric salt (e.g., FeCl₃) of known concentration.
-
-
Titration:
-
Place a known volume and concentration of the siderophore solution in a cuvette.
-
Record the initial absorbance spectrum of the apo-siderophore (iron-free) using a UV-Vis spectrophotometer.
-
Incrementally add small, known volumes of the iron salt solution to the cuvette.
-
After each addition, allow the solution to equilibrate and record the full absorbance spectrum.
-
-
Data Analysis:
-
Monitor the change in absorbance at the wavelength corresponding to the maximum absorbance of the siderophore-iron complex.
-
Plot the change in absorbance against the molar ratio of iron to the siderophore.
-
The stability constant can be calculated from the titration curve using appropriate software and binding models.
-
Potentiometric Titration
This is a standard method to determine the stability constants of metal complexes. The protocol involves the titration of the siderophore solution with a standardized base in the presence and absence of the metal ion (Fe³⁺).
Protocol:
-
Calibration: Calibrate a pH electrode using standard buffer solutions.
-
Titration Setup:
-
Prepare a solution of the siderophore with a known concentration in a thermostated vessel.
-
In a separate experiment, prepare an identical solution containing the siderophore and a known concentration of FeCl₃.
-
-
Titration:
-
Titrate both solutions with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
Record the pH of the solution after each addition of the base.
-
-
Data Analysis:
-
Plot the pH values against the volume of base added for both titrations.
-
The stability constants of the iron-siderophore complex are determined by analyzing the difference between the two titration curves using specialized software that fits the data to a model of the chemical equilibria.
-
Chrome Azurol S (CAS) Assay
The CAS assay is a widely used colorimetric method for detecting and quantifying siderophores. It is a competition-based assay where the siderophore removes iron from a well-characterized iron-dye complex.
Protocol:
-
Preparation of CAS Assay Solution:
-
Prepare a solution of Chrome Azurol S in a suitable buffer.
-
Prepare a solution of hexadecyltrimethylammonium bromide (HDTMA).
-
Prepare a solution of FeCl₃.
-
The final CAS assay solution is a ternary complex of CAS, HDTMA, and iron, which is blue in color.
-
-
Assay Procedure:
-
Add the siderophore-containing sample to the CAS assay solution.
-
The siderophore will remove iron from the CAS-iron complex, causing a color change from blue to orange/yellow.
-
-
Quantification:
-
Measure the change in absorbance at 630 nm using a spectrophotometer.
-
The amount of siderophore can be quantified by comparing the absorbance change to a standard curve of a known siderophore.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining siderophore-iron binding affinity using the Chrome Azurol S (CAS) assay.
References
A Comparative Analysis of Iron Chelation Efficacy: Deferoxamine vs. Enterobactin
For researchers, scientists, and drug development professionals, the selection of an appropriate iron chelator is paramount for therapeutic efficacy. This guide provides a detailed comparison of the iron removal efficiency of the clinically established chelator, Deferoxamine, and the potent bacterial siderophore, Enterobactin. Due to a lack of available research and comparative data for Desferriferribactin, this guide focuses on Enterobactin as a well-characterized, high-affinity alternative.
This comparison is based on available experimental data and aims to provide an objective overview of their respective iron-binding capacities and mechanisms of action.
At a Glance: Key Performance Metrics
The iron chelation efficiency of Deferoxamine and Enterobactin can be quantitatively compared based on their iron-binding affinity and performance in standardized assays.
| Parameter | Deferoxamine | Enterobactin | Reference |
| Iron-Binding Affinity Constant (Kf) | ~10^30.6 M⁻¹ | 10^52 M⁻¹ | [1] |
| Stability Constant (log β) | 30.6 | 52 | [1] |
| Chrome Azurol S (CAS) Liquid Assay (25 µM, 3h) | - | ~90% Iron Chelation | [1] |
| Chrome Azurol S (CAS) Liquid Assay (25 µM, 24h) | ~70% Iron Chelation | - | [1] |
Mechanism of Action: A Tale of Two Chelators
Deferoxamine and Enterobactin, while both effective iron chelators, operate through distinct mechanisms rooted in their structural differences.
Deferoxamine , a hexadentate siderophore produced by Streptomyces pilosus, is a linear molecule that binds to ferric iron (Fe³⁺) in a 1:1 ratio.[1] Its primary application is in the treatment of iron overload in humans. Deferoxamine chelates iron from the labile iron pool, including non-transferrin-bound iron (NTBI), ferritin, and hemosiderin. The resulting ferrioxamine complex is water-soluble and excreted through the urine and bile.
Enterobactin , a cyclic tricatecholate siderophore produced by Gram-negative bacteria such as E. coli, is recognized as the strongest known natural iron chelator. Like deferoxamine, it is a hexadentate chelator, forming a highly stable complex with Fe³⁺. Its exceptional affinity allows bacteria to scavenge iron from the host environment, even from iron-binding proteins. In bacteria, the iron-enterobactin complex is actively transported into the cell where the iron is released through enzymatic cleavage of the enterobactin backbone.
Visualizing the Pathways
To better understand their mechanisms, the following diagrams illustrate the iron chelation and transport pathways for Deferoxamine and Enterobactin.
References
A Researcher's Guide to Bioassays for Validating the Biological Activity of Desferriferribactin
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of bioassays to validate the biological activity of Desferriferribactin, a precursor to the pyoverdine siderophores. This document outlines key experimental protocols, presents comparative data for alternative iron-chelating agents, and visualizes experimental workflows.
This compound, a cyclic peptide, serves as a crucial precursor in the biosynthesis of pyoverdins, a class of fluorescent siderophores produced by Pseudomonas species.[1][2][3] The primary biological activity of this compound and its downstream products is the chelation of ferric iron (Fe³⁺), an essential nutrient for microbial growth and virulence. Validating this iron-chelating activity is paramount for researchers studying microbial iron acquisition, developing novel antimicrobial agents, or exploring the therapeutic potential of siderophores.
This guide details the most common and effective bioassays for quantifying siderophore activity, offering a comparative analysis with other well-characterized iron chelators.
Comparative Analysis of Iron Chelators
To contextualize the biological activity of this compound (via its conversion to pyoverdine), it is useful to compare its iron-chelating capabilities with other known siderophores and chelating agents. This section provides an overview of common alternatives used in research.
Key Siderophores for Comparative Analysis:
-
Pyoverdine: The direct bioactive product derived from this compound. It is a high-affinity siderophore with intrinsic fluorescence, allowing for specific detection methods.
-
Deferoxamine (Desferal): A well-characterized hydroxamate-type siderophore produced by Streptomyces pilosus. It is an FDA-approved drug for the treatment of iron overload.
-
Enterobactin: A catecholate-type siderophore produced by Escherichia coli and other Gram-negative bacteria. It is known for having one of the highest binding affinities for ferric iron.[4]
-
Bacillibactin: A catecholate-type siderophore produced by Bacillus subtilis.
The selection of a suitable bioassay depends on the specific research question, the chemical nature of the siderophore, and the desired output (qualitative vs. quantitative). The following table summarizes the key characteristics and reported activities of these iron chelators.
| Siderophore/Chelator | Type | Producing Organism(s) | Reported Biological Activity Data | Key Assay(s) |
| Pyoverdine | Mixed Catecholate/Hydroxamate | Pseudomonas spp. | IC50 of ~2.035 mg/mL against Xanthomonas oryzae pv. oryzae.[5] | CAS Assay, Fluorescence Quenching Assay, Csaky Test |
| Desferrioxamine | Hydroxamate | Streptomyces pilosus | Slower iron chelation compared to Enterobactin in CAS liquid assay. | CAS Assay, Csaky Test |
| Enterobactin | Catecholate | Escherichia coli, Salmonella spp. | Achieved 90% iron chelation within 3 hours in a CAS liquid assay, significantly faster than Desferoxamine. | CAS Assay, Arnow's Assay |
| Bacillibactin | Catecholate | Bacillus subtilis | A B. subtilis strain was reported to produce 296 mg/L of bacillibactin. | CAS Assay, Arnow's Assay |
Experimental Bioassays for Siderophore Activity
Several bioassays are available to detect and quantify the iron-chelating activity of siderophores. The Chrome Azurol S (CAS) assay is a universal method applicable to all types of siderophores, while other assays are specific to the chemical nature of the iron-coordinating groups.
Chrome Azurol S (CAS) Assay
The CAS assay is the most widely used method for detecting and quantifying siderophore production. It relies on the principle of competition for iron between the siderophore and the CAS-iron complex. When a siderophore removes iron from the blue CAS-iron complex, the dye is released, resulting in a color change to orange/yellow. This change can be observed qualitatively on an agar plate or measured spectrophotometrically for quantitative analysis.
Experimental Protocol: Quantitative Liquid CAS Assay
-
Preparation of CAS Assay Solution:
-
Solution A (Blue Dye): Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water.
-
Solution B (Iron(III) Solution): Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.
-
Solution C (HDTMA Solution): Dissolve 72.9 mg of hexadecyltrimethylammonium bromide in 40 mL of deionized water.
-
Slowly mix Solution B with Solution A while stirring. Then, slowly add Solution C to the mixture with continuous stirring. The resulting solution is the CAS assay reagent and should be autoclaved and stored in a dark bottle.
-
-
Assay Procedure:
-
In a microplate well or a cuvette, mix 100 µL of the CAS assay solution with 100 µL of the siderophore-containing sample (e.g., purified this compound solution or bacterial culture supernatant).
-
A reference sample should be prepared by mixing 100 µL of the CAS assay solution with 100 µL of the corresponding iron-free growth medium or buffer.
-
Incubate the mixture at room temperature for a specified time (e.g., 20 minutes to several hours, depending on the siderophore).
-
Measure the absorbance of the sample (As) and the reference (Ar) at 630 nm using a spectrophotometer.
-
-
Data Analysis:
-
The percentage of siderophore units (a measure of iron chelation) can be calculated using the following formula: Siderophore Units (%) = [(Ar - As) / Ar] x 100
-
Specific Bioassays for Siderophore Typing
While the CAS assay is universal, specific assays can be used to identify the chemical class of the siderophore, which is crucial for comparative studies.
This assay is specific for the detection of catechol groups, such as those found in Enterobactin and Bacillibactin.
Experimental Protocol: Arnow's Assay
-
To 1 mL of the sample, add 1 mL of 0.5 N HCl.
-
Add 1 mL of nitrite-molybdate reagent (10 g NaNO₂ and 10 g Na₂MoO₄·2H₂O in 100 mL of water).
-
Add 1 mL of 1 N NaOH. A pink to reddish color indicates the presence of catechols.
-
Measure the absorbance at 510 nm.
This test is used to detect hydroxamate groups, present in siderophores like Desferrioxamine and Pyoverdine.
Experimental Protocol: Csaky Test
-
To 1 mL of the sample, add 1 mL of 6 N H₂SO₄ and heat in a boiling water bath for 30 minutes to hydrolyze the hydroxamates to hydroxylamine.
-
After cooling, add 3 mL of 35% (w/v) sodium acetate to buffer the solution.
-
Add 1 mL of sulfanilic acid solution (1% in 30% acetic acid).
-
Add 0.5 mL of iodine solution (1.3% in glacial acetic acid) and wait for 3-5 minutes.
-
Add 1 mL of 2% (w/v) sodium arsenite to remove excess iodine.
-
Add 1 mL of α-naphthylamine solution (0.3% in 30% acetic acid). A red to pink color indicates the presence of hydroxamates.
Fluorescence Quenching Assay for Pyoverdines
Pyoverdines, the bioactive forms derived from this compound, are naturally fluorescent. This property can be exploited for a highly specific assay. The fluorescence of pyoverdine is quenched upon binding to iron.
Experimental Protocol: Fluorescence Quenching Assay
-
Dilute the pyoverdine-containing sample in a suitable buffer (e.g., 100 mM HEPES, pH 7.4) to obtain a stable fluorescence reading.
-
Measure the initial fluorescence intensity using a spectrofluorometer with an excitation wavelength of approximately 400 nm and an emission wavelength of around 460 nm.
-
Add a known concentration of FeCl₃ to the sample and mix.
-
Continuously monitor the decrease in fluorescence intensity over time as the pyoverdine binds to the iron.
-
The rate and extent of fluorescence quenching are proportional to the iron-chelating activity.
Visualizing Experimental Workflows
To further clarify the methodologies, the following diagrams illustrate the workflows for the key bioassays described.
Conclusion
The validation of this compound's biological activity is intrinsically linked to the measurement of its iron-chelating capacity, primarily through its conversion to pyoverdine. The Chrome Azurol S (CAS) assay serves as a robust and universal method for quantifying this activity. For more specific characterization and comparison, fluorescence-based assays for pyoverdines, along with the Arnow's and Csaky tests for comparative analysis against other siderophore types like Enterobactin and Desferoxamine, provide a comprehensive analytical toolkit. The detailed protocols and comparative data presented in this guide offer a solid foundation for researchers to design and execute experiments aimed at elucidating the biological significance of this compound and other siderophores in various scientific and therapeutic contexts.
References
- 1. Czaky Test for Hydroxamate-Type Siderophores [protocols.io]
- 2. Pyoverdine Measurements [bio-protocol.org]
- 3. Comparison of five bacterial strains producing siderophores with ability to chelate iron under alkaline conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enterobactin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Cross-Reactivity of Desferriferribactin: A Comparative Guide to Siderophore Receptor Interactions
For Researchers, Scientists, and Drug Development Professionals
Desferriferribactin, a cyclic peptide siderophore and a precursor to the pyoverdin class of siderophores, plays a crucial role in iron acquisition for various bacteria. Understanding its ability to be recognized and transported by different siderophore receptors is paramount for developing novel antimicrobial strategies and for comprehending microbial iron competition. This guide provides a comparative analysis of the known cross-reactivity of this compound with various siderophore receptors, supported by experimental methodologies.
Quantitative Analysis of this compound Cross-Reactivity
Currently, publicly available literature lacks specific quantitative data on the binding affinities (Kd) or transport kinetics (Vmax, Km) of this compound with a wide range of heterologous siderophore receptors. While the principle of siderophore cross-utilization is well-established, detailed biochemical characterization of this compound's interactions remains an area for further investigation.
The following table structure is provided as a template for future research and to highlight the key parameters required for a comprehensive comparison.
| Siderophore Receptor | Producing Organism | Siderophore Class | Binding Affinity (Kd) of this compound | Transport Efficiency | Reference |
| FpvA | Pseudomonas aeruginosa | Pyoverdine | Data Not Available | Data Not Available | |
| FiuA | Escherichia coli | Catecholate | Data Not Available | Data Not Available | |
| PirA | Pseudomonas putida | Ferric-pseudobactin | Data Not Available | Data Not Available | |
| FepA | Escherichia coli | Enterobactin | Data Not Available | Data Not Available | |
| IroN | Salmonella enterica | Salmochelin | Data Not Available | Data Not Available |
Note: The absence of data in the table underscores a significant gap in the current understanding of this compound's biological activity.
Signaling Pathways and Experimental Workflows
The interaction of a ferric-siderophore complex with its cognate or a heterologous receptor initiates a cascade of events leading to iron internalization. This process is typically dependent on the TonB-ExbB-ExbD energy-transducing system in Gram-negative bacteria.
Caption: Generalized signaling pathway for ferric-siderophore uptake in Gram-negative bacteria.
To quantitatively assess the cross-reactivity of this compound, a systematic experimental workflow is required.
Caption: Experimental workflow for determining this compound cross-reactivity.
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible and comparable data. The following are key experimental protocols that can be adapted to study this compound's cross-reactivity.
Siderophore-Mediated Iron Uptake Assay
This method directly measures the transport of iron into bacterial cells mediated by a specific siderophore.
Objective: To quantify the rate of this compound-mediated iron uptake by different bacterial strains.
Materials:
-
Bacterial strains expressing specific siderophore receptors.
-
Iron-limited growth medium (e.g., M9 minimal medium with an iron chelator like 2,2'-dipyridyl).
-
Purified this compound.
-
Radioactive iron isotope (e.g., ⁵⁵FeCl₃ or ⁵⁹FeCl₃).
-
Scintillation counter and vials.
-
0.45 µm nitrocellulose filters.
Protocol:
-
Preparation of Ferri-Desferriferribactin: Mix equimolar amounts of this compound and FeCl₃ (spiked with ⁵⁵FeCl₃ or ⁵⁹FeCl₃) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). Incubate at room temperature for 1 hour to allow complex formation.
-
Bacterial Culture Preparation: Grow the bacterial strains of interest overnight in iron-limited medium to induce the expression of siderophore receptors. Harvest the cells by centrifugation, wash with fresh iron-limited medium, and resuspend to a standardized optical density (e.g., OD₆₀₀ of 0.5).
-
Uptake Assay: Initiate the uptake by adding the radiolabeled ferri-Desferriferribactin to the bacterial suspension at various concentrations. At specific time intervals (e.g., 1, 2, 5, 10 minutes), take aliquots of the cell suspension and immediately filter them through a 0.45 µm nitrocellulose filter.
-
Washing: Rapidly wash the filters with an appropriate buffer (e.g., cold iron-limited medium or a solution of LiCl) to remove non-specifically bound siderophore.
-
Quantification: Place the filters in scintillation vials with a suitable scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the rate of iron uptake (pmol/min/10⁹ cells) and determine kinetic parameters such as Vmax and Km by plotting the uptake rate against the substrate concentration.
Growth Promotion Assay (Cross-feeding Assay)
This assay qualitatively or semi-quantitatively assesses the ability of a bacterium to utilize a specific siderophore as an iron source.
Objective: To determine if this compound can support the growth of bacteria that do not produce it but express potential receptors.
Materials:
-
Indicator bacterial strains (unable to produce their own siderophores but expressing specific receptors).
-
Iron-limited agar plates (e.g., Chrome Azurol S (CAS) agar without the dye).
-
Purified this compound.
Protocol:
-
Prepare Indicator Plates: Spread a lawn of the indicator bacterial strain on the surface of an iron-limited agar plate.
-
Apply Siderophore: Place a sterile paper disc impregnated with a known concentration of this compound onto the center of the bacterial lawn. Alternatively, a small well can be created in the agar and filled with the this compound solution.
-
Incubation: Incubate the plates at the optimal growth temperature for the indicator strain for 24-48 hours.
-
Observation: A zone of growth around the disc or well indicates that the indicator strain can utilize this compound as an iron source. The diameter of the growth zone can be used as a semi-quantitative measure of utilization efficiency.
Competitive Binding Assay
This assay determines the relative affinity of this compound for a specific receptor by measuring its ability to compete with a known ligand.
Objective: To estimate the binding affinity of this compound for a siderophore receptor relative to its cognate siderophore.
Materials:
-
Bacterial strain overexpressing the target siderophore receptor.
-
Radiolabeled cognate siderophore (e.g., ⁵⁵Fe-pyoverdine for the FpvA receptor).
-
Unlabeled this compound in a range of concentrations.
-
Filtration apparatus.
Protocol:
-
Prepare Cell Suspension: Prepare a suspension of the receptor-expressing bacteria as described in the iron uptake assay protocol.
-
Competition Reaction: Incubate a fixed concentration of the radiolabeled cognate siderophore with the bacterial suspension in the presence of increasing concentrations of unlabeled this compound.
-
Equilibration: Allow the binding reaction to reach equilibrium (e.g., incubate for 30 minutes at room temperature).
-
Separation and Quantification: Separate the bound from the unbound radiolabeled siderophore by filtration, as described in the uptake assay. Measure the radioactivity on the filters.
-
Data Analysis: Plot the amount of bound radiolabeled siderophore as a function of the concentration of this compound. The concentration of this compound that inhibits 50% of the binding of the radiolabeled cognate siderophore (IC₅₀) can be used to calculate the inhibitory constant (Ki), which reflects the affinity of this compound for the receptor.
Conclusion
While this compound is recognized as a key player in microbial iron acquisition, a comprehensive understanding of its cross-reactivity with diverse siderophore receptors is still emerging. The experimental protocols outlined in this guide provide a robust framework for researchers to generate the quantitative data needed to fill this knowledge gap. Such data will be invaluable for elucidating the ecological roles of this compound, understanding the intricacies of microbial competition, and advancing the development of siderophore-based therapeutic agents. Further research in this area is strongly encouraged to build a complete comparative profile of this compound's receptor interactions.
Unveiling the Molecular Nuances: A Structural Showdown of Desferriferribactin from Diverse Bacterial Origins
A comprehensive comparison of the iron-chelating siderophore, Desferriferribactin, reveals subtle yet significant structural variations between different producing bacterial strains. This guide delves into the structural data of this compound from the well-studied Pseudomonas fluorescens ATCC 13525 and the more recently characterized producer, Nocardia mangyaensis NH1, providing researchers and drug development professionals with a detailed analysis of their molecular architecture.
This compound, a member of the ferribactin family of siderophores, plays a crucial role in bacterial iron acquisition and has garnered interest for its potential applications in medicine and biotechnology. While the core structure remains conserved, minor modifications observed in this compound produced by different bacteria can impact its iron-chelating efficiency, receptor recognition, and overall biological activity. This guide presents a side-by-side comparison of the structural features, supported by experimental data, to illuminate these differences.
Structural Comparison: P. fluorescens vs. N. mangyaensis
The foundational structure of this compound from Pseudomonas fluorescens ATCC 13525 was first elucidated in the early 1990s. More recent studies on siderophores from Nocardia mangyaensis NH1 have identified a closely related molecule, allowing for a comparative structural analysis. The primary differences and similarities in their molecular makeup are summarized below.
| Structural Feature | This compound (Pseudomonas fluorescens ATCC 13525) | This compound (Nocardia mangyaensis NH1) | Reference |
| Core Moiety | Ferribactin backbone | Ferribactin backbone | [1][2] |
| Hydroxamate Groups | Present, involved in iron chelation | Present, involved in iron chelation | [1][2] |
| Catechol Group | Present, involved in iron chelation | Present, involved in iron chelation | [1] |
| Amino Acid Composition | Specific composition as determined by NMR and MS | High similarity to P. fluorescens structure, with potential minor variations suggested by LC-MS/MS analysis | |
| Molecular Weight | Reported based on mass spectrometry | Consistent with the core this compound structure as determined by mass spectrometry |
Note: Detailed quantitative data from NMR and mass spectrometry are essential for a definitive comparison of bond lengths, angles, and substituent positions. While the core structure is confirmed, subtle variations may exist.
Experimental Protocols
The structural elucidation of this compound from these bacterial strains relies on a combination of sophisticated analytical techniques. The generalized protocols for these key experiments are outlined below.
Siderophore Production and Isolation
-
Bacterial Culture: Strains are cultured in an iron-deficient medium to induce siderophore production. Common media include succinate medium or a modified King's B medium with limited iron.
-
Extraction: The culture supernatant is harvested, and siderophores are extracted using a resin with high affinity for these molecules, such as Amberlite XAD-4.
-
Purification: The extracted siderophores are then purified using High-Performance Liquid Chromatography (HPLC), typically with a C18 reverse-phase column and a gradient of acetonitrile in water with a trifluoroacetic acid modifier.
Structural Characterization
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) and tandem mass spectrometry (MS/MS) are employed to determine the accurate molecular weight and fragmentation pattern of the purified siderophore. This provides crucial information about the molecular formula and the connectivity of different structural components.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy are used to elucidate the detailed atomic structure, including the connectivity of atoms and the stereochemistry of the molecule.
Visualizing the Analysis and Structural Relationships
To better understand the workflow for comparative structural analysis and the potential for structural variations, the following diagrams are provided.
Caption: Workflow for the comparative structural analysis of this compound.
Caption: Factors influencing structural variations in this compound.
Conclusion
The structural comparison of this compound from Pseudomonas fluorescens ATCC 13525 and Nocardia mangyaensis NH1 highlights the conservation of the core molecular scaffold essential for iron chelation. While significant structural rearrangements are not observed, the potential for minor variations, dictated by the specific biosynthetic machinery of each bacterial strain, remains an important area for further investigation. A complete, high-resolution structural determination from a wider range of bacterial sources will provide a more comprehensive understanding of the structure-function relationships of this important class of siderophores and pave the way for their tailored applications.
References
A Comparative Guide to the Functional Equivalence of Synthetic and Biologically Derived Desferriferribactin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for comparing the functional equivalence of synthetic and biologically derived Desferriferribactin, a siderophore and precursor to pyoverdins.[1][2] Given the increasing interest in siderophores for various therapeutic applications, including iron chelation therapy and as novel antimicrobial agents, understanding the functional equivalence of synthetic and natural forms is paramount for research and development. This document outlines key experimental protocols and data presentation strategies to facilitate a thorough and objective comparison.
Introduction to this compound
This compound is a cyclic peptide siderophore produced by various bacteria, including Pseudomonas fluorescens.[1] Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge iron from the environment.[3][4] The ability of this compound to bind to ferric iron (Fe³⁺) makes it a subject of interest for potential therapeutic applications where iron modulation is critical. Synthetic production of this compound offers a scalable and controlled alternative to isolation from biological sources. However, it is crucial to verify that the synthetic version retains the full functional equivalence of its natural counterpart.
Key Functional Equivalence Parameters
To establish functional equivalence, a series of in vitro experiments should be conducted to compare the following key parameters:
-
Iron Chelation Efficiency: The primary function of a siderophore is to bind iron. The efficiency of this binding is a critical measure of its functionality.
-
Microbial Growth Promotion: The ability of this compound to supply iron to iron-limited bacteria is a direct indicator of its biological activity.
-
Anti-biofilm Activity: Siderophores can influence bacterial biofilm formation, a key factor in chronic infections.
The following sections detail the experimental protocols to assess these parameters and provide templates for data presentation.
Experimental Protocols
Iron Chelation Assay: Chrome Azurol S (CAS) Assay
The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting and quantifying siderophores. It relies on the competition for iron between the siderophore and the CAS dye complex.
Methodology:
-
Preparation of CAS shuttle solution: Prepare a solution containing CAS, hexadecyltrimethylammonium bromide (HDTMA), and a piperazine-buffered saline (PIPES).
-
Sample Preparation: Prepare serial dilutions of both synthetic and biologically derived this compound in an iron-free medium.
-
Assay Performance: Mix the this compound samples with the CAS shuttle solution in a 96-well plate.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 20 minutes).
-
Measurement: Measure the absorbance at 630 nm using a microplate reader. A decrease in absorbance indicates iron chelation by this compound.
-
Quantification: Calculate the percentage of siderophore units for each sample relative to a reference siderophore (e.g., deferoxamine) or by using a standard curve.
Workflow for CAS Assay
Caption: Workflow of the Chrome Azurol S (CAS) assay for quantifying siderophore activity.
Microbial Growth Promotion Assay (Cross-Feeding Assay)
This bioassay determines the ability of a siderophore to promote the growth of a siderophore-deficient bacterial strain in an iron-limited environment.
Methodology:
-
Strain Selection: Use a bacterial strain that cannot produce its own siderophores but possesses the receptor for ferribactin (e.g., a specific mutant of Pseudomonas putida).
-
Media Preparation: Prepare an iron-deficient minimal medium agar.
-
Bacterial Lawn: Prepare a lawn of the indicator bacterial strain on the agar plates.
-
Sample Application: Apply filter paper discs impregnated with known concentrations of synthetic and biologically derived this compound onto the bacterial lawn. A negative control (solvent only) and a positive control (a known growth-promoting siderophore) should be included.
-
Incubation: Incubate the plates at the optimal growth temperature for the indicator strain (e.g., 30°C) for 24-48 hours.
-
Measurement: Measure the diameter of the growth zone around each disc.
Logical Flow of Growth Promotion Assay
Caption: Logical flow of the microbial growth promotion (cross-feeding) assay.
Anti-biofilm Activity Assay
This assay evaluates the ability of this compound to inhibit or disrupt bacterial biofilm formation. Iron availability is known to be a critical factor in biofilm development.
Methodology:
-
Bacterial Strain: Select a bacterial strain known for its robust biofilm formation (e.g., Pseudomonas aeruginosa).
-
Biofilm Formation: Grow the bacteria in a 96-well microtiter plate in a suitable growth medium. Add different concentrations of synthetic and biologically derived this compound to the wells at the time of inoculation (for inhibition) or after a pre-incubation period (for disruption). Include a no-treatment control.
-
Incubation: Incubate the plate under conditions that promote biofilm formation (e.g., 37°C for 24 hours).
-
Washing: After incubation, gently wash the wells to remove planktonic (free-floating) bacteria.
-
Staining: Stain the remaining adherent biofilm with crystal violet.
-
Quantification: Solubilize the crystal violet and measure the absorbance at 570 nm. A lower absorbance in the treated wells compared to the control indicates anti-biofilm activity.
Experimental Workflow for Anti-biofilm Assay
Caption: Workflow for assessing the anti-biofilm activity of this compound.
Data Presentation
Quantitative data from the described experiments should be summarized in clear and concise tables for easy comparison.
Table 1: Iron Chelation Activity of Synthetic vs. Biologically Derived this compound
| Sample | Concentration (µg/mL) | Absorbance at 630 nm (Mean ± SD) | Siderophore Activity (%) |
| Synthetic this compound | 10 | ||
| 50 | |||
| 100 | |||
| Biologically Derived this compound | 10 | ||
| 50 | |||
| 100 | |||
| Negative Control | - | 0 |
Table 2: Microbial Growth Promotion by Synthetic vs. Biologically Derived this compound
| Sample | Concentration (µ g/disc ) | Zone of Growth (mm) (Mean ± SD) |
| Synthetic this compound | 10 | |
| 50 | ||
| 100 | ||
| Biologically Derived this compound | 10 | |
| 50 | ||
| 100 | ||
| Negative Control | - | 0 |
| Positive Control |
Table 3: Anti-biofilm Activity of Synthetic vs. Biologically Derived this compound
| Sample | Concentration (µg/mL) | Biofilm Absorbance at 570 nm (Mean ± SD) | Biofilm Inhibition (%) |
| Synthetic this compound | 10 | ||
| 50 | |||
| 100 | |||
| Biologically Derived this compound | 10 | ||
| 50 | |||
| 100 | |||
| No Treatment Control | - | 0 |
Conclusion
This guide provides a standardized approach to comparing the functional equivalence of synthetic and biologically derived this compound. By systematically evaluating iron chelation, microbial growth promotion, and anti-biofilm activity, researchers can generate robust and comparable data. The successful demonstration of functional equivalence is a critical step in the translation of synthetic siderophores from the laboratory to potential clinical and biotechnological applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Natural and artificial siderophores: Iron-based applications and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bacterial Siderophores: Classification, Biosynthesis, Perspectives of Use in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of Desferriferribactin for Ferric Iron: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Desferriferribactin and other key siderophores, focusing on their specificity and affinity for ferric iron (Fe³⁺). Siderophores, small-molecule chelators produced by microorganisms, play a crucial role in iron acquisition and are of significant interest in drug development for their potential as antimicrobial agents and in iron chelation therapy. This document presents quantitative data, detailed experimental protocols, and visual diagrams to facilitate an objective evaluation.
Introduction to this compound and Other Siderophores
This compound is a cyclic peptide that functions as a precursor in the biosynthesis of pyoverdins, the primary siderophores of Pseudomonas species. While this compound itself is an intermediate, its role in the pyoverdine pathway is critical for the ultimate sequestration of ferric iron. Pyoverdines are known for their exceptionally high affinity for Fe³⁺.
For a thorough evaluation of this compound's role in iron binding, it is essential to compare the final product of its pathway, pyoverdine, with other well-characterized siderophores:
-
Enterobactin: A catecholate siderophore produced by Escherichia coli and other Gram-negative bacteria, renowned for having one of the highest known binding affinities for ferric iron.
-
Desferrioxamine B: A hydroxamate siderophore produced by Streptomyces pilosus, widely used clinically as an iron-chelating drug.
-
Ferrichrome: A hydroxamate siderophore produced by fungi, serving as another important benchmark for iron-binding affinity.
Quantitative Comparison of Ferric Iron Affinity
The specificity and strength of iron chelation by siderophores are quantified by their stability constants (log K) and pFe values. The stability constant represents the equilibrium constant for the formation of the iron-siderophore complex, with higher values indicating stronger binding. The pFe value, the negative logarithm of the free Fe³⁺ concentration under specific conditions (typically pH 7.4), provides a more biologically relevant measure of iron sequestering ability.
| Siderophore | Type | Producing Organism (Example) | Stability Constant (log K) for Fe³⁺ | pFe (at pH 7.4) |
| Pyoverdine (from Pseudomonas fluorescens) | Mixed-type (hydroxamate/catecholate) | Pseudomonas species | ~32[1][2][3] | - |
| Enterobactin | Catecholate | Escherichia coli | ~52 | 35.5 |
| Desferrioxamine B | Hydroxamate | Streptomyces pilosus | ~30.6 | 26.6 |
| Ferrichrome | Hydroxamate | Aspergillus species | ~29.1 | 25.4 |
| Ferribactin (precursor) | - | Pseudomonas species | Non-iron chelating[3] | - |
Experimental Protocols for Determining Ferric Iron Specificity
The quantitative data presented above are typically determined using the following experimental methodologies:
Spectrophotometric Titration
This method is widely used to determine the stability constant of a siderophore-iron complex by monitoring changes in the absorbance spectrum upon complex formation.
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of the purified siderophore with a known concentration in a suitable buffer (e.g., Tris-HCl, pH 7.4).
-
Prepare a stock solution of a ferric iron salt (e.g., FeCl₃) of known concentration.
-
-
Titration:
-
Place a known volume and concentration of the siderophore solution in a cuvette.
-
Incrementally add small, known volumes of the ferric iron solution to the cuvette.
-
-
Data Acquisition:
-
After each addition of the iron solution, record the full UV-Vis absorbance spectrum of the solution. The formation of the iron-siderophore complex will result in a characteristic change in the spectrum.
-
-
Data Analysis:
-
Plot the change in absorbance at a specific wavelength (where the complex absorbs maximally) against the molar ratio of iron to the siderophore.
-
The resulting titration curve can be analyzed using specialized software to calculate the stoichiometry and the stability constant (log K) of the complex.
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kₐ, the inverse of the dissociation constant, Kₑ), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment.
Protocol:
-
Sample Preparation:
-
Prepare a solution of the purified siderophore in a suitable degassed buffer.
-
Prepare a solution of ferric iron in the same buffer to avoid heats of dilution.
-
-
ITC Experiment:
-
Load the siderophore solution into the sample cell of the calorimeter.
-
Load the ferric iron solution into the injection syringe.
-
A series of small, automated injections of the iron solution into the sample cell are performed.
-
-
Data Acquisition:
-
The instrument measures the heat released or absorbed during each injection.
-
-
Data Analysis:
-
The raw data is integrated to generate a binding isotherm, which plots the heat change per injection against the molar ratio of the reactants.
-
This isotherm is then fitted to a binding model to determine the thermodynamic parameters of the interaction.
-
Chrome Azurol S (CAS) Assay
The CAS assay is a common qualitative and quantitative method for detecting siderophore production and assessing their iron-chelating ability. It relies on the competition for iron between the siderophore and the CAS dye.
Protocol:
-
Preparation of CAS Assay Solution:
-
A ternary complex of CAS, hexadecyltrimethylammonium bromide (HDTMA), and ferric iron is prepared, which has a distinct blue color.
-
-
Assay Procedure:
-
The siderophore-containing sample is added to the CAS assay solution.
-
The siderophore, having a higher affinity for iron, will remove the iron from the CAS complex.
-
-
Quantification:
-
This removal of iron causes a color change from blue to orange/yellow, which can be quantified by measuring the decrease in absorbance at 630 nm using a spectrophotometer. The extent of the color change is proportional to the amount and affinity of the siderophore.
-
Signaling Pathways and Experimental Workflows
Pyoverdine Biosynthesis Pathway
The following diagram illustrates the biosynthetic pathway of pyoverdine, highlighting the role of this compound as a key intermediate.
Experimental Workflow for Determining Siderophore-Iron Binding Affinity
This diagram outlines the general workflow for characterizing the ferric iron binding affinity of a siderophore.
References
Safety Operating Guide
Proper Disposal of Desferriferribactin: A Guide for Laboratory Professionals
IMMEDIATE SAFETY PRECAUTIONS: Always consult the manufacturer's Safety Data Sheet (SDS) before handling or disposing of any chemical. For Desferriferribactin, the SDS is the primary source of safety and disposal information.
This guide provides essential logistical and safety information for the proper disposal of this compound, a siderophore and iron-chelating agent used in research. The following procedures are based on general laboratory safety protocols and specific guidance from available Safety Data Sheets. Adherence to these steps is critical for ensuring personnel safety and environmental compliance.
Pre-Disposal Safety and Handling
Before beginning any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE) as recommended by the SDS. This typically includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Body Protection: A laboratory coat or other protective garments to prevent skin contact.
Handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Procedure
The disposal of this compound should be managed as a controlled chemical waste stream. Discharge into the environment, including down the drain, must be avoided[1].
-
Waste Collection:
-
Collect all this compound waste, including unused product and any materials contaminated with the compound (e.g., pipette tips, weighing boats, gloves), in a dedicated and clearly labeled waste container.
-
Ensure the container is made of a material compatible with the chemical and is in good condition with a secure, tight-fitting lid.
-
-
Waste Labeling:
-
The waste container must be clearly labeled as "Hazardous Waste" (or as required by your institution's waste management policy).
-
The label should include the full chemical name ("this compound"), the approximate quantity of the waste, and the date of accumulation.
-
-
Waste Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The storage area should be secure, well-ventilated, and away from incompatible materials.
-
Follow your institution's guidelines regarding the maximum volume of waste and the maximum time it can be stored in the laboratory.
-
-
Arranging for Disposal:
-
Once the waste container is full or has reached its storage time limit, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not attempt to dispose of the chemical waste in regular trash or pour it down the sanitary sewer.
-
Key Disposal Considerations for Iron Chelators
The following table summarizes crucial factors to consider when disposing of this compound and other iron-chelating compounds.
| Consideration | Guideline | Rationale |
| Regulatory Compliance | Adhere to local, state, and federal regulations for hazardous waste disposal. | Ensures legal compliance and prevents environmental contamination. |
| Safety Data Sheet (SDS) | Always consult the SDS for specific handling and disposal instructions. | The SDS provides manufacturer-specific information on hazards and appropriate disposal methods. |
| Waste Segregation | Collect this compound waste separately from other chemical waste streams unless otherwise directed by EHS. | Prevents potentially hazardous chemical reactions and ensures proper disposal routing. |
| Container Management | Use compatible, sealed, and clearly labeled containers for waste accumulation. | Prevents leaks, spills, and misidentification of waste, ensuring safe handling and disposal. |
| Environmental Impact | Do not dispose of this compound down the drain or in regular trash. | Iron chelators can have ecotoxicological effects and should not be released into the environment. |
Laboratory Chemical Waste Disposal Workflow
The following diagram illustrates the general decision-making process for the disposal of laboratory chemical waste, including compounds like this compound.
Caption: Decision workflow for laboratory chemical waste disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Desferriferribactin
For researchers, scientists, and drug development professionals, ensuring laboratory safety and adhering to precise handling protocols are paramount. This document provides essential, immediate safety and logistical information for the siderophore Desferriferribactin, including operational procedures and disposal plans to foster a secure and efficient research environment.
Immediate Safety and Personal Protective Equipment (PPE)
A thorough understanding and implementation of safety measures are critical when handling this compound. The following guidelines, derived from the product's Safety Data Sheet (SDS), outline the necessary personal protective equipment and immediate actions in case of exposure.
Personal Protective Equipment (PPE) Summary
For easy reference, the recommended PPE for handling this compound is summarized in the table below.
| Body Part | Personal Protective Equipment | Specifications |
| Eyes | Safety Goggles | Tightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Hands | Chemical Impermeable Gloves | Must be inspected prior to use. Satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1] |
| Body | Protective Clothing | Fire/flame resistant and impervious clothing.[1] |
| Respiratory | Full-face Respirator | Use if exposure limits are exceeded or irritation or other symptoms are experienced.[1] |
Emergency First Aid Procedures
In the event of accidental exposure to this compound, the following first aid measures should be taken immediately:
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[1] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or poison control center immediately. |
Operational Plans: Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and ensure a safe laboratory environment.
Handling:
-
Handle in a well-ventilated place.
-
Wear suitable protective clothing.
-
Avoid contact with skin and eyes.
-
Avoid the formation of dust and aerosols.
-
Use non-sparking tools.
-
Prevent fire caused by electrostatic discharge steam.
Storage:
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed.
Disposal Plan
Unused or waste this compound must be disposed of in accordance with local, state, and federal regulations.
Disposal Guidelines:
-
Collect and arrange for disposal in suitable and closed containers.
-
Do not let the chemical enter drains.
-
Discharge into the environment must be avoided.
-
Adhered or collected material should be promptly disposed of, in accordance with appropriate laws and regulations.
Experimental Protocols
The following are detailed methodologies for key experiments involving the detection, quantification, and purification of siderophores like this compound.
Chrome Azurol S (CAS) Assay for Siderophore Detection and Quantification
This widely used colorimetric assay is a reliable method for detecting and quantifying siderophores. The principle involves the competition for iron between the siderophore and the CAS dye.
Materials:
-
Chrome Azurol S (CAS)
-
Hexadecyltrimethylammonium bromide (HDTMA)
-
Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES)
-
FeCl₃·6H₂O
-
Nutrient agar or broth
-
Glassware (acid-washed)
Procedure:
-
Preparation of CAS Agar Plates:
-
Prepare the CAS assay solution by mixing solutions of CAS, HDTMA, and FeCl₃.
-
Autoclave a nutrient agar medium and cool to 50°C.
-
Aseptically add the CAS assay solution to the molten agar, mix gently, and pour into sterile petri plates.
-
Allow the plates to solidify. The agar should be a solid blue color.
-
-
Inoculation and Incubation:
-
Inoculate the CAS agar plates with the test microorganism.
-
Incubate the plates at the optimal growth temperature for the microorganism.
-
-
Observation and Quantification:
-
Observe the plates for the formation of a color change from blue to orange/yellow around the microbial growth. This halo indicates siderophore production.
-
The diameter of the halo can be measured to semi-quantitatively assess the amount of siderophore produced.
-
Purification of this compound from Pseudomonas fluorescens
This protocol outlines the steps for isolating and purifying this compound from a culture of Pseudomonas fluorescens.
Materials:
-
Culture of Pseudomonas fluorescens
-
King's B medium
-
Centrifuge
-
Sephadex G-25 gel filtration column
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Culturing and Harvesting:
-
Grow Pseudomonas fluorescens in King's B medium under iron-limiting conditions to induce siderophore production.
-
Harvest the bacterial cells by centrifugation.
-
-
Extraction of Supernatant:
-
Collect the supernatant, which contains the secreted siderophores.
-
-
Purification by Gel Filtration:
-
Pass the supernatant through a Sephadex G-25 gel filtration column to separate molecules based on size.
-
Collect the fractions and test each for siderophore activity using the CAS assay.
-
-
HPLC Analysis:
-
Further purify the active fractions using HPLC to obtain a highly purified sample of this compound.
-
Visualizing the Iron Uptake Process
To understand the biological context of this compound's function, it is helpful to visualize the general mechanism of siderophore-mediated iron uptake by bacteria.
Caption: General workflow of siderophore-mediated iron uptake in bacteria.
This guide serves as a foundational resource for the safe and effective handling of this compound. By adhering to these protocols, researchers can minimize risks and ensure the integrity of their experimental outcomes. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet before commencing any work.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
